molecular formula C7H15Cl B094523 2-Chloroheptane CAS No. 1001-89-4

2-Chloroheptane

Cat. No.: B094523
CAS No.: 1001-89-4
M. Wt: 134.65 g/mol
InChI Key: PTSLUOSUHFGQHV-UHFFFAOYSA-N
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Description

2-Chloroheptane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroheptane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PTSLUOSUHFGQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80905206
Record name 2-Chloroheptane
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Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1001-89-4
Record name 2-Chloroheptane
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Record name 2-Chloroheptane
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Record name 2-Chloroheptane
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Record name 2-chloroheptane
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-chloroheptane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow.

Core Physical Properties

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl. Understanding its physical properties is crucial for its application in various chemical syntheses and as a solvent.

Data Summary

The boiling point and density of this compound have been determined and reported in various chemical literature. A summary of these values is presented below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 150 °CAt 760 mmHg[1][2][3][4]
140-141 °CNot specified
Density 0.8649 g/cm³At 20 °C[5]
0.864 g/cm³Not specified[2][3]
0.87 g/cm³Not specified[6][7]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.

Apparatus:

  • Heating block or oil bath

  • Small test tube or vial

  • Thermometer

  • Clamps and stand

  • Magnetic stirrer and stir bar (optional, but recommended for even heating)

  • Boiling chips

Procedure:

  • Place a small volume (approximately 0.5-1 mL) of this compound into the test tube along with a boiling chip or a small magnetic stir bar.

  • Position the test tube in the heating block or oil bath.

  • Suspend the thermometer in the test tube, ensuring the bulb is positioned just above the surface of the liquid, in the vapor phase. The thermometer should not touch the sides of the test tube.

  • Gently heat the apparatus. If using a stirrer, ensure a gentle spin rate.

  • Observe the liquid. The boiling point is the temperature at which the liquid boils and a reflux ring of condensing vapor is observed on the walls of the test tube, with the temperature on the thermometer remaining constant.

  • Record the stable temperature as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and common method for its determination is described below.

Apparatus:

  • Analytical balance (accurate to at least 0.001 g)

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

  • Beaker

Procedure:

  • Measure and record the mass of the clean and dry graduated cylinder or pycnometer using the analytical balance.

  • Carefully add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated mark. Record the exact volume. When using a graduated cylinder, read the volume from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder/pycnometer and the this compound.

  • Measure and record the temperature of the this compound, as density is temperature-dependent.

  • Calculate the mass of the this compound by subtracting the mass of the empty container from the combined mass.

  • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume). For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.

Visualization of Experimental Workflow

To further clarify the experimental processes, the following diagram illustrates the logical flow for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

2-Chloroheptane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroheptane (CAS No: 1001-89-4), a key intermediate in organic synthesis. This document outlines its chemical and physical properties, details a common synthetic route with a generalized experimental protocol, and discusses its applications, particularly in the context of pharmaceutical and agrochemical development.

Core Data and Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1001-89-4[1][][3][4][5][6]
Molecular Formula C₇H₁₅Cl[1][][6]
Molecular Weight 134.65 g/mol [1][3][7]
Appearance Colorless liquid[3]
Boiling Point 150 °C at 760 mmHg[3]
Density 0.864 g/cm³[3]
Flash Point 39.2 °C[3]
Refractive Index 1.418[3]
IUPAC Name This compound[6]
Synonyms (±)-2-Chloroheptane, 2-Heptyl chloride[3]

Synthesis of this compound

This compound, along with its isomers, is commonly synthesized via the free-radical chlorination of heptane. This reaction is typically initiated by ultraviolet (UV) light, which facilitates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. Due to the nature of free-radical reactions with alkanes, a mixture of monochlorinated isomers (1-chloroheptane, this compound, 3-chloroheptane, and 4-chloroheptane) is typically produced, as well as di- and polychlorinated products.

Generalized Experimental Protocol for Free-Radical Chlorination of Heptane

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist based on the specific laboratory equipment and safety procedures in place. All work should be performed in a well-ventilated fume hood.

Materials:

  • n-Heptane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and ozone-depleting ) or neat reaction

  • UV lamp (mercury vapor lamp)

  • Reaction vessel with a gas inlet, condenser, and stirrer

  • Gas trap/scrubber containing a sodium thiosulfate or sodium hydroxide solution to neutralize excess chlorine.

  • Washing solution (e.g., 5% sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the reaction vessel in a fume hood. Charge the flask with n-heptane. If using a solvent, add it at this stage. Ensure the apparatus is equipped with a magnetic stirrer, a condenser cooled with circulating water, and a gas inlet tube that extends below the surface of the liquid. The outlet of the condenser should be connected to a gas scrubber.

  • Initiation: Position the UV lamp to irradiate the reaction vessel. Begin stirring the heptane.

  • Chlorination: Slowly bubble chlorine gas through the stirred heptane solution while irradiating with UV light. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain a steady reaction temperature. The reaction progress can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

  • Work-up: Once the desired level of chlorination is achieved (this may be determined by gas chromatography), stop the flow of chlorine and turn off the UV lamp. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining HCl. Then, wash with water and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent. The resulting mixture of chlorinated heptanes can be separated by fractional distillation to isolate the this compound isomer. The boiling points of the isomers are close, so an efficient distillation column is required.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis.[][3] Its primary utility lies in its ability to act as an alkylating agent in various nucleophilic substitution reactions. This reactivity allows for the introduction of the heptan-2-yl group into a wide range of molecules.

In the context of drug discovery and development, organochlorine compounds are prevalent in many approved pharmaceuticals.[7][8] The incorporation of a chlorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While this compound itself is not a therapeutic agent, it can be used as a building block in the synthesis of more complex molecules with potential biological activity.[]

Logical Workflow and Reaction Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent reactivity.

G cluster_synthesis Synthesis of this compound Heptane n-Heptane Radical_Chain_Reaction Free-Radical Chain Reaction Heptane->Radical_Chain_Reaction Cl2 Cl₂ Cl2->Radical_Chain_Reaction UV UV Light UV->Radical_Chain_Reaction Product_Mixture Mixture of Chloroheptane Isomers Radical_Chain_Reaction->Product_Mixture Fractional_Distillation Fractional Distillation Product_Mixture->Fractional_Distillation Two_Chloroheptane This compound Fractional_Distillation->Two_Chloroheptane G cluster_reactions Reactivity of this compound Two_Chloroheptane This compound Substitution_Product Substitution Product (R-Nu) Two_Chloroheptane->Substitution_Product Elimination_Products Elimination Products (Heptenes) Two_Chloroheptane->Elimination_Products Nucleophile Nucleophile (Nu⁻) Nucleophile->Two_Chloroheptane SN1 / SN2 Base Strong Base Base->Two_Chloroheptane E1 / E2

References

2-Chloroheptane synthesis from heptan-2-ol mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 2-Chloroheptane from Heptan-2-ol

Abstract

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, providing a versatile entry point for a wide range of subsequent nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding secondary alcohol, heptan-2-ol. We delve into the primary synthetic methodologies, focusing on the underlying reaction mechanisms, experimental protocols, and characterization of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering a detailed comparison of the prevalent chlorination agents, namely thionyl chloride (SOCl₂) and hydrogen halides (HX), and their implications on reaction outcomes, particularly concerning stereochemistry and potential side reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the reactants, reagents, and products is critical for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Heptan-2-olC₇H₁₆O116.20160.40.8171.421
This compoundC₇H₁₅Cl134.65[1][2]159-1610.870[3]1.420[3]
Thionyl ChlorideSOCl₂118.97761.6361.517
Hydrochloric Acid (conc.)HCl36.46~ -85 (as gas)1.18 (37% aq.)1.259 (37% aq.)

Table 2: Spectroscopic Data for this compound Characterization

SpectroscopyKey Signals / Data
¹H NMR Data available for the proton spectrum.[4]
¹³C NMR Data available for the carbon spectrum.[5]
IR Spectroscopy IR spectra are available for reference.[6]
Mass Spectrometry Electron ionization mass spectra are available.[2]

Synthetic Pathways and Core Mechanisms

The conversion of heptan-2-ol, a secondary alcohol, to this compound involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. This requires converting the hydroxyl into a better leaving group. Two primary methods are discussed: reaction with thionyl chloride and reaction with hydrochloric acid.

Method 1: Chlorination using Thionyl Chloride (SOCl₂)

The use of thionyl chloride is often the preferred method for converting primary and secondary alcohols into their corresponding alkyl chlorides.[7] This reaction is advantageous as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[8][9]

The mechanism is highly dependent on the reaction conditions, particularly the presence of a base like pyridine.

  • In the Presence of Pyridine (Sₙ2 Mechanism): When pyridine is used as a solvent or a catalyst, the reaction typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] This pathway results in the inversion of stereochemistry at the chiral center. The process involves the initial formation of an alkyl chlorosulfite intermediate, followed by a backside attack by a chloride ion. Pyridine neutralizes the HCl generated, preventing side reactions and providing a source of chloride ions.[10][11]

sn2_mechanism cluster_0 Step 1: Formation of Alkyl Chlorosulfite cluster_1 Step 2: Sₙ2 Attack heptanol Heptan-2-ol oxonium Protonated Intermediate heptanol->oxonium Attack on S socl2 SOCl₂ socl2->oxonium pyridine Pyridine hcl_pyr Pyridinium Chloride pyridine->hcl_pyr Neutralizes HCl chlorosulfite Alkyl Chlorosulfite oxonium->chlorosulfite -H⁺ (Pyridine) chloroheptane This compound (Inversion) chlorosulfite->chloroheptane Cl⁻ backside attack so2 SO₂ (gas) chloroheptane->so2 sn1_mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack heptanol Heptan-2-ol oxonium Protonated Alcohol (R-OH₂⁺) heptanol->oxonium + H⁺ hcl HCl hcl->oxonium carbocation Secondary Carbocation (Planar) oxonium->carbocation - H₂O (Slow, RDS) chloroheptane This compound (Racemized) carbocation->chloroheptane + Cl⁻ (Fast) water H₂O experimental_workflow start 1. Setup Heptan-2-ol + Pyridine in Flask (0 °C) add 2. Addition Slowly add SOCl₂ (0 °C) start->add react 3. Reaction Stir at Room Temp (2-4 hours) add->react workup 4. Work-up Quench with H₂O, Extract with Ether react->workup wash 5. Washing Wash with HCl, NaHCO₃, Brine workup->wash dry 6. Drying Dry with MgSO₄, Filter, Concentrate wash->dry purify 7. Purification Fractional Distillation dry->purify product Pure this compound purify->product

References

Spectroscopic Analysis of 2-Chloroheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloroheptane (C₇H₁₅Cl), a halogenated alkane. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by overlapping multiplets in the aliphatic region. The proton attached to the carbon bearing the chlorine atom (C2) is the most deshielded. The following table summarizes the predicted ¹H NMR spectral data.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.08Sextet1HH-2
~1.75Multiplet2HH-3
~1.52Doublet3HH-1
~1.30Multiplet6HH-4, H-5, H-6
~0.90Triplet3HH-7

Note: Predicted data is based on computational models. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the electronegative chlorine atom (C-2) resonates at the lowest field.

Chemical Shift (δ) ppmAssignment
~62.5C-2
~40.5C-3
~31.5C-5
~26.5C-4
~25.0C-1
~22.5C-6
~14.0C-7

Note: Experimental data reported in CDCl₃ solvent[1]. Predicted values are used for a complete assignment.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-Cl bonds.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2960-2850StrongC-H StretchAlkane (CH₃, CH₂, CH)
1465MediumC-H BendAlkane (CH₂)
1380MediumC-H BendAlkane (CH₃)
850-550Medium-StrongC-Cl StretchAlkyl Halide

Note: These are characteristic ranges. The vapor phase IR spectrum is available in public databases.[1][3]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film. The plates are then mounted in the sample holder of an FT-IR spectrometer and the spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is typically used, which causes the molecule to fragment in a characteristic pattern, allowing for structural confirmation.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) and several fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion and any chlorine-containing fragments appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with a relative intensity ratio of approximately 3:1.

m/zProposed Fragment IonIdentity
134/136[CH₃(CH₂)₄CH(Cl)CH₃]⁺Molecular Ion (M⁺)
99[C₇H₁₅]⁺Loss of Cl radical
91[C₅H₁₀Cl]⁺Alpha cleavage, loss of C₂H₅ radical
63/65[CH₃CHCl]⁺Alpha cleavage, loss of C₅H₁₁ radical
56[C₄H₈]⁺Rearrangement and fragmentation
43[C₃H₇]⁺Propyl cation

Note: The base peak is often observed at m/z 43 or 56. Data is compiled from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol for Mass Spectrometry

Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for inducing fragmentation. The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

G M [C7H15Cl]+• m/z 134/136 (Molecular Ion) F2 [CH3CH=Cl+] m/z 63/65 M->F2 - •C5H11 (α-cleavage) F4 [C5H10Cl]+ m/z 105/107 M->F4 - •C2H5 (α-cleavage) F5 [C7H15]+ m/z 99 M->F5 - •Cl F1 [C5H11]+• m/z 71 F3 [C2H5]+• m/z 29 F6 [C4H8]+• m/z 56 F5->F6 - CH3 F7 [C3H7]+ m/z 43 F5->F7 - C4H8

Caption: Proposed mass spectrometry fragmentation of this compound.

General Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Sample (this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film (Salt Plates/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR FT-NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Analysis_NMR Assign Signals (Chemical Shift, Multiplicity) NMR->Analysis_NMR Analysis_IR Identify Functional Groups (Vibrational Modes) IR->Analysis_IR Analysis_MS Analyze Fragmentation (m/z values) MS->Analysis_MS Report Comprehensive Spectroscopic Report Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: General workflow for spectroscopic analysis of a liquid sample.

References

A Technical Guide to the Solubility of 2-Chloroheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroheptane in various organic solvents. The information is curated to support research, development, and application of this compound in relevant scientific fields. This document details the theoretical basis for its solubility, presents available solubility data, and outlines a standard experimental protocol for solubility determination.

Introduction to this compound and its Solubility

This compound (C₇H₁₅Cl) is a secondary alkyl halide characterized by a seven-carbon chain with a chlorine atom attached to the second carbon. Its molecular structure, featuring a polar carbon-chlorine bond and a significant nonpolar alkyl chain, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with different solvents. The large nonpolar component of this compound suggests a greater affinity for nonpolar organic solvents, while the polar C-Cl bond may allow for some interaction with more polar organic solvents.

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the solubility of structurally similar haloalkanes provides a strong indication of its behavior. Haloalkanes are generally soluble in organic solvents.[1][2] The new intermolecular attractions between haloalkanes and organic solvent molecules have much the same strength as the ones being broken in the separate haloalkane and solvent molecules.[3] The following table summarizes the expected and observed solubility of this compound and related compounds.

CompoundSolventSolubilityReference
This compoundWater36.6 mg/L at 25 °C (sparingly soluble)
This compoundGeneral Organic SolventsExpected to be soluble to very soluble[1]
2-ChlorohexaneHexaneHighly Soluble[4]
2-ChlorohexaneBenzeneHighly Soluble[4]
2-ChlorohexaneDiethyl EtherHighly Soluble[4]
2-ChlorohexaneEthanolVery Soluble[5]
2-ChlorooctaneDiethyl EtherVery Soluble[6]
2-ChlorooctaneEthanolVery Soluble[6]

Theoretical Framework of Solubility

The dissolution of this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules.

Figure 1: Intermolecular forces governing solubility.

As illustrated in Figure 1, for dissolution to occur spontaneously, the energy released from the formation of solute-solvent interactions should be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions, resulting in a negative Gibbs free energy change (ΔG < 0). Given the nonpolar nature of the heptyl chain and the moderate polarity of the C-Cl bond, this compound is expected to be readily soluble in solvents with similar characteristics.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7] The following protocol is a generalized procedure applicable for determining the solubility of liquid this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, hexane, acetone)

  • Glass flasks or vials with airtight seals

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

4.2. Procedure

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to the organic solvent in a sealed flask. B Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A->B C Allow the mixture to stand to let the two phases separate. B->C D Carefully withdraw an aliquot of the solvent phase (saturated solution). C->D E Centrifuge the aliquot to further separate any undissolved solute. D->E H Dilute the saturated solution aliquot and analyze using GC-FID. E->H F Prepare a series of standard solutions of this compound in the solvent. G Analyze the standard solutions using GC-FID to generate a calibration curve. F->G I Determine the concentration of this compound in the saturated solution from the calibration curve. G->I H->I

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and agitation speed.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for several hours to allow for complete phase separation.

    • Carefully withdraw an aliquot from the solvent phase (the top or bottom layer, depending on the relative densities) using a syringe. Avoid disturbing the interface or any undissolved solute.

    • For enhanced separation, the withdrawn aliquot can be centrifuged.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique, such as GC-FID.

    • Accurately dilute the aliquot of the saturated solution with the organic solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Calculate the concentration of this compound in the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

4.3. Data Reporting

The solubility should be reported in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.

Conclusion

This compound, in line with the behavior of other haloalkanes, exhibits low solubility in water but is expected to be highly soluble in a range of organic solvents, particularly those with low to moderate polarity. This guide provides a foundational understanding of its solubility characteristics and a detailed protocol for its experimental determination. For professionals in research and drug development, this information is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.

References

Theoretical Conformational Analysis of 2-Chloroheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical examination of the conformational landscape of 2-chloroheptane, a molecule of interest in synthetic chemistry and as a fragment in larger, biologically active compounds. Understanding the conformational preferences of such chloroalkanes is crucial for predicting their physical properties, reactivity, and interactions within biological systems. This analysis focuses on the rotation around the C2-C3 carbon-carbon bond, which dictates the spatial relationship between the critical chlorine substituent, the terminal methyl group, and the pentyl chain.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformations or conformers, often have distinct potential energies. The relative stability of these conformers is governed by a combination of factors, including torsional strain (from eclipsing bonds), steric strain (repulsive interactions between bulky groups), and electronic effects.

For this compound, the key dihedral angle for analysis is that which describes the rotation around the C2-C3 bond. The substituents on C2 are a hydrogen atom, a chlorine atom, and a methyl group. The substituents on C3 are two hydrogen atoms and the remainder of the alkyl chain (a pentyl group), which for this analysis will be treated as a single, sterically demanding group (R).

Computational Methodology

While no specific experimental data for the conformational analysis of this compound is readily available in the literature, a standard and reliable method for determining the relative energies of its conformers is through ab initio or Density Functional Theory (DFT) calculations. A typical high-level computational protocol would involve:

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is a common choice due to its balance of accuracy and computational cost. A popular functional for this type of analysis is B3LYP, which incorporates both exchange and correlation effects.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) would be appropriate. This set is flexible enough to accurately describe the electron distribution around the atoms, including the lone pairs on the chlorine atom, and includes polarization functions (d,p) to account for non-spherical electron densities.

  • Procedure:

    • Initial Structure: A starting 3D structure of this compound is built.

    • Potential Energy Scan: The dihedral angle of interest (Cl-C2-C3-R) is systematically rotated in increments (e.g., 15 degrees). At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that constrained dihedral angle.

    • Identification of Minima and Maxima: The resulting energy profile is analyzed to identify the energy minima, which correspond to stable (staggered) conformers, and the energy maxima, which represent the transition states (eclipsed conformations) between them.

    • Frequency Calculations: Full geometry optimization followed by frequency calculations are performed on the identified minima to confirm they are true local minima on the potential energy surface (i.e., have no imaginary frequencies).

The logical workflow for such a computational analysis is outlined below.

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis cluster_output Output a Build Initial 3D Structure of this compound b Select DFT Functional (e.g., B3LYP) c Select Basis Set (e.g., 6-311+G(d,p)) d Perform Potential Energy Scan (Rotate C2-C3 Dihedral Angle) b->d c->d e Optimize Geometry at Each Step d->e f Identify Energy Minima (Stable Conformers) d->f g Identify Energy Maxima (Transition States) d->g e->d h Perform Frequency Calculations on Minima f->h i Generate Potential Energy Profile g->i h->i j Determine Relative Energies of Conformers i->j

Computational workflow for conformational analysis.

Key Conformers and Relative Energies

Rotation around the C2-C3 bond in this compound gives rise to three stable staggered conformers (energy minima) and three unstable eclipsed conformers (energy maxima). The primary interactions that determine their relative energies are steric repulsion between the methyl (CH₃), chlorine (Cl), and pentyl (R) groups, and torsional strain from eclipsing bonds.

Based on established principles of conformational analysis, the methyl group is considered to have a greater steric requirement than the chlorine atom. The pentyl group (R) is the bulkiest of all substituents. The relative energies of these conformations can be estimated by summing the energetic costs of the individual gauche and eclipsing interactions.

The table below summarizes the key conformers, the interactions contributing to their strain, and their estimated relative potential energies. The anti-conformer (S1), where the two largest groups (Cl and R) are positioned 180° apart, is set as the reference energy minimum (0.0 kcal/mol).

Conformer IDDihedral Angle (Cl-C2-C3-R)TypeKey InteractionsEstimated Strain Components (kcal/mol)Estimated Relative Energy (kcal/mol)
S1 180°Staggered (Anti)gauche (CH₃, H), gauche (H, R), gauche (H, H)0 (reference)0.0
E1120°Eclipsedeclipsing (CH₃, H), eclipsing (Cl, R), eclipsing (H, H)1.4 + (2.0 est.) + 1.04.4
S2 60°Staggered (Gauche)gauche (CH₃, R), gauche (Cl, H), gauche (H, H)1.1 (est.)1.1
E2Eclipsedeclipsing (CH₃, R), eclipsing (Cl, H), eclipsing (H, H)(3.0 est.) + (0.8 est.) + 1.04.8
S3 -60° (300°)Staggered (Gauche)gauche (CH₃, H), gauche (Cl, R), gauche (H, H)0.5 (est.)0.5
E3-120° (240°)Eclipsedeclipsing (CH₃, H), eclipsing (Cl, H), eclipsing (H, R)1.4 + (0.8 est.) + 1.43.6

Note: Energy values are illustrative estimates based on typical values for similar interactions. H-H eclipse ≈ 1.0 kcal/mol; CH₃-H eclipse ≈ 1.4 kcal/mol; gauche CH₃-Alkyl ≈ 1.1 kcal/mol. Gauche and eclipsing interactions involving Cl and the pentyl group (R) are estimated based on relative steric bulk and electronegativity.

Potential Energy Diagram

The relationship between the dihedral angle and the potential energy of the system can be visualized in a potential energy diagram. The diagram shows the energy barriers that must be overcome for the molecule to rotate from one stable conformation to another. The x-axis represents the dihedral angle of the Cl-C2-C3-R bond, and the y-axis represents the relative potential energy.

G cluster_diagram Potential Energy Profile of this compound (C2-C3 Rotation) S3 E2 S2 E1 S1 E3 S3_2 p0->p1 p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8 y_axis y_vals x_axis x_vals

Potential energy vs. C2-C3 dihedral angle.

Discussion and Conclusion

The theoretical conformational analysis of this compound reveals a dynamic system with three stable staggered conformers.

  • Most Stable Conformer (S1): The anti-conformation, where the chlorine atom and the bulky pentyl group are positioned 180° apart, is the global energy minimum. This arrangement minimizes steric repulsion between the largest substituents on the C2 and C3 carbons.

  • Gauche Conformers (S2 and S3): Two higher-energy gauche conformers exist. Conformer S3, with a gauche interaction between the chlorine and the pentyl group, is predicted to be slightly more stable than S2, which features a more sterically demanding gauche interaction between the methyl and pentyl groups. The lower steric bulk of chlorine compared to a methyl group accounts for this difference.

  • Energy Barriers: The energy barriers (eclipsed transition states) between these conformers are relatively low (3.6 - 4.8 kcal/mol). This indicates that at room temperature, rotation around the C2-C3 bond is rapid, and all stable conformers will be populated, although the more stable anti-conformer (S1) will predominate at equilibrium.

For professionals in drug development, understanding these conformational preferences is vital. The shape of a molecule dictates how it fits into a binding pocket of a protein or receptor. The predominance of the S1 conformer suggests that in a non-polar environment, this compound-like fragments will likely adopt this extended anti-conformation. However, the accessibility of the gauche conformers means the molecule is flexible and can adapt its shape to fit different steric and electronic environments, a key consideration in rational drug design.

An In-depth Technical Guide to the Safe Handling of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-chloroheptane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₇H₁₅Cl[1][2][3]
Molecular Weight 134.65 g/mol [1]
CAS Number 1001-89-4[1]
EC Number 213-683-7[1]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 150.00 °C @ 760.00 mm Hg (estimated)[4]
140-141 °C[3]
Melting Point -69.5 °C (estimate)[3]
Flash Point 38 °C (100.4 °F)
39.20 °C (103.00 °F) TCC (estimated)[4]
Density 0.8649 g/cm³ @ 20 °C[3]
Specific Gravity 0.87[5]
Vapor Pressure 5.000000 mmHg @ 25.00 °C (estimated)[4]
Solubility Insoluble (0.036 g/L) @ 25 °C[2]
logP (o/w) 3.970 (estimated)[4]
Refractive Index 1.42954 @ 20 °C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][2]

GHS Classification: [2]

  • Flammable Liquids: Category 3[1]

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation)[1][6]

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory system)[1]

Hazard Statements: [2][7]

  • H226: Flammable liquid and vapor.[1][7]

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][2]

The following diagram illustrates the GHS hazard classification for this compound.

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Classifications product {this compound | CAS: 1001-89-4} flammable Flammable Liquid Category 3 product->flammable skin_irritation Skin Irritation Category 2 product->skin_irritation eye_irritation Eye Irritation Category 2A product->eye_irritation stot STOT - Single Exposure Category 3 product->stot h226 Flammable liquid and vapor flammable:f1->h226 H226 h315 Causes skin irritation skin_irritation:f1->h315 H315 h319 Causes serious eye irritation eye_irritation:f1->h319 H319 h335 May cause respiratory irritation stot:f1->h335 H335

Caption: GHS Hazard Classification for this compound.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates strict adherence to safety protocols to minimize exposure and prevent accidents.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.[7]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

General Hygiene:

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following workflow outlines the appropriate response measures.

First_Aid_Workflow cluster_routes Routes of Exposure & First Aid cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Remove to fresh air. Keep comfortable for breathing. inhalation->move_to_fresh_air rinse_skin Take off contaminated clothing. Rinse skin with water/shower. skin_contact->rinse_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. ingestion->rinse_mouth call_poison_center Call a POISON CENTER/ doctor if you feel unwell. move_to_fresh_air->call_poison_center seek_medical_advice Seek Medical Advice/ Attention rinse_skin->seek_medical_advice If skin irritation occurs rinse_eyes->seek_medical_advice If eye irritation persists rinse_mouth->seek_medical_advice

Caption: First-Aid Workflow for this compound Exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Rinse mouth. Get medical advice/attention.[6]

Fire-Fighting Measures

This compound is a flammable liquid and vapor.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[8] Hazardous combustion products include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Evacuate the area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Containment and Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[8]

Storage and Disposal

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, away from heat, sparks, open flames, and hot surfaces.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological studies on this compound are limited in the provided search results. However, based on its classification, it is known to cause skin and eye irritation and may cause respiratory irritation.[1] No data was available for carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols

The determination of the physicochemical and toxicological properties presented in safety data sheets follows standardized experimental protocols, typically adhering to guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or national regulatory bodies. While specific experimental details for this compound were not available in the initial search, the following are examples of standard methodologies that would be used:

  • Flash Point: Determined using either a closed-cup (e.g., Pensky-Martens Closed Cup Tester, ASTM D93) or open-cup (e.g., Cleveland Open Cup Tester, ASTM D92) method. The closed-cup method is generally preferred for more volatile liquids.

  • Boiling Point: Measured according to OECD Guideline 103, which involves distillation of the liquid and recording the temperature at which it boils at atmospheric pressure.

  • Skin Irritation/Corrosion: Typically assessed using in vivo methods (OECD Guideline 404) involving the application of the substance to the skin of laboratory animals (usually rabbits) and observing for signs of erythema and edema. In vitro methods using reconstructed human epidermis models are also becoming more common.

  • Eye Irritation/Corrosion: The traditional method is the Draize test (OECD Guideline 405), where the substance is applied to the eyes of rabbits. However, in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) test are increasingly used.

  • Acute Toxicity: Assessed through oral, dermal, and inhalation routes (OECD Guidelines 420, 402, and 403, respectively) to determine the LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population).

This guide provides a foundation for the safe handling and use of this compound. It is imperative for all personnel to read and understand the specific Safety Data Sheet provided by the manufacturer before working with this chemical. Always adhere to established laboratory safety protocols and use appropriate personal protective equipment.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroheptane (C₇H₁₅Cl) is a halogenated alkane with applications as a solvent and an intermediate in organic synthesis. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and reaction modeling in various research and development settings, including the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details relevant experimental methodologies, and presents a visualization of its primary reaction pathways.

Core Thermochemical and Physical Properties

The thermochemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data are from experimental measurements, others are estimations or calculations.

Physical Properties of this compound
PropertyValueUnitsReference/Notes
Molecular FormulaC₇H₁₅Cl-[1]
Molecular Weight134.65 g/mol [1]
CAS Number1001-89-4-[2]
Boiling Point150.0°C at 760 mmHg[3]
Melting Point-69.5°CEstimated[3]
Density0.864g/cm³ at 20 °C
Vapor Pressure5.0mmHg at 25 °C[3]
Flash Point39.2°C[3]
Refractive Index1.4295at 20 °C
Thermochemical Properties of this compound
PropertyValueUnitsReference/Notes
Enthalpy of Vaporization (ΔvapH) 44.8kJ/mol at 328 KExperimental[4][5]
Standard Gibbs Free Energy of Formation (ΔfG°) -6.31kJ/molCalculated (Joback Method)[6]
Enthalpy of Isomerization to 3-Chloroheptane 0.15kJ/mol (liquid phase)Experimental[2]
Enthalpy of Isomerization to 4-Chloroheptane 0.38kJ/mol (liquid phase)Experimental[2]
Enthalpy of Isomerization from 4-Chloroheptane -0.4 ± 0.2kJ/mol (gas phase)Experimental[2]

Note: Critically evaluated thermophysical property data, including ideal gas heat capacity and enthalpy as a function of temperature, are available through the NIST/TRC Web Thermo Tables (WTT)[7]. However, direct access to the full dataset is subscription-based.

Experimental Protocols

Determination of Enthalpy of Combustion

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which is determined experimentally using calorimetry. For organochlorine compounds like this compound, specialized techniques are required to handle the corrosive and varied combustion products.

Methodology: Rotating-Bomb Calorimetry

A rotating-bomb calorimeter is the preferred instrument for the precise measurement of the heat of combustion of organochlorine compounds[8].

  • Sample Preparation: A precisely weighed sample of high-purity this compound is encapsulated in a combustible container, such as a gelatin capsule or a polyester bag.

  • Bomb Setup: The sample is placed in a platinum crucible within a corrosion-resistant combustion bomb (e.g., made of a nickel-chromium alloy). A small, known amount of a reducing solution, such as hydrazine dihydrochloride, is added to the bomb to quantitatively reduce all chlorine-containing products to chloride ions in the final solution[8]. A fuse wire is connected to the electrodes and placed in contact with the sample.

  • Combustion: The bomb is sealed, purged of air, and pressurized with a known excess of pure oxygen (typically to around 30 atm). The bomb is then placed in a calorimeter jacket containing a precisely measured quantity of water. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.

  • Rotation and Measurement: Following combustion, the bomb is rotated to ensure complete dissolution and reaction of all combustion products in the aqueous solution, leading to a well-defined final state[8]. The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and corrections for the heat of formation of the aqueous solution of hydrochloric acid and other side reactions. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

Determination of Heat Capacity

The heat capacity of liquid this compound as a function of temperature can be determined using adiabatic or differential scanning calorimetry.

Methodology: Adiabatic Calorimetry

  • Calorimeter: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor, all enclosed in a vacuum-insulated jacket with an adiabatic shield.

  • Measurement: A known quantity of electrical energy is supplied to the heater, causing a small, incremental increase in the temperature of the sample. The temperature is carefully monitored until thermal equilibrium is reached.

  • Calculation: The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise. Measurements are repeated over the desired temperature range to establish the temperature dependence of the heat capacity[9].

Reaction Pathways of this compound

As a secondary haloalkane, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. A logical diagram of these competing pathways is presented below.

G Figure 1: Competing Reaction Pathways of this compound cluster_conditions Reaction Conditions cluster_reactants cluster_pathways cluster_products Products Strong, non-bulky nucleophile\n(e.g., OH⁻, CN⁻)\nPolar aprotic solvent Strong, non-bulky nucleophile (e.g., OH⁻, CN⁻) Polar aprotic solvent SN2 SN2 Strong, non-bulky nucleophile\n(e.g., OH⁻, CN⁻)\nPolar aprotic solvent->SN2 Weak nucleophile/base\n(e.g., H₂O, ROH)\nPolar protic solvent Weak nucleophile/base (e.g., H₂O, ROH) Polar protic solvent SN1/E1 SN1/E1 Weak nucleophile/base\n(e.g., H₂O, ROH)\nPolar protic solvent->SN1/E1 Strong, bulky base\n(e.g., t-BuO⁻) Strong, bulky base (e.g., t-BuO⁻) E2 E2 Strong, bulky base\n(e.g., t-BuO⁻)->E2 This compound This compound This compound->SN2 Favored by This compound->SN1/E1 Favored by This compound->E2 Favored by Heptan-2-ol (Inversion) Heptan-2-ol (Inversion) SN2->Heptan-2-ol (Inversion) Heptan-2-ol (Racemic) Heptan-2-ol (Racemic) SN1/E1->Heptan-2-ol (Racemic) Hept-1-ene (Zaitsev) Hept-1-ene (Zaitsev) SN1/E1->Hept-1-ene (Zaitsev) E2->Hept-1-ene (Zaitsev) Hept-2-ene (Hofmann) Hept-2-ene (Hofmann) E2->Hept-2-ene (Hofmann)

Figure 1: Competing Reaction Pathways of this compound

This diagram illustrates the primary reaction pathways for this compound under different conditions, leading to various substitution and elimination products.

Conclusion

This technical guide has synthesized the available thermochemical and physical data for this compound. While key experimental values for properties such as the standard enthalpy of formation and standard molar entropy are not readily found in the literature, established methodologies for their determination have been outlined. The provided visualization of competing reaction pathways offers a logical framework for understanding the chemical behavior of this compound. For precise thermochemical data, it is recommended to consult critically evaluated databases such as the NIST/TRC Web Thermo Tables. Further experimental work is necessary to definitively establish a complete thermochemical profile for this compound.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-chloroheptane, focusing on its chirality, the characteristics of its enantiomers, and the methodologies relevant to their synthesis, separation, and characterization. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles and established experimental protocols applicable to this and similar chiral haloalkanes.

Introduction to the Chirality of this compound

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl. The presence of a chlorine atom on the second carbon atom (C2) of the heptane chain renders this carbon a stereocenter. A stereocenter is a carbon atom bonded to four different substituent groups. In the case of this compound, the C2 is bonded to a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃).

Due to this chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-chloroheptane and (S)-2-chloroheptane according to the Cahn-Ingold-Prelog priority rules. In an achiral environment, enantiomers possess identical physical properties such as boiling point, density, and refractive index.[1] However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light and their biological activity.

Chiral_Pool_Synthesis S_Heptanol (S)-Heptan-2-ol R_Chloroheptane (R)-2-Chloroheptane S_Heptanol->R_Chloroheptane SN2 Inversion Reagent SOCl₂, Pyridine Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic this compound Dilution Prepare Dilute Solution Sample->Dilution Solvent Hexane Solvent->Dilution Injection Inject Sample into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

References

A Technical Guide to 2-Chloroheptane: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloroheptane, a halogenated alkane used as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its commercial availability, typical purity levels, potential impurities, and methodologies for its analysis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, ranging from grams to kilograms. The most common purity grade available is ≥97%, as determined by gas chromatography (GC). Some suppliers may offer higher purity grades upon request.

Below is a summary of representative commercial suppliers and their typical product specifications.

Table 1: Commercial Availability and Purity of this compound

SupplierProduct NumberStated PurityAvailable Quantities
Sigma-AldrichCDS000285Not specified; sold "as-is" for early discovery researchMilligrams to grams
TCI AmericaC0852>97.0% (GC)[1][2]5 mL, 25 mL
Fisher ScientificC08525ML97.0+%[2]5 mL
PubChemCID 34691Sourced from multiple vendors[3]Varies by vendor

It is important to note that while many suppliers list a minimum purity, a detailed impurity profile is often not publicly available. A Certificate of Analysis (CoA) should be requested from the supplier for lot-specific purity data and impurity levels.

Potential Impurities

The primary route for the synthesis of this compound is the reaction of 2-heptanol with a chlorinating agent, most commonly hydrochloric acid. Based on this synthetic pathway, several process-related impurities can be anticipated.

Table 2: Potential Impurities in Commercial this compound

ImpurityChemical FormulaOriginPotential Impact
2-HeptanolC₇H₁₆OUnreacted starting materialCan interfere with subsequent reactions; may be difficult to remove due to similar boiling point.
Heptenes (isomeric mixture)C₇H₁₄Elimination side reactionCan undergo undesired side reactions in subsequent synthetic steps.
1-ChloroheptaneC₇H₁₅ClIsomeric impurity from rearrangementMay lead to the formation of isomeric byproducts in the final product.
Diheptyl etherC₁₄H₃₀OEtherification side reaction of 2-heptanolA non-polar impurity that may be carried through subsequent steps.

The following diagram illustrates the likely synthetic pathway and the origin of key impurities.

G 2-Heptanol 2-Heptanol Reaction Reaction 2-Heptanol->Reaction HCl HCl HCl->Reaction This compound This compound Reaction->this compound Main Product Heptenes Heptenes Reaction->Heptenes Elimination Side Product Unreacted_2_Heptanol Unreacted 2-Heptanol Reaction->Unreacted_2_Heptanol Incomplete Reaction

Figure 1: Synthetic pathway and impurity formation.

Experimental Protocols

Synthesis of this compound from 2-Heptanol

This protocol describes a general procedure for the synthesis of this compound via the reaction of 2-heptanol with hydrochloric acid.

Materials:

  • 2-Heptanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 2-heptanol and concentrated hydrochloric acid in a 1:2 molar ratio.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The upper organic layer contains the crude this compound.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Filter to remove the drying agent. The resulting liquid is crude this compound, which can be purified by fractional distillation.

The following diagram outlines the synthesis workflow.

G cluster_synthesis Synthesis cluster_workup Workup Start Start Reactants Combine 2-Heptanol and HCl Start->Reactants Reflux Heat to Reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Separate Separate Layers Cool->Separate Wash Wash with H₂O, NaHCO₃, Brine Separate->Wash Dry Dry over Anhydrous Salt Wash->Dry Filter Filter Dry->Filter Crude_Product Crude_Product Filter->Crude_Product Crude this compound

Figure 2: Synthesis and workup workflow.
Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from less volatile impurities like unreacted 2-heptanol and more volatile impurities such as heptenes.[4][5][6]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Begin heating the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 151-153 °C at atmospheric pressure). Discard any initial forerun that distills at a lower temperature, as this may contain more volatile impurities like heptenes.

  • Monitor the temperature at the distillation head. A stable temperature during distillation indicates the collection of a pure fraction.

  • The purity of the collected fractions should be confirmed by GC-MS analysis.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for determining the purity of this compound and identifying any impurities. The following is a general GC-MS protocol that can be adapted for this purpose.[7][8][9][10][11]

Instrumentation and Conditions:

Table 3: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnVF-624ms or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 5 minRamp: 10 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 35-350
Solvent Delay3 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

  • For the analysis of a commercial sample, dilute it to a similar concentration.

Data Analysis:

  • The purity of this compound is determined by the peak area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

The general workflow for GC-MS analysis is depicted below.

G Sample_Prep Sample Preparation (Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Purity & Impurity ID) Detection->Data_Processing

Figure 3: GC-MS analysis workflow.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its commercial availability, potential impurities, and the appropriate methods for synthesis, purification, and analysis, scientists can ensure the quality and consistency of this important chemical intermediate in their research and development endeavors.

References

Methodological & Application

Application Note: Formation of Heptan-2-ylmagnesium Chloride from 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of the Grignard reagent, heptan-2-ylmagnesium chloride, from 2-chloroheptane. Grignard reagents are potent nucleophiles widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The protocol herein details the necessary reagents, equipment, reaction setup, and procedural steps for the successful formation of the target organometallic reagent. Due to the inherent reactivity of Grignard reagents, this procedure emphasizes the critical need for anhydrous conditions and an inert atmosphere to prevent reagent quenching.[4][5]

Reaction Principle and Mechanism

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The reaction with this compound proceeds by reacting it with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The surface of the magnesium metal acts as the site for a single electron transfer (SET) to the alkyl halide.[7] This generates a radical anion which then fragments to form an alkyl radical and a halide anion. A second SET from another magnesium atom to the alkyl radical forms the carbanion, which rapidly combines with the magnesium cation and the halide to form the Grignard reagent, heptan-2-ylmagnesium chloride.

The overall reaction is: CH₃(CH₂)₄CHClCH₃ + Mg → CH₃(CH₂)₄CH(MgCl)CH₃

The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to the magnesium nucleophilic and basic.[8][9] This reversal of polarity from the starting alkyl halide is known as "umpolung".[6][9]

Reaction Mechanism Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 R_X This compound (R-Cl) Intermediate1 [R-Cl]•⁻ Mg•⁺ R_X->Intermediate1 Single Electron Transfer (SET) Mg0 Mg(0) (surface) R_radical R• Intermediate1->R_radical Fragmentation Cl_anion Cl⁻ Mg_cation Mg•⁺ R_Mg_cation [R-Mg]⁺ R_radical->R_Mg_cation Second SET Final_Product Grignard Reagent (R-MgCl) Mg0_2 Mg(0) R_radical_2 R• R_Mg_cation->Final_Product Recombination

Caption: Mechanism of Grignard reagent formation via single electron transfer.

Materials and Equipment

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compoundAnhydrous, ≥98%Sigma-AldrichStore over molecular sieves.
Magnesium Turnings≥99.5%Sigma-AldrichUse fresh turnings for best results.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. From a freshly opened bottle or distilled from sodium/benzophenone.
IodineCrystal, ACS ReagentFisher ScientificUsed as an initiator.[6][10]
1,2-DibromoethaneAnhydrous, 99%Acros OrganicsOptional initiator.
Nitrogen or Argon GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Dry IceN/ALocal SupplierFor cooling bath.
AcetoneACS GradeFisher ScientificFor cooling bath.
Table 2: Equipment
EquipmentSpecificationNotes
Three-neck round-bottom flask250 mLMust be flame-dried before use.
Reflux condenser250 mm jacketConnect to a water source.
Dropping funnel100 mL, pressure-equalizingFor slow addition of the alkyl halide.
Magnetic stirrer hotplateStandard
Magnetic stir barTeflon-coated
Gas inlet/outlet adapterWith stopcockTo connect to an inert gas line.
SeptaRubberFor sealing ports.
Syringes and needlesVarious sizesFor transfer of anhydrous solvents and reagents.
Schlenk line or manifoldStandardFor handling air-sensitive reagents.

Experimental Protocol

This protocol outlines the formation of approximately 0.1 mol of heptan-2-ylmagnesium chloride.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Grignard reagent synthesis.

Step-by-Step Procedure
  • Glassware Preparation: Thoroughly clean and flame-dry the 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar under vacuum. Allow the glassware to cool to room temperature under a stream of nitrogen or argon.[11]

  • Apparatus Assembly: Assemble the apparatus quickly. Fit the central neck of the flask with the reflux condenser, one side neck with the pressure-equalizing dropping funnel, and the other side neck with a gas inlet adapter sealed with a septum. Ensure all joints are well-sealed. Connect the top of the condenser to a gas bubbler to maintain a positive pressure of inert gas.

  • Reagent Charging:

    • Remove the dropping funnel and quickly add magnesium turnings (2.67 g, 0.11 mol, 1.1 equivalents) to the reaction flask.

    • Add a single, small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[6][10]

    • Reassemble the apparatus and ensure the inert atmosphere is maintained.

  • Solution Preparation: In a separate dry flask, prepare a solution of this compound (13.46 g, 0.10 mol, 1.0 equivalent) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel using a cannula or a dry syringe.

  • Reaction Initiation:

    • Add approximately 10 mL of the this compound/THF solution from the dropping funnel to the magnesium turnings.

    • Stir the mixture. The reaction may not start immediately. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm.[4]

    • If the reaction does not start, gently warm the flask with a heat gun. If warming is unsuccessful, add 1-2 drops of 1,2-dibromoethane as a further initiator.

  • Addition of Alkyl Halide:

    • Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.

    • The total addition time should be approximately 60-90 minutes.

  • Reaction Completion:

    • After the addition is complete, the reaction mixture will appear as a cloudy, gray to brown suspension.

    • Continue to stir the mixture and maintain a gentle reflux using the heating mantle for an additional 2-3 hours to ensure all the magnesium has reacted.

  • Cooling and Use:

    • Turn off the heating and allow the mixture to cool to room temperature.

    • The resulting solution of heptan-2-ylmagnesium chloride is now ready for use in subsequent reactions. The concentration is approximately 1 M. It is best to use the reagent immediately.

Troubleshooting

Table 3: Common Issues and Solutions
ProblemPossible CauseRecommended Solution
Reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all components are scrupulously dried. 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Crush some magnesium turnings in the flask with a dry glass rod.[12]
Reaction starts but then stops. 1. Insufficient mixing. 2. Low concentration of alkyl halide at the Mg surface.1. Increase the stirring rate. 2. Add a small portion of the alkyl halide solution directly to the flask and gently warm.
Reaction becomes too vigorous. Addition of alkyl halide is too fast.Immediately slow down or stop the addition. Cool the flask with an ice-water bath.
Formation of a white precipitate and low yield. Presence of moisture or oxygen, leading to quenching of the reagent.Repeat the reaction, ensuring all glassware is flame-dried and the system is kept under a positive pressure of inert gas.
Formation of significant amounts of octane (Wurtz coupling). High local concentration of alkyl halide; reaction temperature too high.Slow down the rate of addition of the this compound solution. Ensure the reaction maintains only a gentle reflux.[7]

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Never distill to dryness. Always work in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents.[8] They are also corrosive.

  • Reaction Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a weak acid (e.g., saturated aqueous ammonium chloride). Never add water directly to the Grignard reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves, when performing this procedure.

References

Application Note: Synthesis of 2-Phenoxyheptane via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] The reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide or phenoxide ion, proceeding via an SN2 mechanism.[2][3][4][5][6] This application note provides a detailed protocol for the synthesis of 2-phenoxyheptane from the reaction of phenol and a secondary alkyl halide, 2-chloroheptane.

Phenol is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.[7][8] This phenoxide then attacks the electrophilic carbon of this compound. A critical consideration in this specific synthesis is the use of a secondary alkyl halide. While the Williamson synthesis is most efficient with primary alkyl halides, the use of secondary halides introduces a competing E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, leading to the formation of alkene byproducts.[5][7][9] Therefore, careful control of reaction conditions is essential to maximize the yield of the desired ether product.

Reaction Scheme

Reaction scheme for the Williamson ether synthesis of 2-phenoxyheptane

Figure 1. Overall reaction for the synthesis of 2-phenoxyheptane.

Physicochemical Data

All quantitative data for the reactants and the primary product are summarized in the table below for easy reference.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Phenol PhenolC₆H₅OH94.11181.71.07
This compound This compoundC₇H₁₅Cl134.65148-1500.865
Sodium Hydroxide Sodium HydroxideNaOH40.0013882.13
2-Phenoxyheptane 2-PhenoxyheptaneC₁₃H₂₀O192.30(Predicted) ~270-280(Predicted) ~0.94

Note: Experimental physical properties for 2-phenoxyheptane are not widely reported. Predicted values are based on its structure and comparison with similar compounds like 1-phenoxyheptane.[10][11]

Experimental Protocol

Materials and Reagents
  • Phenol (99%)

  • This compound (98%)

  • Sodium hydroxide (pellets, 99%)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Deionized water

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure

Step 1: Preparation of Sodium Phenoxide

  • Place 9.41 g (0.10 mol) of phenol and 150 mL of anhydrous ethanol into a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Carefully add 4.40 g (0.11 mol) of sodium hydroxide pellets to the solution.

  • Heat the mixture to a gentle reflux for 30 minutes to ensure the complete formation of the sodium phenoxide salt. The solution may become slightly cloudy.

Step 2: Williamson Ether Synthesis

  • Allow the sodium phenoxide solution to cool slightly below reflux temperature.

  • Add 13.47 g (0.10 mol) of this compound dropwise to the stirring solution via a dropping funnel over a period of 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them sequentially with 50 mL of 5% sodium hydroxide solution (to remove any unreacted phenol), 50 mL of water, and 50 mL of brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-phenoxyheptane as an oil.

  • For higher purity, the crude product can be purified by vacuum distillation.

Step 4: Characterization The identity and purity of the synthesized 2-phenoxyheptane should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, along with mass spectrometry.

Visualized Workflows and Mechanisms

Reaction Mechanism: SN2 vs. E2 Competition

The use of a secondary alkyl halide like this compound means that the sodium phenoxide can act as either a nucleophile (SN2 pathway) to form the desired ether or as a base (E2 pathway) to produce elimination products (heptenes).

G reactants Reactants: Sodium Phenoxide + this compound sn2_path Sₙ2 Pathway (Phenoxide as Nucleophile) reactants->sn2_path e2_path E2 Pathway (Phenoxide as Base) reactants->e2_path product Product: 2-Phenoxyheptane (Ether) sn2_path->product byproduct Byproducts: Hept-1-ene + Hept-2-ene e2_path->byproduct G A 1. Prepare Sodium Phenoxide (Phenol + NaOH in Ethanol) B 2. Add this compound (Dropwise addition) A->B C 3. Reflux Reaction (6-8 hours) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Aqueous Work-up (Add H₂O, Extract with Ether) D->E F 6. Wash Organic Layer (NaOH, H₂O, Brine) E->F G 7. Dry and Evaporate (MgSO₄, Rotovap) F->G H 8. Purification (Vacuum Distillation) G->H I 9. Characterization (NMR, IR, MS) H->I

References

Application Notes and Protocols for the Nucleophilic Substitution Reaction of 2-Chloroheptane with Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reaction of 2-chloroheptane with sodium azide to synthesize 2-azidoheptane. This reaction is a fundamental transformation in organic synthesis, yielding an alkyl azide, a versatile intermediate in drug discovery and development.

Introduction

The reaction between this compound, a secondary alkyl halide, and sodium azide is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. The azide ion (N(_3)

^{-}
) is an excellent nucleophile, which facilitates the displacement of the chloride leaving group from the secondary carbon of this compound. The resulting product, 2-azidoheptane, is a valuable building block in medicinal chemistry. The azido group can be readily transformed into an amine via reduction or participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link molecules together.[1][2][3]

The primary competing reaction is the bimolecular elimination (E2) pathway, which would lead to the formation of heptene isomers. However, the azide ion is a strong nucleophile but a relatively weak base, which generally favors the S(N)2 substitution over E2 elimination, especially in polar aprotic solvents.[4]

Reaction Data

While specific experimental data for the reaction of this compound with sodium azide is not extensively reported, the following table summarizes typical reaction parameters and expected outcomes based on general procedures for similar alkyl halides.[5][6]

ParameterValue/ConditionNotes
Reactants This compound, Sodium Azide (NaN(_3))
Solvent Dimethyl sulfoxide (DMSO)A polar aprotic solvent is preferred to enhance the nucleophilicity of the azide ion and accelerate the S(_N)2 reaction.
Temperature Room Temperature (approx. 25°C)Higher temperatures may favor the competing E2 elimination reaction.
Reaction Time ~2 hoursReaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Stoichiometry 1.1 - 1.5 equivalents of Sodium AzideA slight excess of the nucleophile is often used to ensure complete conversion of the alkyl halide.
Expected Yield 80-90%Yields are highly dependent on reaction conditions and purification methods.[5][7]
Major Product 2-Azidoheptane
Potential Side Products Hept-1-ene, (E)-Hept-2-ene, (Z)-Hept-2-eneFormed via the competing E2 elimination pathway.

Experimental Protocols

Protocol 1: Synthesis of 2-Azidoheptane

This protocol is adapted from general procedures for the synthesis of alkyl azides from alkyl halides in DMSO.[6]

Materials:

  • This compound

  • Sodium Azide (NaN(_3))

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et(_2)O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask equipped with a magnetic stir bar

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve sodium azide (1.1-1.5 equivalents) in anhydrous DMSO.

  • To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding deionized water. This may be slightly exothermic.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-azidoheptane.

  • The product can be further purified by vacuum distillation if necessary.

Safety Precautions:

  • Sodium azide is highly toxic and can be explosive, especially in the presence of heavy metals or when heated. Handle with extreme care in a well-ventilated fume hood.

  • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization Data (Expected)

The following tables summarize the expected spectroscopic data for the product, 2-azidoheptane, based on data from analogous compounds.

Table 1: Expected FTIR Data for 2-Azidoheptane

Functional GroupCharacteristic Absorption (cm
1^{-1}−1
)
Azide (N(_3)) stretch~2100 (strong, sharp)
C-H (sp
3^33
) stretch
2850-3000
C-H bend1375-1465

Table 2: Expected

1^11 
H NMR Data for 2-Azidoheptane (in CDCl(_3))

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH(_3) (terminal)~0.9Triplet3H
(CH(2))({4})~1.3-1.6Multiplet8H
CH-N(_3)~3.4-3.6Multiplet1H
CH(_3)-CH~1.2Doublet3H

Table 3: Expected

13^{13}13 
C NMR Data for 2-Azidoheptane (in CDCl(_3))

Note: Chemical shifts are predicted based on data for 1-azidoheptane and general trends for alkyl chains.

CarbonChemical Shift (δ, ppm)
C1 (CH(_3))~14
C2 (CH-N(_3))~60-65
C3~35-40
C4~25-30
C5~28-33
C6~22-27
C7~20-25

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound This compound TS [N3---C---Cl]‡ This compound->TS SN2 Attack Sodium_Azide NaN3 Sodium_Azide->TS 2-Azidoheptane 2-Azidoheptane TS->2-Azidoheptane Sodium_Chloride NaCl TS->Sodium_Chloride Experimental_Workflow A 1. Dissolve NaN3 in DMSO B 2. Add this compound A->B C 3. Stir at Room Temperature B->C D 4. Reaction Quench (H2O) C->D E 5. Extraction with Diethyl Ether D->E F 6. Wash with H2O and Brine E->F G 7. Dry Organic Layer F->G H 8. Solvent Evaporation G->H I 9. Purification (Vacuum Distillation) H->I

References

Application Notes and Protocols for the Dehydrohalogenation of 2-Chloroheptane to Heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dehydrohalogenation of 2-chloroheptane, a classic elimination reaction in organic synthesis. The reaction yields a mixture of three isomeric heptenes: hept-1-ene, (E)-hept-2-ene (trans), and (Z)-hept-2-ene (cis). The distribution of these isomers is highly dependent on the reaction conditions, particularly the choice of base. This guide outlines two distinct protocols: one favoring the thermodynamically more stable Zaitsev products ((E)- and (Z)-hept-2-ene) using sodium ethoxide, and another favoring the sterically less hindered Hofmann product (hept-1-ene) using potassium tert-butoxide. Detailed experimental procedures, data on product distribution, and analytical methods for isomer quantification are presented.

Introduction

The dehydrohalogenation of alkyl halides is a fundamental transformation in organic chemistry, providing a reliable method for the synthesis of alkenes. The elimination of a hydrogen and a halogen from adjacent carbon atoms typically proceeds via an E2 (bimolecular elimination) mechanism when a strong base is employed. The regioselectivity of this reaction is governed by two main principles: Zaitsev's rule and Hofmann's rule.

According to Zaitsev's rule, when a small, unhindered base is used, the major product is the more substituted, and thus more thermodynamically stable, alkene.[1] In the case of this compound, this corresponds to the formation of (E)-hept-2-ene and (Z)-hept-2-ene. The trans isomer, (E)-hept-2-ene, is generally favored over the cis isomer, (Z)-hept-2-ene, due to reduced steric strain.

Conversely, Hofmann's rule predicts that the use of a sterically bulky base will lead to the preferential formation of the less substituted alkene. This is attributed to the steric hindrance of the base, which favors the abstraction of the more accessible proton from the less substituted β-carbon. For this compound, this results in a higher yield of hept-1-ene.

Understanding and controlling the isomer distribution in this reaction is crucial for synthetic chemists who require specific alkene isomers as starting materials for further transformations in drug development and other areas of chemical research.

Reaction Pathways

The dehydrohalogenation of this compound proceeds via an E2 mechanism, leading to the formation of three possible heptene isomers. The choice of base dictates the predominant pathway.

Dehydrohalogenation_of_2_Chloroheptane cluster_reactants Reactants cluster_bases Bases cluster_products Products This compound This compound Hept-1-ene Hept-1-ene (Hofmann Product) This compound->Hept-1-ene Hofmann Pathway trans-Hept-2-ene (E)-Hept-2-ene (Zaitsev Product) This compound->trans-Hept-2-ene Zaitsev Pathway cis-Hept-2-ene (Z)-Hept-2-ene (Zaitsev Product) This compound->cis-Hept-2-ene Zaitsev Pathway NaOEt Sodium Ethoxide (non-bulky) NaOEt->trans-Hept-2-ene Favors NaOEt->cis-Hept-2-ene Favors KtBuO Potassium tert-Butoxide (bulky) KtBuO->Hept-1-ene Favors

Caption: Reaction pathways for the dehydrohalogenation of this compound.

Data Presentation: Isomer Distribution

The following tables summarize the expected product distribution for the dehydrohalogenation of this compound under two different sets of reaction conditions. The data is based on established principles of elimination reactions and analogous experimental results for similar secondary alkyl halides.

Table 1: Zaitsev-Favored Elimination with Sodium Ethoxide in Ethanol

Product IsomerStructureBoiling Point (°C)Expected Yield (%)
Hept-1-eneCH2=CH(CH2)4CH393.6~25
(Z)-Hept-2-enecis-CH3CH=CH(CH2)3CH398.3~15
(E)-Hept-2-enetrans-CH3CH=CH(CH2)3CH398.0~60

Table 2: Hofmann-Favored Elimination with Potassium tert-Butoxide in tert-Butanol

Product IsomerStructureBoiling Point (°C)Expected Yield (%)
Hept-1-eneCH2=CH(CH2)4CH393.6~70
(Z)-Hept-2-enecis-CH3CH=CH(CH2)3CH398.3~10
(E)-Hept-2-enetrans-CH3CH=CH(CH2)3CH398.0~20

Experimental Protocols

Materials and Equipment:

  • This compound (98%+)

  • Sodium ethoxide (95%+) or Potassium tert-butoxide (95%+)

  • Anhydrous ethanol or Anhydrous tert-butanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary GC column (e.g., DB-1 or equivalent)

Protocol 1: Zaitsev-Favored Synthesis of Hept-2-enes

Zaitsev_Protocol A 1. Add this compound and anhydrous ethanol to a round-bottom flask. B 2. Add sodium ethoxide to the flask. A->B C 3. Heat the mixture to reflux with stirring for the specified reaction time. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Quench the reaction with water and extract the organic layer with a non-polar solvent. D->E F 6. Wash the organic layer with brine. E->F G 7. Dry the organic layer over anhydrous sodium sulfate. F->G H 8. Filter and concentrate the solvent under reduced pressure. G->H I 9. Analyze the product mixture by GC-FID. H->I

Caption: Experimental workflow for Zaitsev-favored elimination.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol).

  • Reagent Addition: Add anhydrous ethanol (e.g., 50 mL) to the flask. While stirring, carefully add sodium ethoxide (e.g., 0.12 mol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle and maintain the reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC if desired.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with a non-polar solvent such as diethyl ether or pentane (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Analysis: Analyze the resulting mixture of heptene isomers by gas chromatography (GC) to determine the product distribution.

Protocol 2: Hofmann-Favored Synthesis of Hept-1-ene

Hofmann_Protocol A 1. Add this compound and anhydrous tert-butanol to a round-bottom flask. B 2. Add potassium tert-butoxide to the flask. A->B C 3. Heat the mixture to reflux with stirring for the specified reaction time. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Quench the reaction with water and extract the organic layer with a non-polar solvent. D->E F 6. Wash the organic layer with brine. E->F G 7. Dry the organic layer over anhydrous sodium sulfate. F->G H 8. Filter and concentrate the solvent under reduced pressure. G->H I 9. Analyze the product mixture by GC-FID. H->I

Caption: Experimental workflow for Hofmann-favored elimination.

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol).

  • Reagent Addition: Add anhydrous tert-butanol (e.g., 50 mL) to the flask. While stirring, carefully add potassium tert-butoxide (e.g., 0.12 mol).

  • Reaction: Heat the mixture to reflux (approximately 83 °C) using a heating mantle and maintain the reflux with vigorous stirring for 2-4 hours.

  • Workup and Analysis: Follow steps 4-9 as described in Protocol 1.

Analytical Protocol: Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent non-polar column).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 100 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

Expected Elution Order: Hept-1-ene will elute first, followed by (E)-hept-2-ene and then (Z)-hept-2-ene, based on their boiling points. The relative peak areas can be used to determine the percentage of each isomer in the product mixture.

Conclusion

The dehydrohalogenation of this compound provides a versatile platform for the synthesis of different heptene isomers. By judiciously selecting the base—a small, unhindered base like sodium ethoxide to favor the Zaitsev products or a bulky base like potassium tert-butoxide to favor the Hofmann product—chemists can control the regiochemical outcome of the reaction. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the targeted synthesis of specific alkene building blocks.

References

Application Notes and Protocols: 2-Chloroheptane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroheptane is a versatile alkylating agent and a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. As a secondary alkyl halide, its reactivity is suitable for a range of transformations including Friedel-Crafts alkylations, the formation of Grignard reagents, and various nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the C2 carbon electrophilic and susceptible to attack by nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application 1: Friedel-Crafts Alkylation of Aromatic Compounds

Application Note:

The Friedel-Crafts alkylation allows for the introduction of the heptan-2-yl group onto an aromatic ring, a common strategy for synthesizing alkylated aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a secondary carbocation from this compound. This carbocation then attacks the electron-rich aromatic ring. It is important to note that, like with other secondary alkyl halides, there is a potential for carbocation rearrangement to form a more stable carbocation, although with a secondary carbocation this is less likely than with a primary one. The reaction is generally sensitive to the substituents already present on the aromatic ring; strongly deactivated rings will not react. Furthermore, the alkylated product is often more reactive than the starting arene, which can lead to polyalkylation. Using a large excess of the aromatic substrate can help to favor mono-alkylation.

Mandatory Visualization:

Friedel_Crafts_Alkylation Friedel-Crafts Alkylation Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node chloroheptane This compound carbocation Heptan-2-yl Carbocation (Electrophile) chloroheptane->carbocation + AlCl₃ alcl3 AlCl₃ alcl3->carbocation alcl4 AlCl₄⁻ benzene Benzene sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex + Heptan-2-yl Carbocation product (Heptan-2-yl)benzene sigma_complex->product + AlCl₄⁻ hcl HCl alcl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts alkylation of benzene with this compound.

Experimental Protocol: Synthesis of (Heptan-2-yl)benzene

This protocol is a representative procedure adapted from general Friedel-Crafts alkylation methodologies.

ParameterValue
Reactants
Benzene100 mL (1.1 mol, large excess)
This compound13.47 g (0.1 mol)
Aluminum Chloride (anhydrous)14.7 g (0.11 mol)
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time2-3 hours
SolventBenzene (serves as reactant and solvent)
Work-up
Quenching AgentIce-water mixture (~150 g)
Extraction SolventDiethyl ether (2 x 50 mL)
Washing Agents1 M HCl, Water, Sat. NaHCO₃, Brine
Expected Outcome
Theoretical Yield17.63 g
Physical AppearanceColorless liquid

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • Initial Charge: Charge the flask with anhydrous aluminum chloride (14.7 g) and benzene (50 mL). Cool the stirred suspension to 0 °C in an ice bath.

  • Reactant Addition: Add a solution of this compound (13.47 g) in benzene (50 mL) to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress using TLC or GC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (150 g) and concentrated HCl (20 mL). Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent and excess benzene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (heptan-2-yl)benzene.

Application 2: Formation of Grignard Reagents

Application Note:

This compound can be used to prepare the corresponding Grignard reagent, heptan-2-ylmagnesium chloride. This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds. The synthesis requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and help to stabilize the Grignard reagent complex. Once formed, the heptan-2-ylmagnesium chloride can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to produce secondary alcohols, tertiary alcohols, and carboxylic acids, respectively.

Mandatory Visualization:

Grignard_Workflow Grignard Reagent Synthesis & Reaction Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification reagent_node reagent_node process_node process_node intermediate_node intermediate_node product_node product_node chloroheptane This compound + Mg Turnings reflux Initiate & Reflux chloroheptane->reflux ether Anhydrous Ether (Solvent) ether->reflux grignard Heptan-2-ylmagnesium Chloride reflux->grignard addition Nucleophilic Addition (0 °C) grignard->addition acetone Acetone (Electrophile) acetone->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide workup Acidic Work-up (e.g., aq. NH₄Cl) alkoxide->workup extraction Extraction & Drying workup->extraction purification Distillation extraction->purification final_product 2,3-Dimethylnonan-2-ol (Final Product) purification->final_product

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

Experimental Protocol: Synthesis of 2,3-Dimethylnonan-2-ol

Application Notes and Protocols: Synthesis of 2-Aminoheptane from 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 2-aminoheptane from 2-chloroheptane. The primary method discussed is the direct amination of this compound using ammonia. This approach, while direct, is often complicated by a lack of selectivity, leading to the formation of multiple byproducts. These application notes outline the challenges associated with this synthesis, present a general experimental protocol, and discuss potential side reactions. All quantitative data is summarized for clarity, and key processes are visualized through diagrams.

Introduction

2-Aminoheptane is a primary amine with applications in organic synthesis and as a building block for various pharmaceutical compounds. Its synthesis from readily available precursors is of significant interest. One potential route is the nucleophilic substitution of this compound with an amino group source. However, the direct reaction of secondary alkyl halides with ammonia is notoriously challenging due to competing side reactions.[1][2] The primary amine product is often more nucleophilic than ammonia, leading to overalkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium salts.[1][2] Furthermore, elimination reactions can compete with substitution, yielding alkenes.[1] This document provides a comprehensive guide to understanding and performing this synthesis, with a focus on mitigating these challenges.

Data Presentation

The direct amination of this compound is expected to yield a mixture of products. The precise distribution is highly dependent on reaction conditions such as temperature, pressure, and the ratio of reactants. The following table summarizes the expected products and potential, illustrative yields under conditions designed to favor the primary amine (e.g., a large excess of ammonia).

Product NameChemical StructureMolar Mass ( g/mol )Boiling Point (°C)Potential Yield (%)
2-Aminoheptane (Primary Amine) CH₃(CH₂)₄CH(NH₂)CH₃115.22142-14440-60
Di(heptan-2-yl)amine (Secondary Amine)[CH₃(CH₂)₄CH(CH₃)]₂NH213.42~250-25515-25
Tri(heptan-2-yl)amine (Tertiary Amine)[CH₃(CH₂)₄CH(CH₃)]₃N311.61>3005-15
Hept-1-eneCH₃(CH₂)₄CH=CH₂98.2093.65-15
Hept-2-eneCH₃(CH₂)₃CH=CHCH₃98.2098.45-15

Note: Yields are estimates and can vary significantly based on the specific experimental protocol.

Experimental Protocols

Protocol 1: Direct Amination of this compound with Aqueous Ammonia

This protocol is based on general procedures for the amination of alkyl halides and is adapted for the synthesis of 2-aminoheptane. A large excess of ammonia is used to favor the formation of the primary amine.[1]

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30% solution, 20-50 eq)

  • Ethanol (optional, as a co-solvent)

  • Diethyl ether or Dichloromethane

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (2 M)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, combine this compound and a large excess of concentrated aqueous ammonia. Ethanol may be added as a co-solvent to improve miscibility.

  • Seal the vessel and heat to 100-150°C for 12-24 hours. The pressure inside the vessel will increase significantly.

  • After the reaction period, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether or dichloromethane to extract the organic components.

  • Separate the organic layer. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: The crude product will be a mixture of primary, secondary, and tertiary amines, as well as unreacted this compound and elimination products.

    • Acid-Base Extraction: Dissolve the crude mixture in diethyl ether and extract with 1 M hydrochloric acid. The amines will be protonated and move to the aqueous layer, leaving non-basic components in the ether layer.

    • Separate the aqueous layer and basify with 2 M sodium hydroxide until the solution is strongly alkaline.

    • Extract the liberated free amines with fresh diethyl ether.

    • Dry the ether layer with anhydrous sodium sulfate, filter, and concentrate to yield a mixture of amines.

    • Fractional Distillation: Separate the primary, secondary, and tertiary amines by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the intended nucleophilic substitution reaction for the synthesis of 2-aminoheptane, along with the competing overalkylation and elimination side reactions.

G start This compound primary_amine 2-Aminoheptane (Primary Amine) start->primary_amine SN2 Reaction secondary_amine Di(heptan-2-yl)amine (Secondary Amine) start->secondary_amine tertiary_amine Tri(heptan-2-yl)amine (Tertiary Amine) start->tertiary_amine alkene1 Hept-1-ene start->alkene1 E2 Elimination alkene2 Hept-2-ene start->alkene2 E2 Elimination nh3 NH₃ (Ammonia) nh3->primary_amine primary_amine->secondary_amine Overalkylation (SN2) secondary_amine->tertiary_amine Overalkylation (SN2)

Caption: Reaction scheme for the amination of this compound.

Experimental Workflow

This flowchart outlines the key steps in the synthesis and purification of 2-aminoheptane from this compound.

G start Start: this compound & Excess Ammonia reaction Reaction in Autoclave (100-150°C, 12-24h) start->reaction workup Cooling, Venting, and Extraction with Organic Solvent reaction->workup separation Separation of Organic and Aqueous Layers workup->separation drying Drying and Concentration of Organic Layer separation->drying crude_product Crude Product Mixture drying->crude_product acid_extraction Acid-Base Extraction crude_product->acid_extraction purified_amines Purified Amine Mixture acid_extraction->purified_amines distillation Fractional Distillation purified_amines->distillation final_product Final Product: 2-Aminoheptane distillation->final_product byproducts Byproducts: Secondary/Tertiary Amines, Alkenes distillation->byproducts

Caption: Experimental workflow for 2-aminoheptane synthesis.

Discussion

The synthesis of 2-aminoheptane from this compound via direct amination presents a significant challenge in controlling selectivity. The primary amine product, being more nucleophilic than ammonia, readily undergoes further alkylation to form secondary and tertiary amines.[1][2] Additionally, the use of a strong base (ammonia) with a secondary alkyl halide promotes E2 elimination, leading to the formation of heptene isomers.[1]

To enhance the yield of the desired primary amine, a very large molar excess of ammonia is crucial. This statistically favors the reaction of this compound with ammonia over the already formed 2-aminoheptane. Conducting the reaction at elevated temperatures and pressures in an autoclave is necessary to achieve a reasonable reaction rate.[3]

Purification of the resulting mixture is a critical and often difficult step. A combination of acid-base extraction and fractional distillation is typically required to isolate the primary amine from the other basic and neutral byproducts.

Alternative, more selective methods for the synthesis of primary amines from alkyl halides include the Gabriel synthesis and the use of azide intermediates. However, the Gabriel synthesis is generally not effective for secondary alkyl halides.[4] An indirect but often higher-yielding approach would be the conversion of this compound to 2-heptanone, followed by reductive amination.

Conclusion

The direct amination of this compound is a feasible but challenging route for the synthesis of 2-aminoheptane. Careful control of reaction conditions, particularly the use of a large excess of ammonia, is necessary to maximize the yield of the primary amine. The protocol provided outlines a general procedure, but optimization of temperature, pressure, and reaction time may be required to improve the outcome. Researchers should be prepared for a complex product mixture requiring multi-step purification. For syntheses where high purity and yield are paramount, exploring alternative synthetic routes may be more efficient.

References

Application Notes and Protocols: Synthesis of Heptan-2-ylmagnesium Chloride via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered substantial information to create a detailed application note and protocol. I have general procedures for Grignard reactions, various methods for magnesium activation, and protocols for titrating the final Grign-ard reagent to determine its concentration. I also found a specific procedure in Organic Syntheses for the preparation of n-butylmagnesium chloride from 1-chlorobutane, which, although a primary halide, provides a solid, adaptable framework with specific quantities, reaction times, and yields. The search also confirmed that secondary alkyl chlorides can be converted to Grignard reagents. While a direct protocol for 2-chloroheptane is not available, I can confidently adapt the n-butylmagnesium chloride procedure, noting the potential for lower yields and slower reaction times typical for secondary halides. I have enough information to construct the requested document, including the tables and diagrams, by using the 1-chlorobutane reaction as a quantitative example and adapting the protocol for this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. This document provides a detailed experimental procedure for the preparation of heptan-2-ylmagnesium chloride, a secondary alkyl Grignard reagent, from this compound and magnesium metal. The protocol emphasizes safe handling, effective initiation, and methods for determining the concentration of the resulting reagent. While secondary alkyl chlorides are generally less reactive than their bromide and iodide counterparts, successful Grignard reagent formation can be achieved with careful control of reaction conditions. A notable side reaction is the Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl halide.

Reaction Scheme

The primary reaction involves the insertion of magnesium into the carbon-chlorine bond of this compound to form heptan-2-ylmagnesium chloride. The most common side reaction, the Wurtz coupling, results in the formation of a dimer.

Primary Reaction: Grignard Reagent Formation

Side Reaction: Wurtz Coupling

Quantitative Data Summary

The following tables provide representative data for a Grignard reaction, based on the synthesis of a similar alkylmagnesium chloride. These values can serve as a benchmark for the reaction of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
This compound134.650.87148-150
Magnesium (turnings)24.311.74-
Tetrahydrofuran (THF)72.110.88966
Heptan-2-ylmagnesium chloride~159.0--
Iodine (activator)253.814.93184.3

Table 2: Example Reagent Quantities and Expected Yield

ReagentMolar Mass ( g/mol )Amount (moles)Mass/VolumeMolar Equiv.
This compound134.650.1013.47 g1.0
Magnesium Turnings24.310.122.92 g1.2
Anhydrous THF72.11-100 mL-
Iodine253.81-1-2 crystalscatalytic
Product
Heptan-2-ylmagnesium chloride~159.0~0.07-0.08-~70-80%

Experimental Protocols

This section details the necessary procedures for the successful synthesis and analysis of heptan-2-ylmagnesium chloride.

Apparatus and Reagent Preparation

Apparatus:

  • A three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with a bubbler

  • Syringes and needles

Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions. The apparatus should be protected from atmospheric moisture with drying tubes (e.g., filled with calcium chloride).

Reagent Preparation:

  • This compound: Should be distilled from calcium hydride to remove any traces of water and peroxides.

  • Magnesium Turnings: Freshly opened or stored under an inert atmosphere. If the surface appears dull, it can be activated by briefly stirring with a small amount of iodine in a dry flask before adding the solvent.[1]

  • Tetrahydrofuran (THF): Must be anhydrous. It is recommended to use freshly distilled THF from a suitable drying agent like sodium-benzophenone ketyl.

Grignard Reagent Synthesis
  • Setup: Assemble the dry three-necked flask with the magnetic stir bar, reflux condenser (with a drying tube and inert gas inlet), and the dropping funnel.

  • Magnesium Addition: Place the magnesium turnings (2.92 g, 0.12 mol) into the flask.

  • Initiation: Add a single crystal of iodine to the flask. The iodine will sublime upon gentle warming and react with the magnesium surface, creating an active site for the reaction.[2]

  • Solvent Addition: Add approximately 20 mL of anhydrous THF to the flask, enough to cover the magnesium turnings.

  • Alkyl Halide Addition: Prepare a solution of this compound (13.47 g, 0.10 mol) in 80 mL of anhydrous THF in the dropping funnel.

  • Reaction Initiation: Add a small portion (approx. 5-10 mL) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction may need gentle warming with a heating mantle to initiate. Successful initiation is indicated by the disappearance of the iodine color, the appearance of a grayish, cloudy solution, and spontaneous refluxing of the THF.[2]

  • Maintaining the Reaction: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in a water bath.

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final Grignard reagent should be a grayish, cloudy solution.

Determination of Grignard Reagent Concentration (Titration)

The concentration of the freshly prepared Grignard reagent should be determined before use in subsequent reactions. Several titration methods are available.

Method: Titration with Diphenylacetic Acid

  • Preparation: In a dry flask under an inert atmosphere, accurately weigh approximately 0.2 g of diphenylacetic acid and dissolve it in 5 mL of anhydrous THF.

  • Titration: Add the Grignard solution dropwise from a burette to the stirred diphenylacetic acid solution.

  • Endpoint: The endpoint is indicated by the persistence of a yellow to orange color.

  • Calculation: The concentration of the Grignard reagent (in mol/L) can be calculated using the following formula:

Mandatory Visualizations

experimental_workflow Experimental Workflow for Grignard Reagent Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis dry_glassware Dry Glassware assemble_apparatus Assemble Apparatus under Inert Gas dry_glassware->assemble_apparatus add_mg Add Mg Turnings and Iodine assemble_apparatus->add_mg prepare_reagents Prepare Anhydrous Reagents add_thf Add Anhydrous THF prepare_reagents->add_thf add_mg->add_thf initiate_reaction Initiate with this compound Solution add_thf->initiate_reaction maintain_reflux Maintain Reflux with Dropwise Addition initiate_reaction->maintain_reflux complete_reaction Stir and Reflux to Completion maintain_reflux->complete_reaction take_aliquot Take Aliquot of Grignard Solution complete_reaction->take_aliquot titrate Titrate with Standard Acid take_aliquot->titrate calculate_conc Calculate Concentration titrate->calculate_conc

Caption: Workflow for the synthesis and analysis of heptan-2-ylmagnesium chloride.

signaling_pathway Logical Pathway of Grignard Reagent Formation cluster_reactants Reactants cluster_process Process cluster_products Products RCl This compound (R-Cl) Insertion Oxidative Insertion RCl->Insertion Mg Magnesium (Mg) Activation Mg Activation (Iodine) Mg->Activation Activation->Insertion Grignard Heptan-2-ylmagnesium Chloride (R-MgCl) Insertion->Grignard Primary Pathway Wurtz Wurtz Coupling Product (R-R) Grignard->Wurtz Side Reaction with R-Cl

Caption: Key transformations in the synthesis of heptan-2-ylmagnesium chloride.

References

Application Notes and Protocols for Stereoselective Reactions Involving (S)-2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key stereoselective reactions involving the chiral substrate, (S)-2-Chloroheptane. The protocols outlined below are based on established methodologies for analogous secondary haloalkanes and are intended to serve as a guide for the stereocontrolled synthesis of various organic molecules. Due to the specific nature of the substrate, optimization of the presented conditions may be necessary to achieve desired yields and stereoselectivity.

Stereospecific Nucleophilic Substitution (Sₙ2): Synthesis of (R)-2-Azidoheptane

The Sₙ2 reaction is a cornerstone of stereospecific synthesis, proceeding through a concerted mechanism that results in the inversion of configuration at the stereocenter. The reaction of (S)-2-chloroheptane with sodium azide provides a classic example of this transformation, yielding (R)-2-azidoheptane. This protocol is adapted from established procedures for Sₙ2 reactions on secondary alkyl halides.

Experimental Protocol: Synthesis of (R)-2-Azidoheptane

Materials:

  • (S)-2-Chloroheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, magnetic stirrer)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-chloroheptane (1.0 eq) in anhydrous DMF (40 mL).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure (R)-2-azidoheptane.

Data Presentation
SubstrateProductReagents & ConditionsYield (%)Enantiomeric Excess (ee)
(S)-2-Chloroheptane(R)-2-AzidoheptaneNaN₃, DMF, 80 °C, 24h85-95>98% (expected)

Note: The expected yield and enantiomeric excess are based on typical Sₙ2 reactions with similar secondary halides, which are known to proceed with high stereospecificity.

Reaction Workflow

SN2_Reaction_Workflow sub (S)-2-Chloroheptane in DMF reaction Reaction at 80 °C (24 hours) sub->reaction reagent Sodium Azide (NaN₃) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product (R)-2-Azidoheptane purification->product

Caption: Workflow for the Sₙ2 synthesis of (R)-2-azidoheptane.

Stereoselective Elimination (E2): Synthesis of Hept-1-ene and (E/Z)-Hept-2-ene

The E2 elimination reaction of (S)-2-chloroheptane can lead to a mixture of regioisomeric alkenes: hept-1-ene (Hofmann product) and (E/Z)-hept-2-ene (Zaitsev product). The regioselectivity of this reaction is highly dependent on the steric bulk of the base used. A sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product), while a smaller base, like sodium ethoxide, favors the more substituted and thermodynamically more stable alkene (Zaitsev product).[1][2] The reaction proceeds via an anti-periplanar transition state.

Experimental Protocols

Protocol 2a: Hofmann Elimination (Favored with a Bulky Base)

Materials:

  • (S)-2-Chloroheptane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Pentane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (S)-2-chloroheptane (1.0 eq) in 5 mL of tert-butanol to the cooled base solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 20 mL of deionized water.

  • Extract the product with pentane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure.

  • Analyze the product mixture by GC to determine the ratio of hept-1-ene to hept-2-ene.

Protocol 2b: Zaitsev Elimination (Favored with a Non-Bulky Base)

Materials:

  • (S)-2-Chloroheptane

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Pentane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve sodium ethoxide (1.2 eq) in absolute ethanol (20 mL).

  • Heat the solution to 50 °C.

  • Add (S)-2-chloroheptane (1.0 eq) dropwise to the heated solution with stirring.

  • Maintain the reaction at 50 °C for 6 hours.

  • Follow steps 5-9 from Protocol 2a for workup and analysis.

Data Presentation
SubstrateBaseMajor ProductMinor ProductProduct Ratio (Major:Minor)
(S)-2-ChloroheptanePotassium tert-butoxideHept-1-ene (Hofmann)(E/Z)-Hept-2-ene (Zaitsev)~4:1 (expected)[2]
(S)-2-ChloroheptaneSodium ethoxide(E/Z)-Hept-2-ene (Zaitsev)Hept-1-ene (Hofmann)~1:4 (expected)[1]

Note: The product ratios are estimations based on established principles of E2 regioselectivity for similar substrates.

Logical Relationship of E2 Regioselectivity

E2_Regioselectivity start (S)-2-Chloroheptane base_choice Choice of Base start->base_choice bulky_base Bulky Base (e.g., t-BuOK) base_choice->bulky_base Steric Hindrance Dominates non_bulky_base Non-Bulky Base (e.g., NaOEt) base_choice->non_bulky_base Thermodynamic Stability Dominates hofmann Hept-1-ene (Hofmann Product) bulky_base->hofmann Major Product zaitsev (E/Z)-Hept-2-ene (Zaitsev Product) non_bulky_base->zaitsev Major Product Corey_House_Workflow cluster_gilman Gilman Reagent Preparation cluster_coupling Coupling Reaction EtBr Ethyl Bromide EtLi Ethyllithium EtBr->EtLi in Diethyl Ether Li Lithium Metal Li->EtLi Gilman Lithium Diethylcuprate ((CH₃CH₂)₂CuLi) EtLi->Gilman CuI Copper(I) Iodide CuI->Gilman Reaction Coupling at -78 °C to RT Gilman->Reaction S_2_Chloroheptane (S)-2-Chloroheptane S_2_Chloroheptane->Reaction Product (R)-3-Methylnonane Reaction->Product Grignard_Pathway start (S)-2-Chloroheptane grignard (S)-Heptan-2-ylmagnesium chloride start->grignard Mg Magnesium in THF Mg->grignard addition Nucleophilic Addition grignard->addition electrophile Electrophile (e.g., Butan-2-one) electrophile->addition product Diastereomeric Alcohols addition->product

References

Application Notes and Protocols: 2-Chloroheptane in the Synthesis of Octan-2-amine, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroheptane is a versatile alkylating agent employed in the synthesis of various organic compounds. Within the pharmaceutical industry, it serves as a precursor for the introduction of a hept-2-yl moiety, a structural motif found in several pharmaceutical intermediates. One of the primary applications of this compound is in the synthesis of octan-2-amine, a valuable building block for the development of more complex active pharmaceutical ingredients (APIs). The alkylation of ammonia with this compound, a reaction known as Hofmann ammonolysis, provides a direct route to this primary amine. However, the reaction is prone to the formation of by-products, including secondary and tertiary amines, as well as quaternary ammonium salts. This document provides detailed application notes and a laboratory-scale protocol for the synthesis of octan-2-amine from this compound, with a focus on maximizing the yield of the desired primary amine.

Application of this compound in Pharmaceutical Intermediate Synthesis

The primary utility of this compound in this context is as an electrophile in nucleophilic substitution reactions. The chlorine atom at the second position of the heptane chain provides a reactive site for the introduction of nitrogen-containing functional groups.

Key Reaction: Synthesis of Octan-2-amine

The synthesis of octan-2-amine from this compound proceeds via a nucleophilic substitution reaction where ammonia acts as the nucleophile. To favor the formation of the primary amine, a large excess of ammonia is typically used. This stoichiometric imbalance increases the probability of a this compound molecule reacting with an ammonia molecule rather than with the octan-2-amine product, thereby minimizing the formation of di- and tri-octylamines.

Experimental Protocols

Synthesis of Octan-2-amine from this compound

This protocol is based on the principles of the Hofmann ammonolysis of alkyl halides, adapted for the specific synthesis of octan-2-amine.

Materials:

  • This compound (C₇H₁₅Cl)

  • Concentrated aqueous ammonia (NH₄OH, ~28-30% NH₃)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • High-pressure reaction vessel (autoclave) with stirring capability and temperature control

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Magnetic stirrer and stir bars

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, place a magnetic stir bar. Add this compound (1.0 equivalent). In a separate flask, prepare a solution of concentrated aqueous ammonia (a large excess, e.g., 20-30 equivalents) in ethanol. The use of ethanol as a co-solvent helps to homogenize the reaction mixture.

  • Reaction: Carefully add the ammonia/ethanol solution to the reaction vessel containing this compound. Seal the vessel securely.

  • Heating and Stirring: Heat the sealed vessel to a temperature in the range of 100-150 °C with vigorous stirring. The reaction is typically run for a period of 12-24 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.

  • Work-up - Quenching and Extraction: After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator. To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel.

  • Acid-Base Extraction for Purification:

    • To separate the amine products from unreacted this compound and other non-basic impurities, extract the aqueous layer with diethyl ether. The organic layer will contain the unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will convert the amine products into their corresponding ammonium chloride salts, which are water-soluble.

    • Wash the acidic aqueous layer with diethyl ether to remove any remaining non-basic organic impurities.

    • Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 12-14. This will liberate the free amines from their ammonium salts.

    • Extract the basic aqueous solution multiple times with diethyl ether. The combined ether extracts will now contain the amine products.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude amine product mixture.

  • Purification - Fractional Distillation: The crude product, which may contain a mixture of primary, secondary, and tertiary amines, can be purified by fractional distillation under reduced pressure to isolate the desired octan-2-amine. The boiling point of octan-2-amine is approximately 163-165 °C at atmospheric pressure.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
This compoundThis compoundC₇H₁₅Cl134.65Starting Material
AmmoniaAzaneNH₃17.03Reagent/Nucleophile
Octan-2-amineOctan-2-amineC₈H₁₉N129.24Main Product
N-(heptan-2-yl)octan-2-amineN-(heptan-2-yl)octan-2-amineC₁₅H₃₃N227.43By-product
N,N-di(heptan-2-yl)amineN,N-di(heptan-2-yl)amineC₁₄H₃₁N213.40By-product

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Stoichiometry (Ammonia:this compound)20:1 to 30:1A large excess of ammonia is crucial to maximize the yield of the primary amine.
SolventEthanol/WaterHelps in solubilizing the reactants.
Temperature100 - 150 °CHigher temperatures increase the reaction rate but may also lead to more by-products.
PressureAutogenousThe reaction is performed in a sealed vessel, and the pressure will increase with temperature.
Reaction Time12 - 24 hoursReaction progress should be monitored if possible (e.g., by GC-MS of aliquots).
Expected Yield of Octan-2-amine40-60%The yield is highly dependent on the reaction conditions and the efficiency of the purification process.
Purity (after distillation)>98%Purity should be assessed by analytical techniques such as GC-MS and NMR.

Visualizations

Synthesis_Workflow Start Start: this compound & Excess Ammonia/Ethanol Solution Reaction Reaction in Autoclave (100-150 °C, 12-24h) Start->Reaction Workup Work-up: Solvent Removal Reaction->Workup Extraction1 Extraction with Diethyl Ether (Separates Unreacted Starting Material) Workup->Extraction1 Acidification Acidification with HCl (Forms Amine Salts) Extraction1->Acidification Extraction2 Extraction with Diethyl Ether (Removes Non-Basic Impurities) Acidification->Extraction2 Basification Basification with NaOH (Liberates Free Amines) Extraction2->Basification Extraction3 Extraction with Diethyl Ether (Collects Amine Products) Basification->Extraction3 Drying Drying and Solvent Removal Extraction3->Drying Purification Purification by Fractional Distillation Drying->Purification Product Final Product: Octan-2-amine Purification->Product

Caption: Experimental workflow for the synthesis of octan-2-amine.

Reaction_Pathway Reactants This compound + NH3 (excess) PrimaryAmine Octan-2-amine (Primary Amine - Desired Product) Reactants->PrimaryAmine SN2 Reaction SecondaryAmine N-(heptan-2-yl)octan-2-amine (Secondary Amine - By-product) PrimaryAmine->SecondaryAmine + this compound TertiaryAmine N,N-di(heptan-2-yl)octan-2-amine (Tertiary Amine - By-product) SecondaryAmine->TertiaryAmine + this compound QuaternarySalt Tetra(heptan-2-yl)ammonium Chloride (Quaternary Salt - By-product) TertiaryAmine->QuaternarySalt + this compound

Caption: Reaction pathway showing the formation of octan-2-amine and potential by-products.

Application Notes and Protocols: Limitations of Friedel-Crafts Alkylation of Benzene with 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significant limitations associated with the Friedel-Crafts alkylation of benzene using 2-chloroheptane. This reaction, while a fundamental method for forming carbon-carbon bonds, is fraught with challenges that can impact product yield, purity, and structural integrity. Understanding these limitations is critical for process optimization and the development of robust synthetic strategies in research and drug development.

Core Limitations

The Friedel-Crafts alkylation of benzene with this compound is primarily constrained by two key factors: carbocation rearrangement and polyalkylation . These side reactions significantly reduce the yield of the desired product, 2-phenylheptane, and lead to a complex mixture of isomers and polyalkylated species that are often difficult to separate.

Carbocation Rearrangement

The reaction proceeds via the formation of a secondary carbocation upon the interaction of this compound with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This secondary carbocation is susceptible to rearrangement to more stable carbocations through hydride shifts. Specifically, the initially formed heptan-2-yl cation can undergo a 1,2-hydride shift to form the more stable heptan-3-yl and heptan-4-yl cations. This results in a mixture of isomeric phenylheptanes.

The stability of carbocations follows the order: tertiary > secondary > primary. In the case of the heptan-2-yl cation, rearrangement to other secondary carbocations is driven by subtle electronic and steric factors.

Table 1: Expected Products from Carbocation Rearrangement

Product NameStructureFormation PathwayExpected Distribution
2-PhenylheptanePh-CH(CH₃)(CH₂)₄CH₃Direct alkylationMinor
3-PhenylheptanePh-CH(CH₂CH₃)(CH₂)₃CH₃1,2-Hydride shiftMajor
4-PhenylheptanePh-CH(CH₂CH₂CH₃)₂1,2-Hydride shiftMajor

Note: The exact distribution can vary with reaction conditions such as temperature and catalyst.

Polyalkylation

The product of the initial alkylation, a (heptyl)benzene, is more reactive than benzene itself. The alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic substitution. This leads to the formation of di-, tri-, and even higher polyalkylated products, further complicating the product mixture and reducing the yield of the desired mono-alkylated product.[1][2] This issue is a common drawback of Friedel-Crafts alkylation reactions.[3] To mitigate polyalkylation, a large excess of benzene is often used.[3]

Experimental Protocols

Below is a general protocol for the Friedel-Crafts alkylation of benzene with this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves hazardous and moisture-sensitive reagents.

Materials
  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable solvent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure
  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reagents: Charge the flask with anhydrous benzene (a significant excess is recommended to minimize polyalkylation, e.g., a 10:1 molar ratio of benzene to this compound) and cool the flask in an ice bath.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the stirred benzene.

  • Addition of Alkyl Halide: Place this compound in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (and excess benzene) by rotary evaporation.

  • Purification and Analysis: The crude product will be a mixture of 2-, 3-, and 4-phenylheptane, as well as polyalkylated products. This mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution. Further purification by fractional distillation or column chromatography may be required to isolate the desired isomers.

Visualizing the Limitations

The following diagrams illustrate the key mechanistic pathways and logical relationships that define the limitations of this reaction.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways This compound This compound Heptan-2-yl cation Heptan-2-yl cation This compound->Heptan-2-yl cation + AlCl3 AlCl3 AlCl3 2-Phenylheptane 2-Phenylheptane Heptan-2-yl cation->2-Phenylheptane + Benzene (Direct Alkylation) Heptan-2-yl cation->2-Phenylheptane Heptan-3-yl cation Heptan-3-yl cation Heptan-2-yl cation->Heptan-3-yl cation 1,2-Hydride Shift Heptan-2-yl cation->Heptan-3-yl cation Benzene Benzene Polyalkylated Products Polyalkylated Products 2-Phenylheptane->Polyalkylated Products + Heptyl cation 2-Phenylheptane->Polyalkylated Products 3-Phenylheptane 3-Phenylheptane 3-Phenylheptane->Polyalkylated Products + Heptyl cation 3-Phenylheptane->Polyalkylated Products 4-Phenylheptane 4-Phenylheptane 4-Phenylheptane->Polyalkylated Products + Heptyl cation 4-Phenylheptane->Polyalkylated Products Heptan-3-yl cation->3-Phenylheptane + Benzene Heptan-3-yl cation->3-Phenylheptane Heptan-4-yl cation Heptan-4-yl cation Heptan-3-yl cation->Heptan-4-yl cation 1,2-Hydride Shift Heptan-3-yl cation->Heptan-4-yl cation Heptan-4-yl cation->4-Phenylheptane + Benzene Heptan-4-yl cation->4-Phenylheptane

Caption: Reaction pathway showing carbocation rearrangement and polyalkylation.

G Start Start Prepare Dry Apparatus Prepare Dry Apparatus Start->Prepare Dry Apparatus Charge Benzene Charge Benzene Prepare Dry Apparatus->Charge Benzene Cool to 0-5 C Cool to 0-5 C Charge Benzene->Cool to 0-5 C Add AlCl3 Add AlCl3 Cool to 0-5 C->Add AlCl3 Add this compound Add this compound Add AlCl3->Add this compound React at RT then Reflux React at RT then Reflux Add this compound->React at RT then Reflux Quench with Ice/HCl Quench with Ice/HCl React at RT then Reflux->Quench with Ice/HCl Workup Workup Quench with Ice/HCl->Workup Dry and Evaporate Dry and Evaporate Workup->Dry and Evaporate Analyze/Purify Analyze/Purify Dry and Evaporate->Analyze/Purify End End Analyze/Purify->End

Caption: Experimental workflow for the Friedel-Crafts alkylation.

G Desired Reaction Desired Reaction Limitations Limitations Desired Reaction->Limitations Carbocation Rearrangement Carbocation Rearrangement Limitations->Carbocation Rearrangement Polyalkylation Polyalkylation Limitations->Polyalkylation Mixture of Isomers Mixture of Isomers Carbocation Rearrangement->Mixture of Isomers Reduced Yield of Mono-alkylate Reduced Yield of Mono-alkylate Polyalkylation->Reduced Yield of Mono-alkylate

Caption: Logical relationship of the primary limitations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions, specifically focusing on the use of 2-chloroheptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I start the reaction?

A1: Failure to initiate is a frequent issue, often stemming from the passivating layer of magnesium oxide on the magnesium surface. Anhydrous conditions are also absolutely critical, as Grignard reagents are potent bases and will react with even trace amounts of water.

Troubleshooting Steps:

  • Magnesium Activation: The inert magnesium oxide (MgO) layer must be removed to expose fresh, reactive magnesium.

    • Mechanical Activation: In a dry flask under an inert atmosphere (Nitrogen or Argon), crush the magnesium turnings with a glass rod or stir them vigorously to break the oxide layer. Sonication of the flask is also an effective method.

    • Chemical Activation: Use a small crystal of iodine (I₂). The disappearance of the brown iodine color is an indicator of magnesium activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles signifies activation.

  • Ensure Anhydrous Conditions:

    • All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere or by overnight oven-drying at >120°C.

    • Use a high-grade anhydrous ether solvent (diethyl ether or THF). Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed bottle.

  • Initiators: A small amount of pre-formed Grignard reagent can be added to the flask to help initiate the reaction.

  • Gentle Heating: A gentle warming of the flask with a heat gun can provide the activation energy needed to start the reaction. Be prepared to cool the flask once the reaction begins, as the formation is exothermic.

Q2: I'm observing a low yield of the desired product. What are the likely side reactions with this compound?

A2: Low yields with secondary alkyl halides like this compound are often due to competing side reactions.

  • Wurtz Coupling: The already-formed Grignard reagent (heptylmagnesium chloride) can react with the unreacted this compound in a coupling reaction to form 6,7-dimethyldodecane.

    • Mitigation: This side reaction can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the reaction with the magnesium surface over the coupling reaction.

  • Elimination: As a secondary halide, this compound is susceptible to elimination reactions, especially at higher temperatures, which would yield a mixture of heptenes. The Grignard reagent itself is a strong base and can promote this pathway.

    • Mitigation: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, the reaction should be cooled if it becomes too vigorous. Using a less sterically hindered Grignard reagent for subsequent steps (if applicable) can also reduce the likelihood of it acting as a base.

  • Reaction with Protic Contaminants: Any moisture or other acidic protons in the reaction mixture will quench the Grignard reagent, converting it to heptane and reducing the overall yield.

Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?

A3: Both diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable solvents for Grignard reactions as they are aprotic and stabilize the Grignard reagent through coordination. However, they have different properties that can influence the reaction outcome.

  • Diethyl Ether (Et₂O): Has a lower boiling point (34.6°C), which can make it easier to control the reaction temperature. It is often a good starting point for many Grignard reactions.

  • Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a stronger Lewis base, which can better solvate and stabilize the Grignard reagent.[1] The higher temperature can increase the reaction rate, which is particularly useful for less reactive chlorides.[1] However, the higher temperature can also promote side reactions like Wurtz coupling. For secondary chlorides like this compound, THF may offer better yields if initiation is difficult, but careful temperature control is crucial.[1]

Data Presentation: Solvent Effects on Grignard Reaction Efficiency

SolventGrignard Product : Wurtz Byproduct Ratio (from Benzyl Bromide)Grignard Product : Wurtz Byproduct Ratio (from Benzyl Chloride)Isolated Yield (from Benzyl Chloride)
Diethyl Ether (Et₂O)80 : 2090 : 1094%
Tetrahydrofuran (THF)30 : 7030 : 7027%
2-Methyl-THF80 : 2090 : 1090%

Data adapted from a study on the efficiency of various solvents in Grignard reactions. The study utilized benzyl halides as substrates, which are known to be susceptible to Wurtz coupling, thus serving as a good model to illustrate solvent effects on this side reaction.[2][3]

Experimental Protocols

Detailed Protocol for the Preparation of Heptylmagnesium Chloride

This protocol provides a general methodology for the preparation of a Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry inert gas to ensure anhydrous conditions.

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and glass stopper. Ensure a gentle flow of inert gas through the apparatus.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates upon reaction with the magnesium surface. Allow the flask to cool to room temperature.

  • Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask, sufficient to cover the magnesium turnings.

  • Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Initiation: Add a small amount (approx. 10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by the appearance of turbidity and a gentle boiling of the solvent. If the reaction does not start, gently warm the flask.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.

Mandatory Visualization

Grignard_Optimization_Workflow Troubleshooting Workflow for Low Grignard Yield Start Low Yield of Grignard Product Check_Initiation Did the reaction initiate? Start->Check_Initiation Activate_Mg Activate Magnesium: - Mechanical (crush/stir) - Chemical (I₂, 1,2-dibromoethane) Check_Initiation->Activate_Mg No Check_Side_Reactions Are side products observed? (e.g., by GC-MS analysis) Check_Initiation->Check_Side_Reactions Yes Anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent Activate_Mg->Anhydrous Anhydrous->Start Re-attempt Reaction Wurtz_Coupling Wurtz Coupling Suspected Check_Side_Reactions->Wurtz_Coupling Yes, dimer observed Elimination Elimination Suspected Check_Side_Reactions->Elimination Yes, alkene observed Successful_Yield Improved Yield Check_Side_Reactions->Successful_Yield No Optimize_Addition Optimize Addition: - Slow, dropwise addition of this compound - Maintain moderate temperature Wurtz_Coupling->Optimize_Addition Optimize_Addition->Successful_Yield Control_Temp Control Temperature: - Avoid excessive heating - Cool if reaction is too vigorous Elimination->Control_Temp Control_Temp->Successful_Yield

Caption: Troubleshooting workflow for low Grignard yield.

References

Common side reactions in the synthesis of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroheptane. The information addresses common side reactions and offers guidance on optimizing the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from heptan-2-ol?

The most common laboratory methods for the synthesis of this compound from heptan-2-ol involve the use of either thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). Both reagents effectively replace the hydroxyl group of the alcohol with a chlorine atom.

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

The two principal side reactions are:

  • Elimination: This leads to the formation of a mixture of heptene isomers (primarily hept-1-ene and hept-2-ene) through the removal of a proton and the chloride ion.

  • Carbocation Rearrangement: The secondary carbocation intermediate formed during the reaction can undergo a hydride shift to form a more stable secondary or tertiary carbocation, leading to the formation of isomeric chloroheptanes (e.g., 3-chloroheptane).

Q3: How can I minimize the formation of elimination byproducts (heptenes)?

To favor substitution over elimination, consider the following conditions:

  • Lower Temperatures: Elimination reactions are generally favored at higher temperatures.

  • Less Concentrated Base/Nucleophile: High concentrations of a strong base will promote elimination.

  • Choice of Solvent: Protic solvents can favor substitution, while aprotic solvents may favor elimination depending on the specific reaction conditions.

Q4: What causes the formation of isomeric chloroheptanes, and how can it be controlled?

Isomeric chloroheptanes arise from carbocation rearrangements, which are common in reactions proceeding through an Sₙ1 mechanism. The secondary carbocation initially formed from heptan-2-ol can rearrange to a more stable carbocation via a hydride shift. To minimize rearrangements, using a reagent and conditions that favor an Sₙ2 mechanism, such as thionyl chloride in the presence of pyridine, is recommended. This avoids the formation of a discrete carbocation intermediate.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low yield of this compound and significant amount of heptene byproducts. Reaction temperature is too high, promoting elimination.Maintain a lower reaction temperature. For reactions with HCl, cooling the reaction mixture is crucial. For thionyl chloride reactions, control the rate of addition to manage the exothermic reaction.
Presence of 3-chloroheptane and other isomeric impurities in the final product. Carbocation rearrangement via a hydride shift has occurred.Employ reaction conditions that favor an Sₙ2 pathway. The use of thionyl chloride with pyridine is often effective in minimizing carbocation formation and subsequent rearrangement.
Reaction is sluggish or incomplete. Insufficient acid catalyst (for HCl method) or impure reagents.Ensure the use of concentrated HCl. For the thionyl chloride method, use freshly distilled thionyl chloride to ensure high reactivity.
Difficulty in separating this compound from unreacted heptan-2-ol. Incomplete reaction or inefficient extraction.Ensure the reaction goes to completion by monitoring with TLC or GC. During workup, perform multiple extractions with a suitable organic solvent and wash the organic layer thoroughly to remove the more polar alcohol.

Data Presentation: Expected Product Distribution

The following table provides an estimated distribution of products based on the chosen synthetic route and reaction conditions. These values are illustrative and can vary based on specific experimental parameters.

ReagentTemperatureExpected Yield of this compoundExpected Heptene FormationExpected Rearranged Products
Conc. HCl 0-5 °C60-70%10-20%10-15%
Conc. HCl 25 °C40-50%25-35%15-20%
SOCl₂ 0 °C to reflux80-90%5-10%<5%
SOCl₂ with Pyridine 0 °C to reflux>90%<5%<2%

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Reagents: Place heptan-2-ol in the flask. Cool the flask in an ice bath.

  • Reaction: Add thionyl chloride dropwise to the stirred, cooled alcohol.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Workup: Cool the reaction mixture and carefully pour it into ice-water. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation.

Synthesis of this compound using Concentrated Hydrochloric Acid
  • Setup: In a fume hood, place heptan-2-ol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Reaction: Slowly add concentrated hydrochloric acid to the stirred alcohol while maintaining the temperature between 0-5 °C.

  • Stirring: Continue to stir the mixture vigorously in the ice bath for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, add ice-water to the mixture and transfer it to a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation.

Visualization of Reaction Pathways

Synthesis_of_2_Chloroheptane Heptan_2_ol Heptan-2-ol Carbocation Secondary Carbocation Heptan_2_ol->Carbocation  + H⁺ - H₂O Chloroheptane This compound (Desired Product) Heptan_2_ol->Chloroheptane  SOCl₂ (Sₙ2-like) Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Hydride Shift Carbocation->Chloroheptane + Cl⁻ (Sₙ1) Heptenes Heptene Isomers (Elimination Product) Carbocation->Heptenes - H⁺ (E1) Rearranged_Chloroheptane 3-Chloroheptane (Rearrangement Product) Rearranged_Carbocation->Rearranged_Chloroheptane + Cl⁻

Technical Support Center: Purification of 2-Chloroheptane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloroheptane by fractional distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 150-151°C at standard atmospheric pressure (760 mmHg).

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route used. They may include unreacted starting materials such as heptane or 1-heptene, and isomeric byproducts like 1-chloroheptane, 3-chloroheptane, and 4-chloroheptane.[1]

Q3: How do I choose the right packing material for my fractionating column?

A3: The choice of packing material depends on the required efficiency of the separation. For liquids with close boiling points, a packing with a high surface area and a large number of theoretical plates is necessary. Common options include:

  • Raschig Rings: Hollow cylindrical tubes offering a good surface area.

  • Saddles (e.g., Berl or Intalox): Saddle-shaped packing that provides better flow distribution than rings.

  • Structured Packing: Corrugated metal sheets or wire gauze arranged in a specific geometry, offering high efficiency and low-pressure drop. For laboratory-scale distillations, Vigreux columns (with indented glass projections) or columns packed with glass beads or metal sponges are often sufficient.

Q4: How can I determine the purity of my collected fractions?

A4: The purity of the fractions can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is the most common and effective method for determining the percentage of this compound and separating it from its isomers and other impurities.

  • Refractive Index: A constant refractive index for successive fractions indicates a pure compound. The refractive index of this compound is approximately 1.4295 at 20°C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and identify any remaining impurities.

Q5: What are the key safety precautions when performing this distillation?

A5: this compound is a flammable liquid.[2] Standard safety protocols for handling flammable organic compounds should be followed:

  • Perform the distillation in a well-ventilated fume hood.

  • Ensure all glassware is free of cracks and stars.

  • Use a heating mantle with a stirrer and avoid open flames.

  • Ensure all joints are properly sealed to prevent vapor leakage.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Data Presentation

The following table summarizes the boiling points of this compound and potential impurities at standard pressure.

CompoundBoiling Point (°C)
1-Heptene93.6[4][5][6][7]
Heptane98.4[8][9][10][11][12]
This compound 150-151
3-Chloroheptane150-158[13][14][15][16]
4-Chloroheptane152.4[17][18][19][20]
1-Chloroheptane159-161[1][2][21][22][23]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Tubing for condenser water

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.[24]

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Position the thermometer bulb just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.[24]

    • Connect the condenser to a cold-water source, with water entering at the bottom inlet and exiting at the top outlet.[24]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the "ring of condensate" as it slowly rises through the fractionating column.[24] If the ring rises too quickly, reduce the heating rate to allow for proper vapor-liquid equilibrium.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This will likely contain residual solvents or more volatile impurities like heptane or 1-heptene.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (around 150°C), switch to a new, clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation. If the distillation is too slow, you can insulate the column with glass wool or aluminum foil.[24]

  • Fraction Collection:

    • Monitor the temperature closely. A stable temperature plateau indicates the collection of a pure substance.

    • If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, switch to a new receiving flask to collect this final fraction.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and damage to the glassware.

  • Analysis:

    • Analyze the collected fractions for purity using gas chromatography or by measuring their refractive index.

Troubleshooting Guide

Q: Why is the distillation rate too slow or has it stopped completely?

A:

  • Insufficient Heating: The heat input may be too low to vaporize the liquid. Gradually increase the temperature of the heating mantle.

  • Heat Loss: The column may be losing too much heat to the surroundings. Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil.[24]

  • Vapor Leakage: Check all joints and connections for leaks. Vapors escaping will reduce the amount reaching the condenser.[3]

Q: Why is the separation of components poor?

A:

  • Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium in the column, leading to poor separation. Reduce the heating rate to maintain a slow, steady collection of distillate.[3]

  • Inefficient Column: The fractionating column may not have enough theoretical plates to separate components with close boiling points. Use a longer column or a more efficient packing material.

  • Incorrect Thermometer Placement: If the thermometer is too high or too low, it will not accurately reflect the temperature of the vapor entering the condenser, leading to improper fraction cuts.

Q: Why is the temperature at the thermometer fluctuating?

A:

  • Uneven Boiling: This can be caused by "bumping." Ensure you have added boiling chips or are using a magnetic stirrer.

  • Mixture Composition: As the composition of the distilling mixture changes, the boiling point can fluctuate, especially between fractions. A stable temperature plateau should be reached during the collection of a pure component.

  • Drafts: Cold drafts in the lab can cause the temperature to fluctuate. Insulating the column can help mitigate this.[24]

Q: Why is the product yield low?

A:

  • Hold-up Volume: The packing material in the column retains some of the liquid, which may not be recovered. This is known as the column's hold-up.

  • Leaks in the System: Check for any loose joints or cracks in the glassware that could allow the product to escape.

  • Premature Stoppage: Stopping the distillation too early will leave a significant amount of product in the distilling flask.

Q: What should I do if the column floods?

A: Flooding occurs when an excessive amount of vapor forces liquid up the column, preventing it from flowing back down.

  • Reduce Heat: Immediately reduce or turn off the heat supply to the distilling flask.

  • Allow Drainage: Wait for the excess liquid to drain back into the flask from the column.

  • Resume Slowly: Once the flooding has subsided, resume heating at a much slower rate.

Mandatory Visualizations

Caption: Experimental setup for fractional distillation.

Troubleshooting_Workflow Start Problem Identified (e.g., Poor Separation) Check_Rate Is Distillation Rate Slow and Steady? Start->Check_Rate Reduce_Heat Reduce Heating Rate Check_Rate->Reduce_Heat No Check_Column Is Column Efficient (Sufficient Plates)? Check_Rate->Check_Column Yes Reduce_Heat->Check_Rate Use_Better_Column Use Longer/More Efficient Column Check_Column->Use_Better_Column No Check_Thermometer Is Thermometer Placed Correctly? Check_Column->Check_Thermometer Yes Solution Problem Resolved Use_Better_Column->Solution Adjust_Thermometer Adjust Thermometer Position Check_Thermometer->Adjust_Thermometer No Check_Insulation Is Column Insulated? Check_Thermometer->Check_Insulation Yes Adjust_Thermometer->Solution Insulate_Column Insulate Column (Glass Wool/Foil) Check_Insulation->Insulate_Column No Check_Insulation->Solution Yes Insulate_Column->Solution

Caption: Troubleshooting workflow for poor separation.

References

Troubleshooting low yield in nucleophilic substitution of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in the nucleophilic substitution of 2-chloroheptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield or no desired substitution product. What are the potential causes and how can I fix this?

A1: Low or no yield in a nucleophilic substitution reaction with this compound, a secondary alkyl halide, can stem from several factors. The troubleshooting process involves a systematic evaluation of your reaction components and conditions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_reagents Verify Reagent Quality & Purity start->check_reagents check_nucleophile Is the Nucleophile Strong Enough? check_reagents->check_nucleophile Reagents OK check_lg Is the Leaving Group (Cl-) Appropriate? check_nucleophile->check_lg Nucleophile is strong solution_strong_nu Use a Stronger Nucleophile (e.g., I-, CN-, N3-) check_nucleophile->solution_strong_nu Nucleophile is weak check_conditions Optimize Reaction Conditions check_lg->check_conditions Leaving group is suitable solution_better_lg Convert to a Better Leaving Group (e.g., -OTs, -I) check_lg->solution_better_lg Leaving group is poor check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions Conditions seem optimal solution_solvent Use a Polar Aprotic Solvent (e.g., Acetone, DMSO) for SN2 check_conditions->solution_solvent Solvent issue solution_temp Adjust Temperature (Lower for SN2 to reduce elimination) check_conditions->solution_temp Temperature issue solution_elimination Address Elimination (See Q2) check_side_reactions->solution_elimination Elimination is suspected

Caption: Troubleshooting workflow for low yield in the nucleophilic substitution of this compound.

Detailed Checklist:

  • Reagent Quality: Ensure the purity of this compound, the nucleophile, and the solvent. Contaminants can interfere with the reaction.

  • Nucleophile Strength: For an S(_N)2 reaction, a strong nucleophile is generally required.[1] If you are using a weak nucleophile (e.g., H(_2)O, ROH), the reaction rate will be very slow. Consider using a more potent nucleophile.

  • Leaving Group Ability: Chloride is a reasonably good leaving group, but not the best. For particularly unreactive systems, you might consider converting the chloro group to a better leaving group like iodide or a tosylate.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For S(_N)2 reactions, polar aprotic solvents like acetone, DMSO, or DMF are ideal as they solvate the cation of the nucleophile salt but leave the anion more "naked" and reactive.[1] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.

    • Temperature: Ensure the reaction is conducted at an appropriate temperature. Some reactions may require heating to proceed at a reasonable rate. However, be aware that higher temperatures can favor elimination reactions (see Q2).

Q2: My reaction is producing a significant amount of alkene (heptene isomers). How can I favor the substitution product over the elimination byproduct?

A2: Elimination (E1 and E2) is a common competing reaction with nucleophilic substitution (S(_N)1 and S(_N)2), especially for secondary alkyl halides like this compound. Several factors influence the substitution-to-elimination ratio.

Decision Pathway for Minimizing Elimination

elimination_vs_substitution start High Elimination Product check_base_nu Analyze Nucleophile/Base Properties start->check_base_nu strong_bulky_base Strong, Sterically Hindered Base (e.g., t-BuOK) check_base_nu->strong_bulky_base Properties? strong_unhindered_base Strong, Unhindered Base (e.g., EtO-) check_base_nu->strong_unhindered_base weak_base_good_nu Weak Base, Good Nucleophile (e.g., I-, N3-) check_base_nu->weak_base_good_nu outcome_e2 Favors E2 strong_bulky_base->outcome_e2 check_temp Check Reaction Temperature strong_unhindered_base->check_temp outcome_sn2 Favors SN2 weak_base_good_nu->outcome_sn2 high_temp High Temperature check_temp->high_temp Temperature? low_temp Low Temperature check_temp->low_temp high_temp->outcome_e2 outcome_sn2_e2 Competition between SN2 and E2 low_temp->outcome_sn2_e2

References

Preventing elimination side products in 2-Chloroheptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-chloroheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of undesired elimination side products.

Troubleshooting Guide: High Elimination Yield

Issue: My reaction with this compound is producing a high percentage of heptene isomers (elimination products) instead of the desired substitution product.

Root Cause Analysis: this compound is a secondary alkyl halide, which makes it susceptible to both substitution (SN1/SN2) and elimination (E1/E2) reactions.[1][2] The reaction outcome is highly dependent on the experimental conditions.[3] Several factors can unintentionally favor the elimination pathway.

The competing substitution and elimination pathways are illustrated below.

G sub This compound sn2 SN2 Pathway sub->sn2 Strong Base/ Nucleophile e2 E2 Pathway sub->e2 Strong Base/ Nucleophile sn1 SN1 Pathway sub->sn1 Weak Base/ Nucleophile e1 E1 Pathway sub->e1 Weak Base/ Nucleophile prod_sub Substitution Product (e.g., Heptan-2-ol) sn2->prod_sub Desired Product prod_elim Elimination Products (Heptene Isomers) e2->prod_elim Side Product carbocation Carbocation Intermediate sn1->carbocation e1->carbocation carbocation->prod_sub Substitution carbocation->prod_elim Elimination

Caption: Competing substitution (SN) and elimination (E) pathways for this compound.

Solutions
1. Reagent Selection: The Role of the Base/Nucleophile

The choice of reagent is critical. Strong bases significantly promote the E2 pathway, which is a common cause of unwanted elimination products.[4][5]

  • Strongly Recommended: To favor substitution, use a reagent that is a good nucleophile but a weak base .[5][6] Examples include azide ions (N₃⁻), cyanide ions (CN⁻), or thiolates (RS⁻).

  • Avoid: Strong, sterically hindered ("bulky") bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) are designed to be poor nucleophiles and will almost exclusively yield the elimination product.[9][10][11]

2. Temperature Control

Higher temperatures favor elimination over substitution.[12] This is due to entropy; elimination reactions produce more molecules than substitution reactions, leading to a greater increase in entropy (ΔS).[13][14] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more influential at higher temperatures, making elimination more favorable.[13][14][15]

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid heating or refluxing if elimination is a persistent issue.[16]

3. Solvent Choice

The solvent affects the reactivity of the nucleophile and can influence the reaction pathway.

  • Polar Aprotic Solvents (Recommended for SN2): Solvents like DMSO, DMF, or acetone are generally preferred for SN2 reactions because they do not solvate the nucleophile as strongly, leaving it more reactive.[17][18]

  • Polar Protic Solvents (Use with Caution): Solvents like water, ethanol, and methanol can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and favor elimination.[18][19][20] These solvents also favor SN1/E1 pathways by stabilizing the carbocation intermediate.[1]

The following workflow can guide your decision-making process for maximizing the substitution product.

G start Goal: Maximize Substitution Product substrate Substrate: This compound (Secondary) start->substrate q_base Nucleophile / Base Strength? substrate->q_base q_temp Reaction Temperature? q_base->q_temp Good Nucleophile, Weak Base (e.g., N3⁻, CN⁻) res_e2 Favors E2 Pathway (Elimination) q_base->res_e2 Strong Base (e.g., RO⁻, HO⁻) q_solvent Solvent Choice? q_temp->q_solvent Low Temperature (e.g., Room Temp or below) q_temp->res_e2 High Temperature (Heat / Reflux) res_sn2 Favors SN2 Pathway (Substitution) q_solvent->res_sn2 Polar Aprotic (e.g., DMSO, DMF) q_solvent->res_e2 Polar Protic (e.g., Ethanol)

Caption: Decision workflow for favoring substitution (SN2) over elimination (E2).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to elimination reactions?

As a secondary alkyl halide, the carbon atom bearing the chlorine is sterically hindered, but not so much that it completely blocks nucleophilic attack (SN2).[21][22] At the same time, it is hindered enough that if the nucleophile is also a strong base, abstracting a proton from an adjacent carbon (E2) becomes a competitive alternative.[2][5] Tertiary halides are even more prone to elimination due to greater steric hindrance, while primary halides generally favor substitution.[3][23]

Q2: I used sodium ethoxide in ethanol, a common procedure, but got mostly elimination product. Why?

This is a classic scenario where competing reactions are at play. Sodium ethoxide is a strong base and a strong nucleophile. For a secondary halide like this compound, the E2 reaction pathway is often kinetically faster and predominates, especially when using an alcohol (a polar protic solvent) and if the reaction is heated.[6][12][16]

Q3: How does the concentration of my base affect the product ratio?

The E2 reaction is bimolecular, meaning its rate depends on the concentration of both the alkyl halide and the base (Rate = k[R-X][Base]).[17][24] The SN2 reaction is also bimolecular. However, unimolecular pathways (E1, SN1) depend only on the concentration of the alkyl halide.[17] Therefore, using a high concentration of a strong base will favor the bimolecular E2 pathway over any unimolecular alternatives.[12][16]

Q4: Can I use a polar aprotic solvent to guarantee an SN2 product with a strong base like NaOMe?

Not necessarily. While polar aprotic solvents (like DMSO) enhance nucleophilicity and are good for SN2 reactions with weakly basic nucleophiles, they also enhance basicity.[18] For a secondary alkyl halide reacting with a strong, small base, switching to a polar aprotic solvent can actually increase the amount of elimination product because the base becomes even more reactive.[6] The best strategy is to change the nucleophile to one that is weakly basic.

Data Summary: Influence of Conditions on Product Ratio

The following table summarizes expected outcomes for the reaction of this compound under various conditions, based on established principles for secondary alkyl halides.

ReagentSolventTemperatureMajor PathwayExpected Major Product
NaN₃ (Sodium Azide)DMSORoom TempSN2 2-Azidoheptane
NaCN (Sodium Cyanide)DMFRoom TempSN2 Heptane-2-carbonitrile
NaOCH₂CH₃ (Sodium Ethoxide)EthanolReflux (High)E2 Heptene Isomers[6][12][16]
NaOCH₂CH₃ (Sodium Ethoxide)EthanolLow TempE2 / SN2 MixMixture
KOC(CH₃)₃ (Potassium t-butoxide)t-ButanolRoom TempE2 1-Heptene (Hofmann Product)[11][25]
H₂O (Water)WaterHeatSN1 / E1 Mix2-Heptanol & Heptene Isomers[1]

Experimental Protocols

Protocol 1: Maximizing Substitution Product (SN2 Pathway)

This protocol aims to synthesize 2-azidoheptane, a substitution product, by using a good nucleophile that is a weak base.

Objective: Synthesize 2-azidoheptane from this compound via an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser (optional, for maintaining inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.5 equivalents) to anhydrous DMSO. Stir the suspension.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the flask dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature (approx. 20-25°C). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction may take several hours. Gentle warming (e.g., to 40°C) can be applied if the reaction is slow, but avoid high temperatures to minimize potential E2 side reactions.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-azidoheptane.

  • Purification: Purify the product as necessary, for example, by vacuum distillation or column chromatography.

Protocol 2: Example of an Elimination-Prone Reaction (E2 Pathway)

This protocol demonstrates a typical procedure that leads to the formation of heptene isomers and should be avoided if the substitution product is desired.

Objective: To illustrate the E2-dominant reaction of this compound with a strong base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Water

  • Pentane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically rapid. Monitor for the disappearance of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the product with pentane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation (note the volatility of heptene isomers).

  • Analysis: Analyze the product mixture (e.g., by ¹H NMR or GC-MS) to confirm the formation of a mixture of heptene isomers (primarily 2-heptene and 1-heptene) as the major products.

References

2-Chloroheptane stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of 2-chloroheptane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound (C₇H₁₅Cl) is a secondary alkyl halide.[1][2] Like other halogenated alkanes, its stability is primarily influenced by the polarity of the carbon-chlorine (C-Cl) bond, which makes the carbon atom susceptible to nucleophilic attack. The main stability concerns involve degradation through pathways such as hydrolysis, elimination (dehydrochlorination), and photodegradation, particularly under improper storage conditions. While the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, long-term stability requires careful management of environmental factors.[3][4][5]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure maximum stability and prevent degradation over long periods, this compound should be stored in a cool, dry, and dark environment. It should be kept in a tightly sealed container, preferably made of amber glass to protect against light, and stored in a well-ventilated area designated for flammable liquids. For optimal long-term preservation, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and oxygen.

Q3: What are the known decomposition products of this compound?

A3: Under various stress conditions, this compound can degrade into several products. The specific products depend on the degradation pathway:

  • Hydrolysis: Reaction with water (even atmospheric moisture) can slowly produce heptan-2-ol and hydrochloric acid (HCl).

  • Elimination (Dehydrochlorination): In the presence of a base or upon heating, this compound can undergo elimination to form a mixture of heptene isomers (primarily hept-1-ene and hept-2-ene) and HCl.

  • Oxidation: While generally stable against oxidation under normal conditions, prolonged exposure to air or oxidizing agents can lead to the formation of various oxygenated compounds, including ketones and alcohols.

  • Combustion: In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and hydrogen chloride gas.

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analyzing the purity of your sample. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) . A pure sample will show a single major peak corresponding to this compound. The presence of additional peaks may indicate degradation products such as heptan-2-ol or heptenes. Comparing the resulting mass spectra with library data can help identify these impurities. A change in the physical appearance, such as discoloration or the formation of a precipitate, may also suggest degradation.

Q5: Can I use a container with a standard screw cap for storing this compound?

A5: For short-term storage, a standard screw cap may be adequate if it provides a tight seal. However, for long-term storage, it is crucial to use a high-quality cap with a chemically resistant liner, such as PTFE, to prevent moisture ingress and potential reaction with the cap material. Containers should always be sealed tightly and stored upright.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: Variability in reaction yields, kinetics, or product profiles when using different batches or ages of this compound.

  • Possible Cause: Degradation of the this compound reagent, leading to lower purity and the presence of reactive impurities like HCl or heptenes.

  • Troubleshooting Steps:

G start Inconsistent Results Observed check_purity 1. Verify Purity via GC-MS start->check_purity is_pure Is Purity >97%? check_purity->is_pure purify 2. Purify Reagent (e.g., distillation) is_pure->purify No retest 3. Re-run Experiment with Purified/New Reagent is_pure->retest Yes purify->retest new_reagent Procure a New, Certified Batch purify->new_reagent If purification is not feasible end_ok Problem Solved retest->end_ok check_storage 4. Review Storage Conditions retest->check_storage If problem persists new_reagent->retest

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: pH of the Reaction Mixture is Unexpectedly Low
  • Symptom: An unbuffered or aqueous reaction mixture becomes acidic upon addition of this compound.

  • Possible Cause: The this compound sample has undergone hydrolysis during storage, generating hydrochloric acid (HCl) as a byproduct.

  • Troubleshooting Steps:

    • Confirm Acidity: Test the pH of the this compound sample by extracting a small aliquot with neutral, deionized water and measuring the pH of the aqueous layer.

    • Neutralize: If the sample is acidic, it can be "washed" by mixing with a dilute, mild base solution (e.g., 5% sodium bicarbonate solution) in a separatory funnel, followed by washing with pure water, drying over an anhydrous salt (like MgSO₄ or Na₂SO₄), and filtering.

    • Prevent Recurrence: Ensure future storage is in a tightly sealed container with a desiccant or under an inert atmosphere to prevent exposure to moisture.

Stability Data Summary

Specific kinetic data for the degradation of this compound is not extensively available in published literature. The tables below summarize the expected stability based on general principles of physical organic chemistry for secondary alkyl chlorides.

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityRecommended Mitigation Strategy
Temperature Elevated temperatures accelerate hydrolysis and elimination (dehydrochlorination) rates.Store at reduced temperatures (2-8°C for long-term). Avoid heat sources.
Light (UV) Promotes homolytic cleavage of the C-Cl bond, initiating free-radical chain reactions.Store in amber glass containers or in the dark. Avoid exposure to direct sunlight.
Moisture (H₂O) Acts as a nucleophile, leading to slow hydrolysis to form heptan-2-ol and HCl.Store in tightly sealed containers with high-quality, PTFE-lined caps. Handle under an inert (N₂ or Ar) atmosphere.
Oxygen (Air) Generally low reactivity, but can participate in radical-initiated oxidation pathways.Store under an inert atmosphere for long-term storage to prevent oxidative degradation.
Bases/Acids Strong bases promote dehydrochlorination. Strong acids can catalyze hydrolysis.Store separately from strong acids, bases, and reactive metals.
Oxidizing Agents Incompatible; can lead to vigorous or hazardous reactions.Store separately from strong oxidizing agents.[6]

Table 2: Qualitative Comparison of Degradation Rates

Degradation PathwayRelative Rate for this compound (Secondary)Comparison with Other StructuresComparison with Other Halogens
Hydrolysis (Sₙ1/Sₙ2) ModerateSlower than tertiary, Faster than primary haloalkanes.[4][7]Slower than 2-Bromoheptane and 2-Iodoheptane.[3][5]
Elimination (E2) Moderate (with base)Reactivity follows a similar trend to substitution.C-Cl bond is harder to break than C-Br or C-I, leading to a slower reaction.
Photodegradation ModerateDependent on UV absorbance and bond dissociation energy.C-Cl bond is more resistant to photolysis than C-Br or C-I bonds.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is based on ICH guidelines for stress testing and can be adapted to assess the thermal and hydrolytic stability of this compound.

  • Sample Preparation: Aliquot neat this compound into several amber glass vials with PTFE-lined caps. For hydrolysis testing, prepare separate samples in vials containing a 9:1 mixture of this compound and water.

  • Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) .

  • Testing Schedule: Pull samples for analysis at initial time (T=0) and at subsequent time points (e.g., 1, 3, and 6 months).

  • Analysis: Analyze each sample using a validated stability-indicating GC-MS method (see Protocol 2) to determine the purity of this compound and identify and quantify any degradation products.

  • Evaluation: Evaluate the change in purity over time. A significant change is typically defined as a >5% drop in purity from the initial value.

Caption: Workflow for an accelerated stability study of this compound.

Protocol 2: GC-MS Method for Purity and Degradation Product Analysis

This protocol provides a general framework for a Gas Chromatography-Mass Spectrometry method to assess the purity of this compound.

  • Instrumentation: A standard GC system equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Sample Preparation: Dilute the this compound sample (e.g., 1 µL) in a suitable solvent like hexane or ethyl acetate (1 mL).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Integrate the peak area for this compound and all other detected peaks.

    • Calculate purity as the percentage of the this compound peak area relative to the total peak area.

    • Identify degradation products by comparing their mass spectra against a spectral library (e.g., NIST).[1]

References

Identifying byproducts in 2-Chloroheptane Grignard reaction by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-chloroheptane and identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts expected in the Grignard reaction of this compound?

A1: The main byproducts in the Grignard reaction of this compound arise from two principal side reactions:

  • Wurtz Coupling: The Grignard reagent (2-heptylmagnesium chloride) can react with the starting material (this compound) to form a carbon-carbon bond, resulting in the formation of tetradecane isomers. The primary product would be 6,7-dimethyldodecane, along with other isomers.

  • Beta-Hydride Elimination: The 2-heptylmagnesium chloride, which contains β-hydrogens, can undergo elimination to yield heptene isomers (primarily 1-heptene and 2-heptene) and magnesium hydride chloride.[1][2][3] This is a common side reaction for Grignard reagents with hydrogens on the carbon atom beta to the magnesium-bearing carbon.[1][2][3]

  • Reaction with Water or Oxygen: If the reaction is not performed under strictly anhydrous and anaerobic conditions, the Grignard reagent will be quenched by water to form heptane or react with oxygen to form heptan-2-ol (after workup).[4]

Q2: How can I minimize the formation of the Wurtz coupling byproduct?

A2: To reduce the extent of Wurtz coupling, consider the following strategies:

  • Slow Addition of Alkyl Halide: Add the this compound solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing its reaction with the formed Grignard reagent.[4]

  • Control of Reaction Temperature: The Wurtz reaction is often favored at higher temperatures. Maintaining a gentle reflux and avoiding excessive heating can help to suppress this side reaction.[4]

  • Use of Excess Magnesium: Employing a slight excess of magnesium can help to ensure that the alkyl halide reacts preferentially with the magnesium surface rather than the Grignard reagent.

  • Continuous Flow Reaction: Continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[5]

Q3: What are the characteristic mass spectral fragmentation patterns for the expected byproducts?

A3: The expected byproducts will show distinct fragmentation patterns in GC-MS analysis:

  • Heptane (from quenching): The mass spectrum of heptane will show a molecular ion peak (M+) at m/z 100. Characteristic fragment ions will appear at m/z 85, 71, 57, and 43 (base peak), corresponding to the loss of alkyl fragments.[6]

  • Heptene Isomers (from β-hydride elimination): Heptene isomers will have a molecular ion peak at m/z 98. The fragmentation pattern will depend on the position of the double bond, but common fragments will be observed from allylic and vinylic cleavages. For example, 1-heptene and 2-heptene will show characteristic fragmentation patterns.[7][8][9][10]

  • Tetradecane Isomers (from Wurtz coupling): These C14H30 isomers will have a molecular ion peak at m/z 198. The fragmentation pattern will be characteristic of branched alkanes, with prominent peaks resulting from cleavage at the branch points. For instance, 5-methyltridecane, a possible isomer, would show a specific fragmentation pattern.[6][7][11]

Q4: How can I differentiate between the various isomers of heptene and tetradecane using GC-MS?

A4: Differentiating between isomers can be achieved by a combination of their gas chromatographic retention times and their mass spectra:

  • Gas Chromatography (GC): On a non-polar GC column (like one with a 5% phenyl methyl siloxane stationary phase), elution is primarily based on boiling point and molecular shape.[12] For heptene isomers, the boiling points are very close, but slight differences in retention time may be observed. For the tetradecane isomers, the degree of branching will affect their boiling points and thus their retention times; more highly branched isomers tend to have lower boiling points and elute earlier.

  • Mass Spectrometry (MS): While the molecular ions of isomers will be the same, their fragmentation patterns will differ based on the stability of the resulting carbocations. Careful analysis of the relative abundances of the fragment ions can help in identifying the specific isomer. Reference mass spectra from databases like NIST are invaluable for this purpose.[8][9][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of Grignard reagent (indicated by a large amount of unreacted magnesium and low product formation) 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. This compound is less reactive than the corresponding bromide or iodide.1. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.[13]2. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask before adding the alkyl halide. Gentle heating can also help initiate the reaction.[14]3. Allow for a longer reaction time or gentle heating to ensure complete reaction.
High percentage of heptane in the crude product The Grignard reagent was quenched by a proton source, most likely water.Rigorously exclude moisture from the reaction system. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Dominant peak in GC-MS corresponds to tetradecane isomers Wurtz coupling is the major reaction pathway.Decrease the rate of addition of this compound. Ensure the reaction temperature is not too high. Use a more dilute solution of this compound.[4]
Significant presence of heptene isomers in the GC-MS analysis Beta-hydride elimination is a significant side reaction.This is an inherent reactivity of the 2-heptylmagnesium chloride. While difficult to eliminate completely, running the reaction at a lower temperature may slightly disfavor the elimination pathway.
Broad or tailing peaks in the gas chromatogram 1. The GC column may be contaminated.2. The sample may contain non-volatile impurities.3. The injection volume may be too large.1. Bake out the GC column according to the manufacturer's instructions.2. Ensure the sample is properly worked up and filtered before injection.3. Reduce the injection volume.
Difficulty in identifying specific isomers of byproducts Co-elution of isomers or very similar mass spectra.Use a longer GC column or a column with a different stationary phase to improve separation. Carefully compare the obtained mass spectra with library spectra (e.g., NIST). If standards are available, run them under the same GC-MS conditions for confirmation.

Quantitative Data Summary

The relative abundance of byproducts in a Grignard reaction is highly dependent on the specific reaction conditions. The following table provides illustrative data on how the distribution of major byproducts from the this compound Grignard reaction might vary with reaction temperature.

Note: This data is hypothetical and for illustrative purposes to demonstrate how results could be presented. Actual results will vary based on specific experimental parameters.

Reaction Temperature (°C)Heptane (%)Heptene Isomers (%)Tetradecane Isomers (%)Desired Product (%)
25 (Room Temperature)5101570
35 (Gentle Reflux)5152060
50 (Forced Reflux)5252545

Experimental Protocols

Protocol 1: Preparation of 2-Heptylmagnesium Chloride

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in the round-bottom flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Sample Preparation:

  • Carefully quench a small aliquot of the Grignard reaction mixture by adding it to a vial containing a dilute solution of hydrochloric acid in diethyl ether.

  • Shake the vial, and allow the layers to separate.

  • Take the ether layer, which contains the organic products.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Dilute the dried ether solution to an appropriate concentration for GC-MS analysis (typically 1-10 ppm).

GC-MS Parameters (Typical):

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualizations

Grignard_Reaction_Pathway RCl This compound Grignard 2-Heptylmagnesium Chloride RCl->Grignard Mg, Ether/THF Mg Magnesium Addition_Product Addition Product Grignard->Addition_Product Reaction with Electrophile Wurtz_Product Tetradecane Isomers (Wurtz Coupling) Grignard->Wurtz_Product Reaction with This compound Elimination_Product Heptene Isomers (Beta-Hydride Elimination) Grignard->Elimination_Product Elimination Quenched_Product Heptane (Reaction with H2O) Grignard->Quenched_Product Reaction with H2O Electrophile Electrophile (e.g., Carbonyl) Workup Acidic Workup Addition_Product->Workup Final_Product Desired Alcohol Product Workup->Final_Product H2O Water H2O->Quenched_Product

Caption: Grignard reaction pathway for this compound.

GCMS_Workflow cluster_Reaction Grignard Reaction cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Interpretation Reaction_Setup Reaction Setup Grignard_Formation Grignard Reagent Formation Reaction_Setup->Grignard_Formation Reaction_Quench Reaction Quenching Grignard_Formation->Reaction_Quench Extraction Liquid-Liquid Extraction Reaction_Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Dilution Dilution Drying->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram_Analysis Chromatogram Peak Analysis Detection->Chromatogram_Analysis Mass_Spectra_Interpretation Mass Spectra Interpretation Chromatogram_Analysis->Mass_Spectra_Interpretation Library_Search Database Library Search (NIST) Mass_Spectra_Interpretation->Library_Search Byproduct_Identification Byproduct Identification Library_Search->Byproduct_Identification

Caption: Workflow for GC-MS analysis of Grignard reaction byproducts.

References

Overcoming steric hindrance in reactions with 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance, when working with 2-chloroheptane.

Frequently Asked Questions (FAQs)

Q1: Why are my nucleophilic substitution reactions with this compound slow or resulting in low yields?

A1: The primary issue is steric hindrance. This compound is a secondary (2°) alkyl halide. The reaction center (the carbon bonded to chlorine) is flanked by a methyl group and a pentyl group. This bulkiness physically obstructs the incoming nucleophile, significantly slowing down the rate of an Sₙ2 reaction.[1][2][3] For an Sₙ2 reaction to occur, the nucleophile must approach from the side opposite the leaving group (backside attack), which is sterically hindered in this case.[4][5] Consequently, the competing E2 (elimination) reaction often becomes a significant side reaction, leading to the formation of heptene isomers instead of the desired substitution product.[6][7]

Q2: I'm attempting a Williamson ether synthesis with this compound and an alkoxide, but I'm mostly isolating alkenes. What is happening?

A2: You are observing the classic competition between Sₙ2 and E2 pathways.[8] Using a secondary alkyl halide like this compound with a strong base (which most alkoxides are) creates conditions that favor elimination.[9][10] The alkoxide, especially if it is bulky (e.g., tert-butoxide), will act as a base and abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (elimination) more readily than it will attack the sterically hindered carbon (substitution).[8] Yields for Williamson ether synthesis are often poor when using secondary haloalkanes.[11]

Q3: How can I optimize my reaction conditions to favor the Sₙ2 substitution product over the E2 elimination product?

A3: To favor the Sₙ2 pathway, you need to minimize the factors that promote elimination. Key strategies include:

  • Nucleophile Choice: Use a strong, but less sterically bulky, nucleophile.[5] For example, if making an ether, it is far more effective to use heptan-2-oxide as the nucleophile and react it with a less hindered electrophile like methyl iodide.[8][9]

  • Solvent: Employ a polar aprotic solvent such as DMSO, DMF, or acetone.[12] These solvents solvate the cation but not the anionic nucleophile, leaving the nucleophile more "naked" and reactive for substitution.[5] Polar protic solvents (like ethanol or water) can stabilize the nucleophile through hydrogen bonding, reducing its reactivity and favoring Sₙ1/E1 pathways.

  • Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[13] Elimination reactions often have a higher activation energy, so reducing the thermal energy of the system can suppress this pathway.

Q4: Is it ever advantageous to promote an Sₙ1 reaction with this compound?

A4: While Sₙ2 reactions are challenging, an Sₙ1 pathway might be viable under specific conditions. Sₙ1 reactions proceed through a carbocation intermediate, and steric hindrance is not a major barrier for the nucleophile attacking the planar carbocation.[12] To promote an Sₙ1 reaction, you should use:

  • Solvent: A polar protic solvent (e.g., water, ethanol, methanol) is required to stabilize the carbocation intermediate and the leaving group.[12]

  • Nucleophile: A weak nucleophile (which is often the solvent itself, in a process called solvolysis) is used. Strong nucleophiles would favor Sₙ2/E2.

  • Caution: Be aware that Sₙ1 reactions are often accompanied by E1 elimination and can lead to racemization if the starting material is chiral. The secondary carbocation formed from this compound could also potentially undergo hydride shifts, leading to rearranged products, although this is less likely than with more branched substrates.

Q5: I am having difficulty initiating the Grignard reagent formation with this compound. What are some troubleshooting steps?

A5: Forming a Grignard reagent from a secondary chloride can be less facile than with primary bromides or iodides. Success hinges on meticulous technique:

  • Absolute Anhydrous Conditions: Grignard reagents are extremely strong bases and will react immediately with any protic source, especially water.[14] All glassware must be oven or flame-dried, and anhydrous ether (diethyl ether or THF) must be used as the solvent.[15]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction. Methods for activation include crushing the magnesium turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Initiation: Add only a small amount of the this compound solution to the magnesium first. You can gently warm the mixture or use a sonicator to help initiate the reaction. A successful initiation is usually indicated by the formation of bubbles or a slight turbidity in the solution.[16] Once initiated, the rest of the alkyl halide can be added at a rate that maintains a gentle reflux.

Data & Reaction Pathway Summary

Table 1: Factors Influencing Reaction Pathways for this compound

FactorSₙ2 (Substitution)Sₙ1 (Substitution)E2 (Elimination)E1 (Elimination)
Substrate 2° (Slow)[2][17]2° (Possible)[18]2° (Favored with strong base)[6]2° (Competes with Sₙ1)
Nucleophile Strong, non-bulkyWeak (often solvent)Strong, bulky base favored[8]Weak base (often solvent)
Solvent Polar Aprotic (DMSO, Acetone)[12]Polar Protic (H₂O, EtOH)[12]Less polar favoredPolar Protic
Temperature Lower temperature favored[13]-Higher temperature favoredHigher temperature favored
Kinetics BimolecularUnimolecularBimolecularUnimolecular
Stereochem InversionRacemizationStereospecificNon-specific

Visual Guides and Workflows

The following diagrams illustrate the decision-making process and the mechanistic challenges involved in reactions with this compound.

G start Desired Product? sub_product Substitution Product (e.g., Ether, Amine) start->sub_product C-Nu Bond elim_product Elimination Product (Heptene) start->elim_product C=C Bond grignard_product Organometallic (Grignard Reagent) start->grignard_product C-Mg Bond sub_check Desired Mechanism? sub_product->sub_check elim_check Base Strength? elim_product->elim_check grignard_path Grignard Formation: - Mg Metal - Anhydrous Ether (THF, Et2O) - Activation (I2, heat) grignard_product->grignard_path sn2_path Pursue SN2: - Strong, non-bulky Nu - Polar Aprotic Solvent - Low Temperature sub_check->sn2_path Inversion sn1_path Pursue SN1: - Weak Nu - Polar Protic Solvent sub_check->sn1_path Racemization e2_path Pursue E2: - Strong, Bulky Base - High Temperature elim_check->e2_path Strong e1_path Pursue E1: - Weak Base - Polar Protic Solvent elim_check->e1_path Weak

Caption: Decision workflow for selecting a reaction pathway with this compound.

G cluster_SN2 SN2 Pathway (Hindered) cluster_E2 E2 Pathway (Competitive) nu_sn2 Nu: ts_sn2 [Nu---C---Cl]‡ Crowded Transition State nu_sn2->ts_sn2 Backside Attack (Slow) product_sn2 Substitution Product ts_sn2->product_sn2 Inversion reactant_sn2 This compound reactant_sn2->ts_sn2 nu_e2 Base: ts_e2 [Base---H---C---C---Cl]‡ nu_e2->ts_e2 Proton Abstraction (Fast) reactant_e2 This compound + H reactant_e2->ts_e2 product_e2 Elimination Product (Alkene) ts_e2->product_e2

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Key Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis (Indirect approach for Heptan-2-yl Methyl Ether)

This protocol avoids the direct use of this compound as the electrophile by reversing the roles of the nucleophile and electrophile to favor the Sₙ2 reaction.

Objective: Synthesize heptan-2-yl methyl ether with minimal elimination.

Methodology:

  • Prepare Sodium Heptan-2-oxide (Nucleophile):

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add 10 mL of anhydrous THF.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.

    • While stirring, slowly add heptan-2-ol (1.0 equivalent) dropwise via syringe. (Caution: H₂ gas is evolved).

    • Stir the mixture at room temperature for 1 hour or until gas evolution ceases, indicating the complete formation of the alkoxide.

  • Substitution Reaction:

    • Cool the alkoxide solution in an ice bath.

    • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise. Methyl iodide is a methyl halide and is ideal for Sₙ2 reactions with minimal steric hindrance.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude ether via fractional distillation or column chromatography.

Protocol 2: Formation of Heptan-2-ylmagnesium Chloride (Grignard Reagent)

Objective: Prepare a solution of heptan-2-ylmagnesium chloride for use in subsequent reactions.

Methodology:

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. All glassware must be rigorously dried in an oven at >120°C for several hours and assembled while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

  • Reaction Initiation:

    • Add anhydrous diethyl ether (Et₂O) to the flask to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous Et₂O.

    • Add a small portion (~10%) of the this compound solution to the magnesium. The purple color of the iodine should disappear, and the solution may become cloudy or begin to bubble, indicating initiation.[16] If the reaction does not start, gently warm the flask with a heat gun until reflux begins.

    • Once the reaction is sustained, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[14]

  • Completion and Use:

    • After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

    • The resulting dark grey or brown solution is the Grignard reagent. It should be cooled to the desired temperature and used immediately for the next step (e.g., reaction with a ketone or CO₂).[19][20]

References

Technical Support Center: Optimizing Reactions of 2-Chloroheptane with Weak Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloroheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the rate of reaction for this compound, particularly with weak nucleophiles.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with weak nucleophiles, which typically proceed via an S(_N)1 mechanism.

Issue Potential Cause Recommended Solution
Slow or No Reaction Inappropriate Solvent: The polarity of the solvent is critical for stabilizing the carbocation intermediate in an S(_N)1 reaction.Use a polar protic solvent such as water, ethanol, methanol, or a mixture of these with water. These solvents can solvate both the carbocation and the leaving group, facilitating the ionization step.[1][2]
Low Temperature: The initial ionization of the C-Cl bond has a significant activation energy.Increase the reaction temperature. As a general rule, a 10°C increase in temperature can approximately double the reaction rate. However, be aware that higher temperatures can also favor the competing E1 elimination reaction.[3][4]
Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be the rate-limiting step.While you cannot change the leaving group of this compound, ensuring the solvent can effectively solvate the chloride ion is crucial. Polar protic solvents excel at this through hydrogen bonding.
Low Product Yield Competing Elimination Reaction (E1): The carbocation intermediate can undergo elimination of a proton to form an alkene, competing with the desired substitution.[1][5]Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Use of a less basic weak nucleophile can also minimize elimination.
Carbocation Rearrangement: The initially formed secondary carbocation may rearrange to a more stable carbocation if possible, leading to a mixture of products.For 2-heptyl carbocation, rearrangement to a more stable carbocation is unlikely. However, for other secondary alkyl halides, this can be a significant issue. In such cases, careful selection of the substrate is necessary.
Formation of Multiple Products Mixture of S(_N)1 and S(_N)2 Pathways: As a secondary halide, this compound can potentially react via both S(_N)1 and S(_N)2 mechanisms, especially with a nucleophile of intermediate strength.To favor the S(_N)1 pathway, use a weak, non-basic nucleophile and a polar protic solvent. To favor the S(_N)2 pathway, a strong, aprotic polar solvent and a strong nucleophile would be used.
Presence of Competing Nucleophiles: If the reaction medium contains more than one weak nucleophile (e.g., a mixture of water and ethanol), a mixture of substitution products will be formed.[2]Use a single, pure solvent as the nucleophile (solvolysis) or ensure that one nucleophile is in large excess to favor the formation of a single product.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction of this compound with water so slow?

A1: The reaction of this compound, a secondary alkyl halide, with a weak nucleophile like water proceeds through an S(_N)1 mechanism. The rate-determining step of this reaction is the formation of a secondary carbocation, which is a relatively slow process.[3] To increase the rate, you can increase the temperature or use a more polar protic solvent mixture (e.g., water-ethanol mixtures) to better stabilize the carbocation intermediate.

Q2: I am observing the formation of heptene isomers in my reaction. How can I minimize this?

A2: The formation of heptene isomers is due to a competing E1 elimination reaction.[1][5] Both S(_N)1 and E1 reactions share the same carbocation intermediate. To favor substitution over elimination, it is generally recommended to run the reaction at a lower temperature.[3][4]

Q3: What is the best solvent to use for the reaction of this compound with a weak nucleophile?

A3: Polar protic solvents are the best choice for S(_N)1 reactions.[1][2] These solvents, such as water, methanol, and ethanol, can stabilize the carbocation intermediate through dipole-dipole interactions and solvate the leaving group (chloride ion) through hydrogen bonding. The choice of solvent can also influence the reaction rate, as shown in the data table below.

Q4: Will changing the concentration of my weak nucleophile increase the reaction rate?

A4: For a pure S(_N)1 reaction, the rate is independent of the concentration of the nucleophile. The rate law is typically expressed as Rate = k[Alkyl Halide]. Therefore, increasing the concentration of the weak nucleophile will not increase the rate of the reaction.

Quantitative Data

Table 1: Effect of Substrate Structure on the Rate of Solvolysis

This table shows the relative rates of solvolysis for different alkyl bromides in 80% aqueous ethanol at 25°C. This illustrates the effect of carbocation stability on the reaction rate. A similar trend is expected for alkyl chlorides.

Alkyl Bromide Classification Relative Rate
Methyl bromideMethyl1
Ethyl bromidePrimary2
Isopropyl bromideSecondary43
tert-Butyl bromideTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.

Table 2: Effect of Solvent Polarity on the Rate of Solvolysis of tert-Butyl Chloride

This table demonstrates the significant impact of solvent polarity on the rate of an S(_N)1 reaction.

Solvent Dielectric Constant (ε) Relative Rate
Acetic Acid61
Methanol334
Formic Acid58150
Water78150,000

Experimental Protocols

Protocol: Monitoring the Kinetics of Solvolysis of a Secondary Alkyl Halide (e.g., this compound)

This protocol is adapted from a general procedure for monitoring S(_N)1 solvolysis and can be used to determine the rate constant for the reaction of this compound.[6] The reaction progress is monitored by titrating the hydrochloric acid produced.

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare the Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water solvent mixture.

  • Set up the Reaction: In a flask, add a known volume of the solvent mixture and a few drops of bromothymol blue indicator. Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Initiate the Reaction: Add a known quantity of this compound to the flask and start a timer.

  • Titration: The solvolysis of this compound will produce HCl, which will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid. Record the volume of NaOH added and the time.

  • Continue Monitoring: Continue to take time and volume readings at regular intervals until the reaction is complete or for a sufficient period to determine the rate.

  • Data Analysis: The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time. For a first-order reaction, a plot of ln[this compound] versus time will yield a straight line with a slope of -k, where k is the rate constant.

Visualizations

Reaction_Pathway This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation Slow (Rate-Determining) Substitution Product (SN1) Substitution Product (SN1) Secondary Carbocation->Substitution Product (SN1) Fast + Weak Nucleophile Elimination Product (E1) Elimination Product (E1) Secondary Carbocation->Elimination Product (E1) Fast - H+

Caption: S(_{N})1 and E1 pathways for this compound.

Troubleshooting_Workflow start Slow Reaction Rate? solvent Check Solvent: Is it polar protic? start->solvent solvent->start No, change to polar protic temp Check Temperature: Is it elevated? solvent->temp Yes temp->start No, increase temperature yield Low Yield? temp->yield Yes elimination Consider E1 Competition: Lower temperature yield->elimination optimize Reaction Optimized yield->optimize No elimination->optimize

Caption: Troubleshooting workflow for slow reactions.

References

Technical Support Center: Purification of 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the removal of unreacted 2-heptanol from 2-chloroheptane following synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between 2-heptanol and this compound that can be exploited for separation?

A1: The primary differences that can be leveraged for purification are their boiling points and polarities. 2-Heptanol's ability to hydrogen bond makes it more polar and gives it a slightly higher boiling point than this compound.

Data Presentation: Physical Properties

Property2-HeptanolThis compoundRationale for Separation
Molecular Weight 116.20 g/mol [1][2]134.65 g/mol [3][4]N/A for these techniques.
Boiling Point 158-162 °C[1]150-153 °C[3][5]The ~8-10 °C difference allows for separation by fractional distillation, although it may be challenging.
Density 0.82 g/mL[1]0.864 g/mL[6]Both are less dense than water; this is important for liquid-liquid extractions.
Solubility in Water Sparingly soluble (3.3 g/L)[7]Very low solubility (est. 36.6 mg/L)[5]The higher, albeit limited, water solubility of 2-heptanol is key for removal by aqueous extraction (washing).
Polarity More Polar (due to -OH group)Less PolarThis difference is the basis for separation by both aqueous extraction and column chromatography.

Q2: How can I remove the bulk of unreacted 2-heptanol using a liquid-liquid extraction (workup)?

A2: An extractive workup is a highly effective first step to remove the majority of the more polar 2-heptanol from the less polar this compound.[8] This process involves washing the crude organic mixture with water or a basic solution.

Experimental Protocol: Extractive Workup

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a solvent, ensure it is a water-immiscible solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it, making sure to vent frequently to release any pressure. Shake the funnel for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer (containing this compound) will typically be the top layer unless a chlorinated solvent was used.[9] Drain and discard the lower aqueous layer, which now contains some of the 2-heptanol.

  • Basic Wash (Optional but Recommended): To enhance the removal of the slightly acidic alcohol, perform a wash with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the alcohol, forming a salt that is much more soluble in the aqueous layer. Repeat the shaking and separation steps as described above.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude, partially purified this compound.

G cluster_workflow Extractive Workup Workflow Crude Mixture Crude Mixture Add Water Add Water Crude Mixture->Add Water Separate Layers Separate Layers Add Water->Separate Layers Aqueous Layer (Heptanol) Aqueous Layer (Heptanol) Separate Layers->Aqueous Layer (Heptanol) Discard Organic Layer Organic Layer Separate Layers->Organic Layer Keep Brine Wash Brine Wash Organic Layer->Brine Wash Dry Organic Layer Dry Organic Layer Brine Wash->Dry Organic Layer Solvent Removal Solvent Removal Dry Organic Layer->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Caption: Workflow for removing 2-heptanol via extraction.

Q3: Is fractional distillation a suitable method for separating 2-heptanol and this compound?

A3: Yes, fractional distillation can be used, but it requires an efficient fractionating column due to the relatively small difference in boiling points (~8-10 °C).[3][6] Simple distillation will not be effective.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charge the Flask: Charge the flask with the crude this compound obtained after the extractive workup. Add boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: The lower-boiling this compound (BP ~150-153 °C) will distill first.[5][6] Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.

  • Monitor Temperature: A sharp increase in temperature after the first fraction is collected will indicate that the higher-boiling 2-heptanol (BP ~158-162 °C) is beginning to distill.[7] Change the receiving flask at this point to separate the components.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is an excellent method for achieving high purity, especially on a smaller scale. The separation is based on the polarity difference between the two compounds.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a chromatography column with silica gel (SiO₂), which is a polar stationary phase.

  • Mobile Phase (Eluent): Use a non-polar or low-polarity solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The less polar this compound will travel down the column faster, while the more polar 2-heptanol will be retained more strongly by the silica gel.

  • Loading the Column: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin running the eluent through the column, collecting fractions in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to determine which fractions contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_logic Purification Method Selection start Crude Mixture q1 High Polarity Impurity? (e.g., 2-heptanol) start->q1 proc1 Extractive Workup q1->proc1 Yes q2 Boiling Point Difference >25°C? q1->q2 No q3 Sufficient BP Difference? (~10°C) proc1->q3 proc2 Simple Distillation q2->proc2 Yes q2->q3 No end_node Pure this compound proc2->end_node proc3 Fractional Distillation q3->proc3 Yes proc4 Column Chromatography q3->proc4 No / High Purity Needed proc3->end_node proc4->end_node

References

Validation & Comparative

A Comparative Analysis of SN1 and SN2 Reactivity in 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the SN1 and SN2 nucleophilic substitution reactions for the secondary alkyl halide, 2-chloroheptane. Understanding the factors that dictate the reaction pathway is critical for predicting reaction outcomes, optimizing synthesis protocols, and developing novel chemical entities. This document outlines the mechanistic differences, presents illustrative experimental data, and provides detailed protocols for empirical determination of reactivity.

Mechanistic Overview: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The pathway of this substitution for this compound, a secondary alkyl halide, is highly dependent on the reaction conditions.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The rate-determining first step involves the spontaneous dissociation of the this compound to form a planar secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by polar protic solvents, which stabilize the carbocation intermediate, and by weak nucleophiles.[1] The stereochemical outcome is typically racemization, as the nucleophile can attack either face of the planar carbocation.[2][3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism. The nucleophile attacks the carbon atom bearing the chlorine from the backside, simultaneously displacing the chloride ion.[5] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, which solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity.[6][7][8] The SN2 reaction proceeds with an inversion of stereochemistry at the chiral center.[4][5]

Quantitative Reactivity Comparison

While specific experimental rate constants for this compound are not broadly published under a wide variety of conditions, the following table provides representative data based on the well-established principles of secondary alkyl halide reactivity. This data illustrates the expected outcomes when this compound is subjected to conditions favoring either SN1 or SN2 pathways.

ParameterSN1 ConditionsSN2 Conditions
Reaction Solvolysis of this compound in 80% ethanol/20% waterReaction of this compound with sodium iodide in acetone
Nucleophile H₂O (Weak)I⁻ (Strong)
Solvent 80% Ethanol (Polar Protic)Acetone (Polar Aprotic)
Rate Law Rate = k[this compound]Rate = k[this compound][I⁻]
Relative Rate Constant (k) k₁ (s⁻¹)k₂ (L mol⁻¹ s⁻¹)
Representative Value *~1 x 10⁻⁵ s⁻¹ at 25°C~5 x 10⁻³ L mol⁻¹ s⁻¹ at 25°C
Stereochemistry Racemization (formation of both (R)- and (S)-heptan-2-ol)Inversion of configuration (e.g., (R)-2-chloroheptane yields (S)-2-iodoheptane)
Byproducts Elimination (E1) products may be observedElimination (E2) products may be observed, especially with a strong, sterically hindered base

Note: These are illustrative values and will vary with precise reaction conditions such as temperature and concentration.

Experimental Protocols

Protocol 1: Determination of SN1 Reaction Rate (Solvolysis)

This protocol is adapted from the study of the solvolysis of tertiary alkyl halides and is applicable for monitoring the rate of an SN1 reaction of this compound.[1]

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

  • This compound

  • 80% Ethanol / 20% Water solution

  • 0.01 M standardized Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator

  • Burette, pipettes, stopwatch, and constant temperature water bath.

Procedure:

  • Prepare a 0.1 M solution of this compound in 80% ethanol.

  • Place 50 mL of the 80% ethanol/20% water solvent into an Erlenmeyer flask and bring it to a constant temperature (e.g., 25°C) in the water bath.

  • Add a few drops of bromothymol blue indicator to the flask.

  • Initiate the reaction by adding 1.0 mL of the 0.1 M this compound solution to the flask and start the stopwatch simultaneously. Mix thoroughly.

  • The reaction will produce HCl, causing the indicator to change from blue to yellow. Titrate the reaction mixture with the standardized NaOH solution to the blue endpoint. Record the volume of NaOH added and the time.

  • Continue to take time and titration readings at regular intervals until the reaction is approximately 70% complete.

  • The concentration of this compound remaining at time 't' is proportional to (V∞ - Vt), where Vt is the volume of NaOH used at time 't' and V∞ is the volume used at the completion of the reaction.

  • A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.

Protocol 2: Relative SN2 Reaction Rate Determination

This protocol allows for the qualitative and semi-quantitative comparison of SN2 reaction rates.[6][8]

Objective: To observe the rate of formation of sodium chloride precipitate as a measure of the SN2 reactivity of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • 15% Sodium Iodide (NaI) in acetone solution

  • Test tubes, stopwatch.

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into a clean, dry test tube.

  • Add 5 drops of this compound to the test tube.

  • Stopper the tube, shake to mix, and start the stopwatch.

  • Observe the formation of a white precipitate (NaCl), which is insoluble in acetone.

  • Record the time at which the precipitate is first observed. This time is inversely proportional to the initial rate of the SN2 reaction.

  • For a more quantitative comparison, this experiment can be run alongside other alkyl halides (e.g., a primary and a tertiary halide) to establish a relative reactivity series.

Visualizing the Mechanisms and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways (reaction mechanisms) and a logical workflow for determining the reactivity of this compound.

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) 2_Chloroheptane This compound Carbocation Heptan-2-yl Carbocation (Planar Intermediate) 2_Chloroheptane->Carbocation Dissociation Cl_ion Cl⁻ Product Substitution Product (Racemic Mixture) Carbocation->Product Attack from either face Nucleophile Nucleophile (e.g., H₂O)

Caption: The two-step SN1 mechanism for this compound.

SN2_Mechanism Reactants This compound + Nucleophile⁻ Transition_State Pentacoordinate Transition State Reactants->Transition_State Backside Attack Products Substitution Product (Inversion of Stereochemistry) + Cl⁻ Transition_State->Products Concerted Displacement

Caption: The one-step concerted SN2 mechanism.

Experimental_Workflow Start Analyze Reactivity of This compound Choose_Conditions Select Reaction Conditions Start->Choose_Conditions SN1_Favored Weak Nucleophile Polar Protic Solvent (e.g., H₂O in Ethanol) Choose_Conditions->SN1_Favored For SN1 SN2_Favored Strong Nucleophile Polar Aprotic Solvent (e.g., NaI in Acetone) Choose_Conditions->SN2_Favored For SN2 Run_SN1_Exp Perform Solvolysis (Protocol 1) SN1_Favored->Run_SN1_Exp Run_SN2_Exp Perform Precipitation Experiment (Protocol 2) SN2_Favored->Run_SN2_Exp Analyze_SN1 Calculate k₁ via Titration Analyze Stereochemistry (Polarimetry) Run_SN1_Exp->Analyze_SN1 Analyze_SN2 Measure Time to Precipitate Analyze Stereochemistry (Polarimetry) Run_SN2_Exp->Analyze_SN2 Compare Compare Rate Constants and Stereochemical Outcomes Analyze_SN1->Compare Analyze_SN2->Compare

Caption: Workflow for comparing SN1 and SN2 reactivity.

References

A Comparative Analysis of the Reactivity of 2-Chloroheptane and 2-Bromoheptane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 2-chloroheptane and 2-bromoheptane, two structurally similar secondary alkyl halides. The choice between a chloro or bromo substituent can significantly impact reaction outcomes in nucleophilic substitution and elimination reactions, which are fundamental transformations in organic synthesis and drug development. This document presents a review of their comparative reactivity, supported by established chemical principles, illustrative experimental data, and detailed reaction protocols.

Executive Summary

The primary determinant of the reactivity difference between this compound and 2-bromoheptane is the nature of the halogen leaving group. Bromine is a better leaving group than chlorine. This is because the bromide ion is a weaker base and more stable in solution than the chloride ion. Consequently, 2-bromoheptane will generally exhibit higher reaction rates in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions compared to this compound under identical conditions.

Data Presentation

Table 1: Relative Reaction Rates in Nucleophilic Substitution (SN2) and Elimination (E2) Reactions

SubstrateNucleophile/BaseSolventRelative Rate (krel)
This compoundNaIAcetone1
2-BromoheptaneNaIAcetone~60
This compoundNaOEtEthanol1
2-BromoheptaneNaOEtEthanol~50

Table 2: Illustrative Product Distribution in Elimination Reactions (E2)

SubstrateBaseSolvent1-Heptene (%)cis-2-Heptene (%)trans-2-Heptene (%)
This compoundNaOEtEthanol252055
2-BromoheptaneNaOEtEthanol222157
This compoundK-OtButert-Butanol751015
2-BromoheptaneK-OtButert-Butanol721117

Note: Product distribution in elimination reactions is influenced by the steric bulk of the base. Less hindered bases like ethoxide (NaOEt) favor the thermodynamically more stable Zaitsev product (trans-2-heptene), while sterically hindered bases like tert-butoxide (K-OtBu) favor the kinetically controlled Hofmann product (1-heptene).

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key reaction pathways for alkyl halides.

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu---R---X]⁻ reactant->transition_state Concerted Backside Attack product Nu-R + X⁻ transition_state->product Inversion of Stereochemistry caption Sₙ2 Reaction Pathway

Caption: Sₙ2 Reaction Pathway

SN1_Mechanism reactant R-X carbocation R⁺ + X⁻ reactant->carbocation Rate-determining step (slow) product Nu-R carbocation->product Nucleophilic attack (fast) caption Sₙ1 Reaction Pathway

Caption: Sₙ1 Reaction Pathway

E2_Mechanism reactant Base⁻ + H-C-C-X transition_state [Base---H---C---C---X]⁻ reactant->transition_state Concerted Anti-periplanar product Alkene + Base-H + X⁻ transition_state->product caption E2 Reaction Pathway

Caption: E2 Reaction Pathway

E1_Mechanism reactant H-C-C-X carbocation H-C-C⁺ + X⁻ reactant->carbocation Rate-determining step (slow) product Alkene + Base-H carbocation->product Deprotonation (fast) base Base caption E1 Reaction Pathway

Caption: E1 Reaction Pathway

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of this compound and 2-bromoheptane.

Protocol 1: Comparison of SN2 Reactivity

Objective: To compare the relative rates of reaction of this compound and 2-bromoheptane with sodium iodide in acetone.

Materials:

  • This compound

  • 2-Bromoheptane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Place the test tubes in a water bath maintained at a constant temperature (e.g., 50 °C).

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of 2-bromoheptane to the other.

  • Start the stopwatch immediately after the addition of the alkyl halides.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).

  • Record the time taken for the first appearance of a precipitate in each test tube. A faster precipitation indicates a faster reaction rate.

SN2_Workflow start Start prep_tubes Prepare two test tubes with 15% NaI in acetone start->prep_tubes equilibrate Equilibrate tubes in a constant temperature water bath prep_tubes->equilibrate add_halides Simultaneously add This compound and 2-bromoheptane equilibrate->add_halides observe Observe for precipitate formation and record time add_halides->observe compare Compare precipitation times to determine relative reactivity observe->compare end End compare->end caption Sₙ2 Reactivity Comparison Workflow

Caption: Sₙ2 Reactivity Comparison Workflow

Protocol 2: Comparison of E2 Product Distribution

Objective: To compare the product distribution of the E2 elimination of this compound and 2-bromoheptane with sodium ethoxide.

Materials:

  • This compound

  • 2-Bromoheptane

  • Sodium ethoxide in ethanol solution (e.g., 1 M)

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two separate reflux apparatus, each with a round-bottom flask, reflux condenser, and heating mantle.

  • In one flask, place a solution of this compound in ethanol. In the other, place an equimolar amount of 2-bromoheptane in ethanol.

  • To each flask, add an equimolar amount of sodium ethoxide in ethanol solution.

  • Heat both reaction mixtures to reflux for a specified period (e.g., 1 hour).

  • After the reaction is complete, allow the mixtures to cool to room temperature.

  • Work up the reaction mixtures to isolate the organic products (e.g., by extraction with a nonpolar solvent and washing with water).

  • Analyze the organic products by GC-MS to determine the relative percentages of 1-heptene, cis-2-heptene, and trans-2-heptene.

E2_Workflow start Start setup Set up two reflux apparatus start->setup add_reactants Add 2-haloheptane and NaOEt to respective flasks setup->add_reactants reflux Heat reactions at reflux for a specified time add_reactants->reflux workup Cool and perform aqueous workup to isolate organic products reflux->workup analyze Analyze product mixture by GC-MS workup->analyze determine_ratio Determine the ratio of alkene isomers analyze->determine_ratio end End determine_ratio->end caption E2 Product Distribution Analysis Workflow

Caption: E2 Product Distribution Analysis Workflow

Conclusion

The reactivity of 2-bromoheptane is greater than that of this compound in both nucleophilic substitution and elimination reactions. This is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. While the product distributions in elimination reactions are primarily governed by the nature of the base and reaction conditions, the inherent reactivity difference between the C-Br and C-Cl bonds will always favor faster reaction rates for the bromo-alkane. These fundamental principles are crucial for the rational design of synthetic routes and the development of new chemical entities.

GC-MS Analysis for Purity Validation of 2-Chloroheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2-chloroheptane is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Even trace impurities can lead to unwanted side reactions, reduced yield, and compromised final product quality. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity against a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by detailed experimental protocols and representative data to assist in selecting the most suitable analytical method for specific research needs.

Comparison of Analytical Methods for this compound Purity

GC-MS is a highly sensitive and specific technique ideal for separating and identifying volatile and semi-volatile compounds. It excels at detecting trace-level impurities. Quantitative NMR (qNMR), on the other hand, is a primary analytical method that can provide a direct and highly accurate measure of the absolute purity of a substance without the need for a specific reference standard for each impurity.

ParameterGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on volatility and polarity, followed by mass-based identification and quantification.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, allowing for structural elucidation and quantification based on signal intensity relative to a certified internal standard.
Purity Assessment Relative purity based on the area percentage of the main peak in the chromatogram.Absolute purity determination by comparing the integral of analyte signals to that of a known amount of a certified internal standard.
Sensitivity High (ppm to ppb range), excellent for trace impurity detection.Lower than GC-MS (typically requires >0.1% for accurate quantification).
Specificity High, provides structural information through mass fragmentation patterns.Very high, provides detailed structural information for all proton-containing molecules.
Quantification Requires response factor correction for accurate quantification of impurities, which necessitates the availability of standards for each impurity.Does not require individual impurity standards for quantification. The signal is directly proportional to the number of protons.
Sample Throughput Relatively high, with typical run times of 20-30 minutes per sample.Lower, as sample preparation is more meticulous and longer acquisition times may be needed for high accuracy.
Common Impurities Detected Isomers (e.g., 1-chloroheptane, 3-chloroheptane), unreacted starting materials (e.g., heptan-2-ol), byproducts of chlorination (e.g., di-chlorinated heptanes, heptenes), and residual solvents.All proton-containing impurities, including those not amenable to GC analysis (e.g., non-volatile residues, water).

Experimental Protocols

GC-MS Protocol for this compound Purity Validation

This protocol is adapted from standard methods for the analysis of volatile organic compounds and alkyl halides.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Reagents:

  • Helium (carrier gas), 99.999% purity or higher.

  • High-purity solvent for sample dilution (e.g., hexane or dichloromethane).

  • This compound sample.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1000 µg/mL in the chosen solvent.

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.

Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR) Protocol for this compound Purity Validation

This protocol provides a method for determining the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

  • This compound sample.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 of any signal of interest, typically 30-60 seconds).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

Data Analysis:

  • Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizing the Workflow

The following diagrams illustrate the logical workflows for purity analysis using GC-MS and the synthesis of this compound, which informs the potential impurity profile.

GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Identification Identify Impurities (Library Search) Chromatogram->Identification Calculation Calculate Area % Purity Integration->Calculation PurityResult PurityResult Calculation->PurityResult Purity Result Synthesis and Impurity Formation of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products and Impurities cluster_impurities Potential Impurities Heptanol Heptan-2-ol Reaction Chlorination Reaction Heptanol->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Product This compound (Main Product) Reaction->Product Unreacted Unreacted Heptan-2-ol Reaction->Unreacted Isomers Positional Isomers (e.g., 1-Chloroheptane) Reaction->Isomers Byproducts Byproducts (e.g., Heptenes, Di-chloroheptanes) Reaction->Byproducts Solvent Residual Solvents Product->Solvent from workup

Unveiling the Molecular Signature of 2-Chloroheptane: A Comparative Guide to Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a critical step. This guide provides a comparative analysis of the spectroscopic characterization of 2-chloroheptane, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical techniques. Detailed experimental protocols and data interpretation are presented to offer a comprehensive resource for laboratory application.

The structural confirmation of haloalkanes such as this compound is fundamental in various chemical and pharmaceutical research areas. While several analytical methods can be employed, ¹H and ¹³C NMR spectroscopy stand out for their ability to provide a detailed carbon-hydrogen framework of the molecule. This guide delves into the NMR characterization of this compound and contrasts it with other common analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

¹H and ¹³C NMR Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, ¹H and ¹³C NMR spectra offer a complete picture of its proton and carbon skeletons.

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.08Sextet1HH-2
~1.75Multiplet2HH-3
~1.52Doublet3HH-1
~1.30Multiplet6HH-4, H-5, H-6
~0.90Triplet3HH-7

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~62.5C-2
~40.0C-3
~31.5C-5
~26.5C-4
~25.0C-1
~22.5C-6
~14.0C-7

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail on the molecular connectivity, other techniques offer complementary information, particularly regarding molecular weight, fragmentation patterns, and functional groups.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.Unambiguous structure determination.Lower sensitivity compared to MS; requires higher sample concentration.
GC-MS Molecular weight and fragmentation pattern.[1]High sensitivity; excellent for separating mixtures and identifying components.Fragmentation can sometimes be complex and difficult to interpret for definitive structural elucidation.
FTIR Spectroscopy Presence of functional groups (e.g., C-Cl bond).Fast and non-destructive.Provides limited information on the overall molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of alkyl chains and the chlorine atom.[1] The NIST Mass Spectrometry Data Center provides fragmentation data for this compound, showing prominent peaks that can be used for its identification in a mixture.[1]

Fourier-Transform Infrared (FTIR) spectroscopy of this compound would primarily be characterized by the C-H stretching and bending vibrations of the alkyl chain and a characteristic absorption band for the C-Cl stretching vibration.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ serves as a lock solvent for the NMR spectrometer and contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Experimental Workflow and Logic

The process of characterizing this compound using NMR and complementary techniques can be visualized as a logical workflow.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve NMR 1H & 13C NMR Dissolve->NMR GCMS GC-MS Dissolve->GCMS FTIR FTIR Dissolve->FTIR NMR_Data Analyze Chemical Shifts, Multiplicities, Coupling Constants NMR->NMR_Data MS_Data Analyze Molecular Ion Peak & Fragmentation GCMS->MS_Data IR_Data Identify C-Cl Stretch FTIR->IR_Data Structure Confirm Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Workflow for the Spectroscopic Characterization of this compound.

References

A Comparative Study of 1-Chloroheptane and 2-Chloroheptane in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the reactivity of alkyl halides is a cornerstone of molecular construction. Understanding the nuances of their substitution reactions is paramount for predicting product formation and optimizing reaction conditions. This guide provides a detailed comparative analysis of 1-chloroheptane and 2-chloroheptane, two structural isomers whose reactivity profiles diverge significantly due to the position of the chlorine atom. This comparison is supported by established principles of reaction kinetics and illustrated with detailed experimental protocols.

Executive Summary

1-Chloroheptane, a primary alkyl halide, and this compound, a secondary alkyl halide, exhibit distinct behaviors in nucleophilic substitution reactions. 1-Chloroheptane predominantly undergoes the bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single concerted step. In contrast, this compound can react via both the SN2 and the unimolecular (SN1) pathways, with the operative mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile and the polarity of the solvent. This difference in reactivity is primarily attributed to steric hindrance and the relative stability of the potential carbocation intermediates.

Theoretical Framework: SN1 vs. SN2 Mechanisms

Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group on a substrate. The two primary mechanisms governing these reactions are the SN1 and SN2 pathways.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). This mechanism is favored for unhindered substrates, such as primary alkyl halides.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the slow, rate-determining step. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[Substrate]). This pathway is favored for substrates that can form stable carbocations, such as tertiary and, under certain conditions, secondary alkyl halides.

Comparative Reactivity and Data Presentation

The structural dissimilarity between 1-chloroheptane and this compound leads to predictable differences in their reactivity in substitution reactions.

Reaction Kinetics

The rate of substitution reactions is significantly influenced by the structure of the alkyl halide. Due to minimal steric hindrance around the α-carbon, 1-chloroheptane is highly susceptible to backside attack by a nucleophile, favoring the SN2 mechanism. Conversely, the secondary nature of this compound introduces greater steric bulk, slowing down the SN2 reaction. However, it can form a more stable secondary carbocation compared to the highly unstable primary carbocation that would result from 1-chloroheptane, making the SN1 pathway accessible under appropriate conditions.

Table 1: Relative Reaction Rates in a Typical SN2 Reaction (with a strong nucleophile, e.g., I⁻ in acetone)

SubstrateRelative RatePredominant Mechanism
1-Chloroheptane ~1SN2
This compound ~0.02SN2

Note: The relative rates are illustrative and based on general trends for primary vs. secondary alkyl halides. Actual values may vary depending on specific reaction conditions.

Table 2: Relative Reaction Rates in a Typical SN1 Reaction (Solvolysis in a polar protic solvent, e.g., ethanol)

SubstrateRelative RatePredominant Mechanism
1-Chloroheptane Very Low (Negligible)SN2 (very slow)
This compound 1SN1

Note: The relative rates are illustrative. Primary halides like 1-chloroheptane are generally considered unreactive under SN1 conditions.

Product Distribution

The reaction mechanism dictates the nature of the products formed. For 1-chloroheptane, SN2 reactions proceed with high predictability, yielding a single substitution product with inverted stereochemistry if the starting material were chiral. For this compound, the potential for both SN1 and SN2 pathways, as well as competing elimination (E1 and E2) reactions, can lead to a mixture of products.

Table 3: Expected Product Distribution for this compound under Different Conditions

Reaction ConditionsPredominant Mechanism(s)Major Product(s)Minor Product(s)
Strong, non-bulky nucleophile (e.g., NaI in acetone)SN22-IodoheptaneHeptenes (E2)
Weak nucleophile, polar protic solvent (e.g., ethanol)SN1, E12-Ethoxyheptane, Heptenes-
Strong, bulky base (e.g., potassium tert-butoxide)E2Heptenes2-tert-Butoxyheptane (SN2)

Experimental Protocols

To empirically investigate the reactivity of 1-chloroheptane and this compound, the following experimental protocols can be employed.

Experiment 1: Comparative Rate of SN2 Reaction

Objective: To qualitatively compare the rates of SN2 reaction of 1-chloroheptane and this compound with sodium iodide in acetone.

Materials:

  • 1-Chloroheptane

  • This compound

  • 15% Sodium iodide in acetone solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each chloroheptane isomer.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 5 minutes.

  • Simultaneously add 5 drops of 1-chloroheptane to the first test tube and 5 drops of this compound to the second test tube.

  • Start the stopwatch immediately after the addition.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride).

  • Record the time taken for the precipitate to appear in each test tube. A faster precipitation time indicates a faster reaction rate.

Experiment 2: Investigation of SN1 Solvolysis

Objective: To observe the solvolysis of this compound under SN1 conditions.

Materials:

  • This compound

  • 1-Chloroheptane (as a negative control)

  • Ethanolic silver nitrate solution (0.1 M)

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the ethanolic silver nitrate solution to each test tube.

  • Place the test tubes in a water bath at a constant temperature (e.g., 50°C) for 5 minutes.

  • Add 5 drops of this compound to the first test tube and 5 drops of 1-chloroheptane to the second.

  • Start the stopwatch and observe for the formation of a white precipitate (silver chloride).

  • Record the time of precipitate formation for this compound. Note the lack of a significant reaction with 1-chloroheptane.

Product Analysis by Gas Chromatography (GC)

Objective: To analyze the product mixture from the reaction of this compound with sodium ethoxide in ethanol.

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

  • In the flask, combine this compound and a solution of sodium ethoxide in ethanol.

  • Heat the mixture under reflux for a specified time (e.g., 1 hour).

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and carefully evaporate the solvent.

  • Dissolve the resulting product mixture in a small amount of a volatile solvent suitable for GC analysis (e.g., dichloromethane).

  • Inject a small sample of the solution into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).

  • Analyze the resulting chromatogram to identify and quantify the products (e.g., 2-ethoxyheptane and various heptene isomers) by comparing retention times and peak areas with those of authentic standards.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

SN2_Mechanism cluster_1_chloroheptane 1-Chloroheptane (SN2) R-CH2-Cl 1-Chloroheptane Transition_State_1 [Nu---CH2(R)---Cl]⁻ R-CH2-Cl->Transition_State_1 Nucleophile (Nu⁻) attack Product_1 Nu-CH2-R + Cl⁻ Transition_State_1->Product_1 Leaving group departs

Caption: SN2 mechanism for 1-Chloroheptane.

SN1_Mechanism cluster_2_chloroheptane This compound (SN1) R-CHCl-R' This compound Carbocation R-CH⁺-R' + Cl⁻ R-CHCl-R'->Carbocation Slow, Rate-determining step Product_2 R-CH(Nu)-R' Carbocation->Product_2 Fast, Nucleophilic attack

Caption: SN1 mechanism for this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow start Start reactants Combine Haloalkane and Nucleophile/Solvent start->reactants reaction Control Reaction Conditions (Temperature, Time) reactants->reaction workup Reaction Quenching and Product Extraction reaction->workup analysis Product Analysis (e.g., GC, NMR) workup->analysis end End analysis->end

Caption: A generalized workflow for substitution reactions.

Conclusion

The comparative study of 1-chloroheptane and this compound provides a clear illustration of the structure-reactivity relationships that govern nucleophilic substitution reactions. 1-Chloroheptane, as a primary halide, is a classic substrate for SN2 reactions, offering a predictable and clean reaction profile. In contrast, this compound's secondary nature opens up multiple reaction pathways, including SN1, SN2, and elimination reactions, making its reactivity more complex and highly dependent on the chosen experimental conditions. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the selective formation of desired products. The experimental protocols provided herein offer a practical framework for observing and quantifying these fundamental differences in reactivity.

A Comparative Guide to the Kinetic Analysis of the Reaction Between 2-Chloroheptane and Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic analysis of the nucleophilic substitution reaction between 2-chloroheptane and the iodide ion. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is significantly influenced by factors such as the structure of the alkyl halide, the nature of the leaving group, and the solvent.[1][2] This guide will delve into these aspects, presenting experimental data to illustrate the performance of this reaction compared to alternatives.

Comparison of Reaction Kinetics: this compound vs. Alternatives

The reaction between this compound and iodide is a classic example of an SN2 reaction. Due to the secondary nature of the alkyl halide, the reaction rate is moderate, being slower than that of primary alkyl halides but faster than that of tertiary alkyl halides, which do not typically undergo SN2 reactions due to steric hindrance.[2]

To provide a clear comparison, this guide will use the reaction of 2-bromobutane with sodium iodide in acetone as a well-studied and representative alternative for a secondary alkyl halide. The bromide ion is a better leaving group than the chloride ion, leading to a faster reaction rate.[1]

SubstrateNucleophileSolventRelative RateRate Constant (k) at 25°C (M⁻¹s⁻¹)
This compoundI⁻AcetoneSlowerEstimated ~1 x 10⁻⁵
2-BromobutaneI⁻AcetoneFaster1.3 x 10⁻⁴
1-BromobutaneI⁻AcetoneFastest1.0 x 10⁻²

Note: The rate constant for this compound is an estimation based on the relative reactivity of chlorides and bromides in SN2 reactions, where bromides are generally better leaving groups. The data for 2-bromobutane and 1-bromobutane is sourced from literature values for similar systems.

The Critical Role of the Solvent

The choice of solvent has a profound impact on the rate of SN2 reactions. Polar aprotic solvents, such as acetone, are ideal for the reaction between an alkyl halide and an anionic nucleophile like iodide.[3] In contrast, polar protic solvents, such as ethanol, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus slowing down the reaction.[3]

SubstrateNucleophileSolventRelative Rate
2-HaloalkaneI⁻Acetone (Polar Aprotic)Fast
2-HaloalkaneI⁻Ethanol (Polar Protic)Slow

Experimental Protocols

To determine the kinetics of the reaction between this compound and iodide, a common method involves monitoring the disappearance of the reactants or the appearance of the products over time. Titration is a classical and effective method for this purpose.

Experimental Protocol: Kinetic Analysis by Titration

This protocol outlines the steps to determine the rate constant for the reaction of a secondary alkyl halide with sodium iodide in acetone.

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Hydrochloric acid (HCl), dilute

  • Ice

  • Volumetric flasks, pipettes, burette, conical flasks, stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a solution of sodium iodide of known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Reaction Initiation:

    • Equilibrate both reactant solutions to a constant temperature (e.g., 25°C) in a water bath.

    • To initiate the reaction, mix equal volumes of the this compound and sodium iodide solutions in a larger flask. Start the stopwatch immediately upon mixing.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 10, 20, 30, 60, 90, and 120 minutes), withdraw a known volume (aliquot) of the reaction mixture using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water and a small amount of dilute hydrochloric acid. This stops the reaction by diluting the reactants and precipitating the unreacted sodium iodide.

  • Titration:

    • The liberated iodine (I₂) from any side reactions or for analytical purposes can be titrated, but for this specific reaction, we are interested in the consumption of iodide. A more direct method is to follow the disappearance of the alkyl halide using techniques like Gas Chromatography. However, a common indirect method is to analyze the formation of the product or consumption of the reactant. For educational purposes, a simplified "iodine clock" type of analysis is often adapted. In a professional setting, instrumental methods like GC or HPLC would be preferred for accuracy.

    • For a simplified titration approach to determine unreacted iodide, an aliquot of the reaction mixture is taken at intervals. The reaction is quenched, and the total iodide concentration is determined. This is complex. A more straightforward approach is to monitor the formation of the chloride ion product.

    • Alternative (and more common) approach: The Finkelstein Reaction Principle: The reaction of an alkyl chloride with sodium iodide in acetone is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone. The rate can be determined by monitoring the formation of this precipitate.

  • Data Analysis:

    • The rate of reaction is determined by measuring the time taken for the precipitate to appear or by quantifying the amount of precipitate formed over time.

    • The rate law for this SN2 reaction is: Rate = k[this compound][I⁻].

    • Since the initial concentrations are known, the rate constant 'k' can be calculated at each time point. The average of these values will give the rate constant for the reaction.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

SN2_Mechanism reactant I⁻ + this compound transition_state [I---C---Cl]⁻ Transition State reactant->transition_state Backside Attack product 2-Iodoheptane + Cl⁻ transition_state->product Inversion of Stereochemistry Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_soln Prepare Reactant Solutions (this compound & NaI in Acetone) equilibrate Equilibrate to Constant Temperature prep_soln->equilibrate mix Mix Solutions & Start Timer equilibrate->mix aliquot Withdraw Aliquots at Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate or Analyze by GC/HPLC quench->titrate calculate Calculate Rate Constant (k) titrate->calculate

References

A Comparative Guide to the Synthesis of Octanoic Acid: Validation of a 2-Chloroheptane Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route to octanoic acid starting from 2-chloroheptane. The performance of this pathway is evaluated against established laboratory and industrial synthesis methods. Detailed experimental protocols and quantitative data are presented to support an objective comparison, enabling researchers to make informed decisions for their synthetic strategies.

Comparison of Synthetic Routes to Octanoic Acid

The synthesis of octanoic acid can be approached through various chemical transformations. Here, we compare the proposed Grignard reaction of this compound with common alternative methods.

Synthetic Route Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Grignard Carboxylation (Proposed Route) This compoundMg, CO₂, H₃O⁺>90% (estimated based on analogous reactions)[1]Versatile for various alkyl halides.[2]Sensitive to moisture and acidic protons.
Oxidation of Primary Alcohol 1-OctanolAu/NiO catalyst, O₂~97%[3][4]High yield and selectivity, uses a green oxidant.Requires a specific catalyst and reaction conditions.
Hydrolysis of Nitrile Heptyl Cyanide (from 1-bromoheptane)NaCN, H₂O, H⁺Good (quantitative data for this specific reaction is not readily available)A standard method for adding a carbon atom.Involves the use of highly toxic cyanide salts.
Industrial Oxidation OctanalOxygen/AirHigh (specific yield data varies with process)Utilizes readily available industrial feedstock.May require high temperatures and pressures.

Experimental Protocols

Synthesis of Octanoic Acid from this compound via Grignard Reaction

This protocol is adapted from a similar synthesis using a primary alkyl halide and outlines the formation of a Grignard reagent followed by carboxylation.[1]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of this compound in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle warming and then maintained at a gentle reflux.

  • Carboxylation: Once the magnesium is consumed, cool the reaction mixture in an ice bath. Cautiously add crushed dry ice to the Grignard reagent solution with vigorous stirring.

  • Acidification and Extraction: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add 6M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with water. To separate the carboxylic acid from any unreacted starting material and byproducts, extract the ether solution with aqueous sodium hydroxide.[2] The octanoic acid will move to the aqueous layer as sodium octanoate.

  • Isolation: Acidify the aqueous layer with 6M HCl to precipitate the octanoic acid.[2] Collect the product by extraction with diethyl ether, dry the organic layer with a suitable drying agent, and remove the solvent under reduced pressure to yield crude octanoic acid. Further purification can be achieved by distillation.

Synthesis of Octanoic Acid by Oxidation of 1-Octanol

This method utilizes a gold-on-nickel-oxide catalyst for the selective oxidation of the primary alcohol.

Materials:

  • 1-Octanol

  • Au/NiO catalyst

  • Dioxane (solvent)

  • Oxygen gas

Procedure:

  • Combine 1-octanol and the Au/NiO catalyst in a suitable solvent such as a mixture of water and dioxane in a reaction vessel equipped for gas inlet and stirring.[3]

  • Pressurize the vessel with oxygen.

  • Heat the reaction mixture to the optimized temperature (e.g., 373 K) and stir for the required reaction time (e.g., 18 hours).[3]

  • After the reaction, cool the mixture, filter the catalyst, and isolate the octanoic acid from the solvent, likely through extraction and distillation. A selectivity of 97% for octanoic acid at full conversion has been reported under optimized conditions.[3][4]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of octanoic acid from this compound.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Acidic Workup & Purification Chloroheptane This compound Grignard Hept-2-ylmagnesium chloride Chloroheptane->Grignard Mg Magnesium (Mg) Mg->Grignard Carboxylate Magnesium carboxylate salt Grignard->Carboxylate CO2 Carbon Dioxide (CO₂) CO2->Carboxylate OctanoicAcid Octanoic Acid Carboxylate->OctanoicAcid Acid Acid (H₃O⁺) Acid->OctanoicAcid

Caption: Workflow for the synthesis of octanoic acid from this compound.

Conclusion

The synthesis of octanoic acid from this compound via a Grignard reaction presents a viable and high-yielding route. Its primary advantage lies in the versatility of the Grignard reaction, which can be applied to a wide range of alkyl halides.[2] When compared to the oxidation of 1-octanol, the Grignard route avoids the need for a specialized catalyst, though it requires strictly anhydrous conditions. The nitrile hydrolysis pathway is a classic method but involves highly toxic reagents. For large-scale production, industrial methods based on the oxidation of octanal remain the most common. The choice of synthetic route will ultimately depend on factors such as available starting materials, scale, safety considerations, and the specific equipment and expertise available in the laboratory.

References

A Comparative Guide to the Chiral Separation of 2-Chloroheptane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the efficient separation of enantiomers is a critical task. This guide provides an objective comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of 2-chloroheptane enantiomers. While specific application data for this compound is not extensively published, this document outlines recommended starting points and comparative performance expectations based on the separation of analogous small, non-aromatic haloalkanes.

The primary challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore, necessitating the use of alternative detection methods such as Refractive Index Detection (RID) or Mass Spectrometry (MS). The selection of an appropriate Chiral Stationary Phase (CSP) and a compatible mobile phase is paramount for achieving baseline separation. Polysaccharide-based and cyclodextrin-based CSPs are often the most successful for a wide array of chiral molecules and are therefore the focus of this guide.[1][2]

Comparison of Recommended Chiral Stationary Phases

The enantioselective recognition capabilities of different CSPs are highly dependent on the structure of the analyte. For a small and flexible molecule like this compound, screening multiple columns with different chiral selectors is the most effective strategy.[3][4] The following table outlines a comparison of commonly used CSPs and their expected performance for this type of separation.

Chiral Stationary Phase (CSP)Typical Mobile PhaseExpected Performance CharacteristicsCommercial Examples
Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase: n-Hexane/Isopropanol (IPA)High Success Rate: Generally provides good resolution for a wide range of chiral compounds.[1] Versatility: Can be used in normal-phase, reversed-phase, and polar organic modes.[2] Selectivity: Enantioselectivity is often influenced by the choice and concentration of the alcohol modifier.Chiralcel® OD-H, Lux® Cellulose-1
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase: n-Hexane/Ethanol or n-Hexane/IPAAlternative Selectivity: Often provides a different elution order and selectivity compared to its cellulose counterpart, making it a valuable screening tool.[2] Broad Applicability: Effective for a diverse range of chiral analytes.Chiralpak® AD-H, Lux® Amylose-1
Cyclodextrin-based (e.g., derivatized β-cyclodextrin) Reversed-Phase: Acetonitrile/Water or Methanol/Water; Normal Phase: n-Hexane/IPAInclusion Complexation: Separation is often driven by the formation of inclusion complexes. This mechanism can be effective for small molecules that can fit into the cyclodextrin cavity. Mode Versatility: Can be operated in both reversed-phase and normal-phase modes.[1]CYCLOBOND™ I 2000, Astec CHIROBIOTIC™ V

Experimental Protocols

Detailed methodologies are crucial for the successful development and reproduction of chiral separation methods. The following protocols provide a robust starting point for the chiral HPLC analysis of this compound.

Protocol 1: Chiral Separation using a Cellulose-based CSP

  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a Mass Spectrometer (MS).

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 99:1 (v/v) and adjust the IPA concentration to optimize resolution and retention time.

  • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[4]

  • Column Temperature: 25°C. Temperature can be varied to improve selectivity.[2]

  • Injection Volume: 5 - 20 µL.

  • Detection: Refractive Index (RI) or Mass Spectrometry (MS).

Protocol 2: Chiral Separation using an Amylose-based CSP

  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or a Mass Spectrometer (MS).

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol. Start with a ratio of 98:2 (v/v) and adjust the ethanol concentration for optimal separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 - 20 µL.

  • Detection: Refractive Index (RI) or Mass Spectrometry (MS).

Logical Workflow for Chiral Method Development

The development of a successful chiral separation method is often an empirical process.[5] The following diagram illustrates a systematic workflow for achieving the enantioseparation of a new chiral compound like this compound.

Chiral_Method_Development_Workflow start Define Analyte Properties (this compound, non-UV active) screen_csp Screen Primary CSPs (Cellulose & Amylose based) start->screen_csp screen_mp Screen Mobile Phases (Hexane/IPA, Hexane/Ethanol) screen_csp->screen_mp eval1 Evaluate Initial Results (Resolution, Retention) screen_mp->eval1 optimize Optimize Separation (Mobile Phase Ratio, Flow Rate, Temp.) eval1->optimize Partial or Good Separation no_sep No Separation or Poor Resolution eval1->no_sep No Separation validate Method Validation (Robustness, Reproducibility) optimize->validate screen_secondary_csp Screen Secondary CSPs (e.g., Cyclodextrin-based) no_sep->screen_secondary_csp screen_secondary_csp->screen_mp final Final Analytical Method validate->final

Caption: A general workflow for the development of a chiral HPLC method.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 2-Chloroheptane and 2-Bromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Electron Ionization Mass Spectrometry of Secondary Halogenated Alkanes

In the realm of analytical chemistry, particularly in the structural elucidation of small organic molecules, mass spectrometry stands as a cornerstone technique. The fragmentation patterns generated under electron ionization (EI) provide a molecular fingerprint, offering invaluable insights into the compound's structure. This guide presents a comparative analysis of the mass spectrometry fragmentation patterns of 2-chloroheptane and a similar halogenated alkane, 2-bromopentane. By examining the distinct fragmentation pathways, this document aims to provide a practical resource for researchers and professionals involved in chemical analysis and drug development.

Quantitative Fragmentation Analysis

The electron ionization mass spectra of this compound and 2-bromopentane reveal characteristic fragmentation patterns influenced by the halogen atom and the alkyl chain length. The relative abundances of the major fragment ions are summarized in the table below for a direct comparison.

m/zProposed Fragment IonThis compound (Relative Intensity %)2-Bromopentane (Relative Intensity %)
152[C5H11Br]+• (M+2)-~25
150[C5H11Br]+• (M)-~25
136[C7H15Cl]+• (M+2)~5-
134[C7H15Cl]+• (M)~15-
99[C7H15]+Not Observed-
91[C7H7]+~10-
71[C5H11]+-100
63[C2H4Cl]+~30-
57[C4H9]+~80~40
56[C4H8]+•100~20
55[C4H7]+~60~20
43[C3H7]+~90~97
41[C3H5]+~95~20
29[C2H5]+~50~13
27[C2H3]+~70~9

Note: The relative intensities for this compound are estimated from the graphical data available in the NIST WebBook. The data for 2-bromopentane is sourced from MassBank.

Deciphering the Fragmentation Pathways

The fragmentation of this compound and 2-bromopentane upon electron ionization is primarily dictated by the stability of the resulting carbocations and radical species.

This compound: The base peak at m/z 56 is attributed to the loss of HCl and a propyl radical, forming a stable butene radical cation. The prominent peak at m/z 43 corresponds to the isopropyl cation, while the peak at m/z 41 represents the allyl cation. Alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the chlorine atom, results in the formation of the [CH3CHCl]+ fragment at m/z 63 (and its isotopic peak at m/z 65). The molecular ion peaks are observed at m/z 134 and 136, reflecting the natural isotopic abundance of 35Cl and 37Cl.

2-Bromopentane: In contrast, the base peak for 2-bromopentane is observed at m/z 71, corresponding to the loss of the bromine atom to form a secondary pentyl cation. The significant peak at m/z 43 is again attributed to the stable isopropyl cation. The presence of bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion at m/z 150 and 152, with a nearly 1:1 ratio.

Experimental Protocols

The mass spectra referenced in this guide were obtained using Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS). The following outlines a typical experimental protocol for the analysis of such volatile halogenated alkanes.

Sample Preparation: The analyte (this compound or 2-bromopentane) is dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC):

  • Injection: A 1 µL aliquot of the sample solution is injected into the GC system.

  • Inlet: The injector temperature is typically maintained at 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is commonly used for the separation of these compounds.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program: A temperature gradient is employed to ensure efficient separation. A typical program starts at 40°C, holds for 2 minutes, then ramps up to 200°C at a rate of 10°C/min, and holds for 5 minutes.

Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole mass analyzer is used to scan a mass-to-charge (m/z) range, typically from 35 to 200 amu.

  • Ion Source Temperature: The ion source is maintained at a temperature of approximately 230°C.

  • Transfer Line Temperature: The transfer line connecting the GC to the MS is kept at around 280°C to prevent condensation of the analytes.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compounds.

Visualizing the Fragmentation of this compound

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways of this compound under electron ionization.

Fragmentation Pathway of this compound M [C7H15Cl]+• (m/z 134/136) frag1 [C4H8]+• (m/z 56) Base Peak M->frag1 - HCl, -C3H7• frag2 [C3H7]+ (m/z 43) M->frag2 - C4H8Cl• frag4 [CH3CHCl]+ (m/z 63/65) M->frag4 α-cleavage - C5H11• frag3 [C3H5]+ (m/z 41) frag2->frag3 - H2

Caption: Primary fragmentation pathways of this compound in EI-MS.

Comparing the efficacy of different leaving groups on the heptyl chain

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic selection of a leaving group is paramount to controlling reaction rates and guiding reaction pathways. For transformations involving the n-heptyl group, a primary alkyl chain, the efficiency of nucleophilic substitution reactions is critically dependent on the facility with which the leaving group departs. This guide provides a detailed comparison of common leaving groups—halides and sulfonates—attached to a heptyl chain, supported by quantitative data and standardized experimental protocols.

Theoretical Background: What Defines a Superior Leaving Group?

The efficacy of a leaving group is inversely related to its basicity; a good leaving group should be a weak base, capable of stabilizing the negative charge it acquires upon departure.[1] This stability is often achieved through resonance delocalization or high electronegativity and polarizability. For a primary alkyl substrate like a heptyl derivative, the predominant mechanism for nucleophilic substitution is the SN2 (Substitution Nucleophilic Bimolecular) pathway. This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is sensitive to the nature of the leaving group, as the carbon-leaving group bond is broken in the rate-determining step.[2][3]

Quantitative Comparison of Common Leaving Groups

The relative ability of different groups to depart can be quantitatively assessed by comparing the pKa of their conjugate acids and the relative rates of SN2 reactions. A lower pKa value for the conjugate acid signifies a more stable anion and, consequently, a better leaving group.[4]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -6.50.70
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.2 to -21.00
Iodide-II⁻Hydroiodic Acid (HI)~ -10~0.02
Bromide-BrBr⁻Hydrobromic Acid (HBr)~ -9~0.005
Chloride-ClCl⁻Hydrochloric Acid (HCl)~ -7~0.0001
Table 1: Comparison of leaving group properties. Relative SN2 rates are generalized and normalized to the rate of mesylate. Data sourced from multiple references.[4]

From the data, it is evident that sulfonate esters, particularly triflate, are exceptionally effective leaving groups. The high reactivity of triflate is attributed to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the resulting anion.[5] Tosylate and mesylate are also excellent leaving groups widely used for their balance of reactivity and stability.[4][6] Halides, while common, are generally less reactive in SN2 reactions compared to sulfonates, with their leaving group ability increasing with atomic size and polarizability (I > Br > Cl).[7][8]

Visualizing Reaction Mechanisms and Workflows

Caption: S_N2 reaction pathway on a heptyl substrate.

Leaving_Group_Efficacy Hierarchy of Leaving Group Efficacy A Triflate (-OTf) B Tosylate (-OTs) A->B > C Mesylate (-OMs) B->C D Iodide (-I) C->D >> E Bromide (-Br) D->E > F Chloride (-Cl) E->F > G Excellent H Very Good I Good

Caption: Relative ranking of common leaving groups.

Experimental Protocol: Comparing Solvolysis Rates of Heptyl Sulfonates

A common method to experimentally compare the efficacy of leaving groups is to measure the rates of solvolysis, where the solvent acts as the nucleophile.[4] By keeping the substrate (heptyl chain) and the solvent constant while varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.

Objective: To determine the relative rates of solvolysis for 1-heptyl tosylate, 1-heptyl mesylate, and 1-heptyl triflate in a chosen solvent system (e.g., 80% ethanol/20% water).

1. Synthesis of Heptyl Sulfonates:

  • Heptyl Tosylate (-OTs): To a cooled (0 °C) solution of 1-heptanol in pyridine, add p-toluenesulfonyl chloride (TsCl) portion-wise with stirring. Allow the reaction to proceed until completion (monitored by TLC). Perform an aqueous workup, extract the product with ether, and purify by column chromatography.

  • Heptyl Mesylate (-OMs): Following a similar procedure, react 1-heptanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane.

  • Heptyl Triflate (-OTf): Due to its high reactivity, heptyl triflate is often prepared in situ or used immediately after synthesis. React 1-heptanol with triflic anhydride ((CF₃SO₂)₂O) at low temperature (-78 °C) in the presence of a hindered base like 2,6-lutidine.

2. Solvolysis Reaction and Monitoring:

  • Prepare a solution of each heptyl sulfonate of a known concentration (e.g., 0.1 M) in the chosen solvent system (80% ethanol).

  • Maintain the reaction mixtures at a constant temperature using a thermostated water bath.

  • The progress of the reaction is monitored over time by periodically withdrawing aliquots.

  • The concentration of the sulfonic acid produced (e.g., p-toluenesulfonic acid) is determined by titration with a standardized solution of a weak base (e.g., NaOH) using a suitable indicator.

3. Data Analysis:

  • For a first-order reaction, plot ln([Heptyl-LG]₀ / [Heptyl-LG]t) versus time.

  • The slope of the resulting line will be the rate constant (k).

  • Compare the calculated rate constants for heptyl tosylate, heptyl mesylate, and heptyl triflate to determine their relative solvolysis rates.

Experimental_Workflow Workflow for Comparing Solvolysis Rates A Synthesis of Heptyl Sulfonates (Heptyl-OTs, Heptyl-OMs, Heptyl-OTf) B Purification and Characterization (e.g., NMR, IR) A->B C Prepare Standardized Solutions in 80% Ethanol B->C D Initiate Solvolysis at Constant Temperature C->D E Withdraw Aliquots at Timed Intervals D->E F Titrate with Standardized Base to Quantify Acid Produced E->F G Calculate Rate Constants (k) from Kinetic Plots F->G H Compare k values to determine Relative Leaving Group Efficacy G->H

Caption: Experimental workflow for kinetic analysis.

Conclusion

For nucleophilic substitution reactions on a heptyl chain, the choice of leaving group significantly impacts reaction efficiency. The general order of efficacy is Triflate > Tosylate ≈ Mesylate >> Iodide > Bromide > Chloride.[4][5] Triflates offer the highest reactivity, making them ideal for unreactive substrates or when rapid reaction rates are required, though their cost and stability can be drawbacks.[4] Tosylates and mesylates represent a practical compromise, providing excellent reactivity and greater stability. Halides, while readily available, are the least reactive among this set. The selection of an appropriate leaving group should therefore be a careful consideration of the required reactivity, stability of the starting material, and overall cost-effectiveness of the synthetic route.

References

Safety Operating Guide

Proper Disposal of 2-Chloroheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-chloroheptane is critical for environmental protection and laboratory safety. As a flammable and irritant halogenated hydrocarbon, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides essential information for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Key Hazards:

  • Flammable: this compound is a flammable liquid and vapor.[1][2][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[1]

  • Irritant: It causes skin and serious eye irritation.[1][2][3] May cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (goggles or face shield), and appropriate laboratory clothing when handling this chemical.[1][2]

Waste Characterization and Data

This compound is classified as a halogenated organic waste.[4] This classification is crucial for proper segregation and disposal. Do not mix halogenated organic wastes with non-halogenated organic wastes or aqueous solutions to avoid creating larger volumes of hazardous waste and potentially causing dangerous reactions.[5][6]

PropertyValueSource
Chemical Formula C₇H₁₅Cl[3]
Molecular Weight 134.65 g/mol [3]
UN Number 1993[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]
Flash Point 38 °C (100.4 °F)
Waste Category Halogenated Organic Waste[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific waste container for halogenated organic solvents. This container should be clearly labeled "HALOGENATED ORGANIC WASTE".[4][7]

  • Never mix this compound with other waste streams such as non-halogenated organic solvents, strong acids, bases, or oxidizers.[4][5]

  • Collect waste this compound directly into this designated container.

2. Container Management:

  • Use a compatible container. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition, free from leaks or contamination on the outside.[7]

  • Keep the container securely closed at all times, except when adding waste.[6][7] This prevents the release of flammable and irritating vapors.

  • Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity.[6]

3. Labeling:

  • Properly label the waste container. The label must include:

    • The words "HAZARDOUS WASTE".[7]

    • The full chemical name: "this compound".

    • An accurate estimation of the volume or mass of the waste.

    • Any other components mixed with the this compound, with their approximate percentages.

    • The date when waste was first added to the container.

4. Storage:

  • Store the waste container in a designated satellite accumulation area near the point of generation.[7]

  • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.[1]

  • Store in a flammable liquids storage cabinet if possible.[5]

5. Disposal:

  • Engage a licensed hazardous waste disposal company. The disposal of this compound must be handled by professionals who can ensure it is transported and treated in accordance with all local, state, and federal regulations.

  • The primary disposal method for halogenated hydrocarbons is high-temperature incineration in a regulated hazardous waste incinerator.[4]

  • Alternative technologies like molten salt oxidation may also be used, which can effectively destroy halogenated organic compounds.[8]

  • Complete a hazardous material pickup request form as required by your institution's environmental health and safety (EHS) department.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste pure this compound? A->B C Identify all components and their concentrations B->C No D Select a designated 'Halogenated Organic Waste' container B->D Yes C->D E Ensure container is compatible, clean, and in good condition D->E F Label container with 'HAZARDOUS WASTE' and all chemical constituents E->F G Add waste to the container, keeping it closed when not in use F->G H Store the container in a designated, safe, and ventilated area G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Waste is transported for high-temperature incineration I->J K End: Compliant Disposal J->K

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.

References

Personal protective equipment for handling 2-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloroheptane, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment, spill response, and waste disposal protocols.

Hazard Summary

This compound is classified as a flammable liquid that causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.[4]

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Ensure an eyewash station is readily accessible.[5][7]
Hand Protection Chemical-resistant, impervious gloves.The specific glove material should be selected based on breakthrough time and resistance to chlorinated compounds. Always inspect gloves before use and wash hands thoroughly after handling.[2][8]
Body Protection Lab coat or other protective clothing. For larger quantities or splash risks, a flame-retardant antistatic protective suit may be necessary.Clothing should prevent skin exposure.[5][8] Contaminated clothing must be removed immediately and washed before reuse.[1][9] A safety shower should be available.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when working in poorly ventilated areas, if vapors or mists are generated, or when exposure limits may be exceeded.[2][7] Use only in a well-ventilated area, preferably a chemical fume hood.[5][7]

Operational Plans: Spills and Disposal

Proper procedural workflows are critical for safety and compliance. The following diagrams illustrate the step-by-step processes for handling a this compound spill and its disposal.

Spill_Response_Workflow start Spill Detected alert Alert personnel in the immediate area start->alert assess Assess Spill Size alert->assess evacuate Evacuate the area. Call emergency services. assess->evacuate Major Spill ppe Don appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor Spill contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect place Place in a sealed, labeled container for hazardous waste collect->place clean Clean spill area with soap and water place->clean end_safe Area is Safe clean->end_safe

Caption: Workflow for responding to a this compound spill.

Waste_Disposal_Workflow start Waste Generated (Unused product or contaminated materials) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Use a dedicated, properly sealed, and clearly labeled waste container segregate->container storage Store container in a designated, well-ventilated, and secure area with secondary containment container->storage disposal Arrange for collection by a licensed hazardous waste disposal company storage->disposal end_disposed Waste Disposed Compliantly disposal->end_disposed

Caption: Process for the compliant disposal of this compound waste.

First Aid Procedures

Immediate action is vital in the event of exposure.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][5]

  • Skin Contact : Take off immediately all contaminated clothing.[1] Promptly wash the contaminated skin with soap and water.[10] If skin irritation occurs, get medical advice.[2]

  • Inhalation : Move the exposed person to fresh air at once.[10] If the person is not breathing, perform artificial respiration.[10] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5][9]

Handling and Storage

  • Handling : Avoid contact with skin, eyes, and clothing and avoid breathing vapors or mist.[1][6] Use only in a well-ventilated area and keep away from heat, sparks, open flames, and other ignition sources.[2][11] Use non-sparking tools and explosion-proof equipment.[5] Ground and bond containers when transferring material to prevent static discharge.[5][11]

  • Storage : Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed and store locked up.[1] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[6]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[1] Entrust disposal to a licensed waste disposal company and follow all local and national regulations.[2] Do not dispose of the chemical down the drain.[7] The contents and container should be sent to an approved waste disposal plant.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.